molecular formula C20H15ClN4 B565171 Vatalanib-d4 Dihydrochloride CAS No. 1246820-27-8

Vatalanib-d4 Dihydrochloride

Katalognummer: B565171
CAS-Nummer: 1246820-27-8
Molekulargewicht: 350.842
InChI-Schlüssel: YCOYDOIWSSHVCK-KDWZCNHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Labeled Vatalanib. Vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. Antineoplastic.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOYDOIWSSHVCK-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678666
Record name N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-27-8
Record name N-[4-Chloro(~2~H_4_)phenyl]-4-[(pyridin-4-yl)methyl]phthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Vatalanib-d4 2HCl: A Technical Guide to its Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib, also known as PTK787 or ZK 222584, is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor.[1][2] It primarily targets all known vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] Its mechanism of action involves the inhibition of angiogenesis, a critical process in tumor growth and metastasis.[2] Vatalanib has been the subject of extensive research in oncology.[2] To aid in preclinical and clinical development, particularly in pharmacokinetic and metabolic studies, isotopically labeled internal standards such as Vatalanib-d4 2HCl are indispensable. This technical guide provides a detailed analysis of the molecular weight and chemical formula of Vatalanib-d4 2HCl.

Understanding the Core Molecule: Vatalanib and its Dihydrochloride Salt

Vatalanib is an anilinophthalazine derivative with the systematic IUPAC name N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine.[3] For pharmaceutical applications, it is often formulated as a dihydrochloride salt to enhance its solubility and stability.[4]

The key physicochemical properties of the non-deuterated Vatalanib and its dihydrochloride salt are summarized in the table below.

PropertyVatalanib (Free Base)Vatalanib Dihydrochloride (2HCl)
Molecular Formula C₂₀H₁₅ClN₄C₂₀H₁₇Cl₃N₄
Molecular Weight 346.82 g/mol [5]419.73 g/mol [3][6]
CAS Number 212141-54-3[5]212141-51-0[4]

The Deuterated Analog: Vatalanib-d4 2HCl

Isotopically labeled compounds, such as Vatalanib-d4 2HCl, are crucial for quantitative bioanalytical assays using mass spectrometry.[7] The "d4" designation indicates that four hydrogen atoms (¹H) in the molecule have been replaced by four deuterium atoms (²H or D), a stable isotope of hydrogen. This substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher mass, allowing it to be distinguished in mass spectrometric analysis.

Determining the Molecular Formula and Weight of Vatalanib-d4 2HCl

To ascertain the precise molecular weight and formula of Vatalanib-d4 2HCl, the location of the deuterium atoms must be considered. While the exact positions of deuteration can vary depending on the synthetic route, a common and chemically logical approach to improve metabolic stability without altering the core pharmacophore is to introduce deuterium atoms on an aromatic ring.

Based on the structure of Vatalanib, the most probable sites for deuteration are the four hydrogens on the 4-chloro-phenylamine ring. This assumption is based on the metabolic pathway of Vatalanib, which involves this moiety.[8]

Herein, we will proceed with the calculation based on the assumption that the four deuterium atoms are located on the 4-chlorophenyl ring.

Chemical Structure of Vatalanib

Caption: Chemical structure of Vatalanib.

Calculation of Molecular Weight:

  • Molecular Weight of Vatalanib 2HCl: 419.73 g/mol [3][6]

  • Atomic Weight of Hydrogen (H): ~1.008 g/mol

  • Atomic Weight of Deuterium (D): ~2.014 g/mol

  • Mass Difference per Deuterium Atom: 2.014 - 1.008 = 1.006 g/mol

  • Total Mass Increase for Four Deuterium Atoms: 4 * 1.006 = 4.024 g/mol

  • Molecular Weight of Vatalanib-d4 2HCl: 419.73 + 4.024 = 423.754 g/mol

Derivation of the Molecular Formula:

The molecular formula of Vatalanib 2HCl is C₂₀H₁₇Cl₃N₄.[3] With the replacement of four hydrogen atoms with deuterium, the new formula becomes:

C₂₀H₁₃D₄Cl₃N₄

Summary of Physicochemical Properties

The following table summarizes the calculated molecular weight and derived formula for Vatalanib-d4 2HCl, alongside the properties of the non-deuterated form for direct comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Vatalanib DihydrochlorideC₂₀H₁₇Cl₃N₄419.73
Vatalanib-d4 Dihydrochloride C₂₀H₁₃D₄Cl₃N₄ ~423.75

Experimental Workflow for Verification

The definitive confirmation of the molecular weight and the location of deuteration in a synthesized batch of Vatalanib-d4 2HCl would be achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Verification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results Synthesis Synthesized Vatalanib-d4 2HCl HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS NMR NMR Spectroscopy (¹H and ²H NMR) Synthesis->NMR MW_Confirm Confirm Molecular Weight HRMS->MW_Confirm Deuteration_Confirm Confirm Deuteration Sites NMR->Deuteration_Confirm

Caption: Experimental workflow for the verification of Vatalanib-d4 2HCl.

Step-by-Step Methodologies:

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To accurately determine the mass of the molecular ion and confirm the elemental composition.

    • Protocol:

      • Prepare a dilute solution of Vatalanib-d4 2HCl in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

      • Acquire the mass spectrum in positive ion mode.

      • Identify the [M+H]⁺ ion for the deuterated compound.

      • Compare the experimentally measured mass to the calculated theoretical mass of C₂₀H₁₄D₄Cl₃N₄⁺. The high mass accuracy of the instrument will confirm the elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the precise location of the deuterium atoms.

    • Protocol:

      • Dissolve a sufficient amount of Vatalanib-d4 2HCl in a deuterated solvent (e.g., DMSO-d₆).

      • Acquire a ¹H NMR spectrum. The absence of signals in the aromatic region corresponding to the 4-chlorophenyl ring, compared to the spectrum of non-deuterated Vatalanib, would confirm the assumed deuteration pattern.

      • Acquire a ²H NMR spectrum. The presence of a signal in the aromatic region will directly show the location of the deuterium atoms.

Conclusion

Vatalanib-d4 2HCl is a critical tool for the advancement of research and development involving Vatalanib. Based on a chemically sound assumption of deuteration on the 4-chlorophenyl ring, the molecular weight of Vatalanib-d4 2HCl is calculated to be approximately 423.75 g/mol , with a molecular formula of C₂₀H₁₃D₄Cl₃N₄ . For any specific batch of this deuterated standard, it is imperative to confirm these properties through rigorous analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy to ensure the highest degree of scientific integrity in its application.

References

  • ResearchGate. Chemical structure of 14C-radiolabeled vatalanib. Available at: [Link]

  • Astor Scientific. Vatalanib 2HCl, VEGFRK inhibitor (TBI2183). Available at: [Link]

  • PubChem. Vatalanib. Available at: [Link]

  • PMC. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). Available at: [Link]

  • PubMed. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours. Available at: [Link]

  • Wikipedia. Vatalanib. Available at: [Link]

  • PMC. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma. Available at: [Link]

  • PMC. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Available at: [Link]

  • Adooq Bioscience. Vatalanib (PTK787) 2HCl | VEGFR inhibitor | Buy from Supplier AdooQ®. Available at: [Link]

  • PubMed. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma. Available at: [Link]

  • PubMed. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. Available at: [Link]

Sources

Vatalanib-d4 dihydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Internal Standard for VEGFR Inhibitor Bioanalysis

Executive Summary

This technical guide details the physicochemical properties, mechanistic context, and analytical application of Vatalanib-d4 Dihydrochloride . As the stable isotope-labeled (SIL) analog of the potent VEGFR inhibitor Vatalanib (PTK787), this compound serves as the gold-standard Internal Standard (IS) for quantitative LC-MS/MS workflows. Its use is critical for correcting ionization suppression, matrix effects, and recovery variance in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.

Chemical Identity & Specifications

Researchers must distinguish between the commercially available "free base" and the "dihydrochloride" salt forms. The d4-labeled variant typically does not possess a unique global CAS number in public registries; it is defined by the parent structure and the specific isotopic substitution.

Compound Identifiers
FeatureSpecification
Compound Name Vatalanib-d4 Dihydrochloride
Parent Drug Vatalanib (PTK787 / ZK 222584)
Parent CAS (2HCl) 212141-51-0 (Reference for salt form)
Parent CAS (Free Base) 212141-54-3
Chemical Formula C₂₀H₁₁D₄ClN₄[1][2][3][4] • 2HCl
Molecular Weight ~423.76 g/mol (Salt) / ~350.85 g/mol (Free Base)
Labeling Position Typically labeled on the 4-chlorophenyl ring (D4 substitution replacing H).
Appearance White to off-white crystalline solid.[2]
Solubility Soluble in DMSO (>20 mg/mL), Water (>10 mg/mL).[5]

Critical Note on CAS Numbers: Most vendors list Vatalanib-d4 under the parent CAS (212141-51-0) with a "Labeled" suffix or a proprietary catalog number. Verify the salt form (2HCl) explicitly, as the free base has significantly lower aqueous solubility.

Mechanistic Context: Why Measure Vatalanib?

To understand the bioanalytical requirements, one must understand the drug's target. Vatalanib is a small-molecule tyrosine kinase inhibitor (TKI) that targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[6]

By competing with ATP for the binding site on the intracellular kinase domain, Vatalanib prevents the transphosphorylation required for signal transduction, thereby inhibiting angiogenesis in solid tumors.

Figure 1: Mechanism of Action (VEGFR Inhibition)

Vatalanib_MOA VEGF VEGF Ligand (Extracellular) Receptor VEGFR-2 Receptor (Transmembrane) VEGF->Receptor Binds & Dimerizes Phosphorylation Tyrosine Phosphorylation Receptor->Phosphorylation Requires ATP ATP ATP (Intracellular) ATP->Receptor Normal Binding Vatalanib Vatalanib (PTK787) (Inhibitor) Vatalanib->Receptor Competitive Blockade (ATP Pocket) Vatalanib->Phosphorylation PREVENTS Signaling Downstream Signaling (Raf/MEK/ERK) Phosphorylation->Signaling Activates Angiogenesis Angiogenesis & Tumor Growth Signaling->Angiogenesis Promotes

Caption: Vatalanib competes with ATP at the VEGFR intracellular domain, blocking phosphorylation and downstream angiogenic signaling.

Analytical Application: LC-MS/MS Protocol

The primary use of Vatalanib-d4 is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Why use the d4-analog? In electrospray ionization (ESI), co-eluting matrix components (phospholipids, proteins) can suppress or enhance the ionization of the analyte. Because Vatalanib-d4 co-elutes with the analyte but has a distinct mass (+4 Da), it experiences the exact same matrix effects. Correcting the analyte response by the IS response nullifies these errors.

Validated Experimental Workflow

1. Stock Solution Preparation:

  • Vatalanib Stock: Dissolve Vatalanib 2HCl in DMSO to 1 mg/mL.

  • IS Stock (d4): Dissolve Vatalanib-d4 2HCl in DMSO to 1 mg/mL.

  • Storage: Store aliquots at -80°C. Stable for >6 months.

2. Sample Preparation (Protein Precipitation):

  • Step A: Aliquot 50 µL of plasma/serum into a 1.5 mL tube.

  • Step B: Add 200 µL of Extraction Solvent (Acetonitrile containing 100 ng/mL Vatalanib-d4 IS).

  • Step C: Vortex vigorously for 30 seconds to precipitate proteins.

  • Step D: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Step E: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).

3. LC-MS/MS Conditions:

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: Linear to 90% B; 3.0-4.0 min: Hold 90% B; 4.1 min: Re-equilibrate.
Ionization ESI Positive Mode (ESI+)

4. MRM Transitions (Quantification):

  • Vatalanib (Analyte):

    • Precursor: m/z 347.1

    • Product (Quant): m/z 311.2 (Loss of Cl/fragment)

    • Product (Qual): m/z 158.1

  • Vatalanib-d4 (IS):

    • Precursor: m/z 351.1 (+4 Da shift)

    • Product: m/z 315.2 (Retains d4 label)

Figure 2: Bioanalytical Workflow Logic

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike IS (Vatalanib-d4) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation (Remove Pellets) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantitation (Ratio Analyte/IS) MS->Data m/z 347 & 351

Caption: Step-by-step extraction and quantification workflow using Vatalanib-d4 to normalize data.

Handling & Stability

To ensure the integrity of the Vatalanib-d4 reference standard, adhere to the following protocols:

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation, which alters the effective weight.

  • Light Sensitivity: Vatalanib is sensitive to UV light. Store solid and solutions in amber vials or wrap containers in aluminum foil.

  • Solvent Choice: Avoid storing stock solutions in methanol for extended periods due to potential transesterification or degradation; DMSO is the preferred solvent for long-term stock storage.

References
  • PubChem. (n.d.).[7] Vatalanib Dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • H Hess-Stumpp et al. (2005). PTK787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors. Cancer Research.[5] Retrieved from [Link]

  • J.M. Wood et al. (2000).[5] PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases.[6] Cancer Research.[5] Retrieved from [Link]

  • FDA. (n.d.). Substance Registration System: Vatalanib.[1][2][6][7] U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Difference between Vatalanib and Vatalanib-d4 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical distinctions between Vatalanib (the therapeutic agent) and Vatalanib-d4 dihydrochloride (the bioanalytical reference standard). While they share the same core pharmacophore, their applications are mutually exclusive: Vatalanib is a pan-VEGFR tyrosine kinase inhibitor designed for antineoplastic therapy, whereas Vatalanib-d4 dihydrochloride is a stable isotope-labeled internal standard (IS) engineered solely for the precise quantification of Vatalanib in biological matrices via LC-MS/MS.

Part 1: Chemical & Physical Identity[1][2][3][4][5]

The fundamental difference lies in their isotopic composition and salt forms, which dictate their respective roles in drug development and bioanalysis.

Structural Comparison Table
FeatureVatalanib (Therapeutic Candidate) Vatalanib-d4 Dihydrochloride (Analytical Standard)
Primary Role Small Molecule Drug Candidate (VEGFR Inhibitor)Internal Standard (IS) for Mass Spectrometry
Common Salt Form Succinate (PTK787/ZK 222584)Dihydrochloride (2HCl)
Chemical Formula C₂₀H₁₅ClN₄[1] · C₄H₆O₄ (Succinate)C₂₀H₁₁D₄ClN₄ · 2HCl
Molecular Weight ~464.9 g/mol (Succinate salt)~346.8 g/mol (Free Base)~423.7 g/mol (varies by exact D position)
Isotopic Labeling Natural Abundance (¹H, ¹²C)Deuterated (D or ²H) at 4 positions
Mass Shift (+Δ) Reference Mass (M+0)+4 Da shift (M+4) to avoid spectral overlap
Solubility DMSO: ~46 mg/mLWater: Low (Succinate improves bioavailability)Water: ~25 mg/mL (2HCl salt is highly hydrophilic)
Chemical Identity[3][4]
  • Vatalanib (PTK787): A phthalazine derivative.[2] The succinate salt is utilized clinically to optimize oral bioavailability.

  • Vatalanib-d4: Synthesized by replacing four hydrogen atoms (typically on the chlorophenyl or pyridine ring) with deuterium. This increases the molecular mass by 4 Daltons, allowing the mass spectrometer to distinguish it from the drug while maintaining identical chromatographic retention time.

Part 2: Functional Utility & Mechanism

Vatalanib: Mechanism of Action (Pharmacology)

Vatalanib acts as a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) .[1] By blocking the tyrosine kinase domains of VEGFR-1, VEGFR-2, and VEGFR-3, it inhibits angiogenesis—the formation of new blood vessels required for tumor growth and metastasis. It also shows activity against PDGFR-β and c-Kit.[3][4][5][1][2][6][7][8]

Figure 1: Vatalanib Mechanism of Action (VEGFR Inhibition)

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR Binds Phos Autophosphorylation VEGFR->Phos Inhibited by Vatalanib Vatalanib Vatalanib (Inhibitor) Vatalanib->VEGFR Competes with ATP (Blocks Kinase Domain) ATP ATP ATP->VEGFR Required for Activation Signaling Downstream Signaling (RAF/MEK/ERK) Phos->Signaling Angiogenesis Angiogenesis & Cell Proliferation Signaling->Angiogenesis

Caption: Vatalanib competitively binds to the ATP-binding pocket of VEGFR, preventing autophosphorylation and downstream angiogenic signaling.[3][4][5][1][2][6][7][8][9][10][11][12]

Vatalanib-d4: The Kinetic Isotope Effect & Analytical Role

While deuteration can theoretically alter metabolic rates (Kinetic Isotope Effect), Vatalanib-d4 is not used for dosing. Its sole function is Bioanalytical Normalization .

  • Co-elution: Because it is chemically nearly identical to Vatalanib, it co-elutes at the same retention time during Liquid Chromatography (LC).

  • Matrix Compensation: Any ion suppression or enhancement caused by the biological matrix (plasma/urine) affects both the drug and the IS equally. By calculating the ratio of Drug Area / IS Area, these errors cancel out.

Part 3: Analytical Applications (LC-MS/MS)

This section details the protocol for using Vatalanib-d4 dihydrochloride to quantify Vatalanib in human plasma.

Why Vatalanib-d4?

Using a structural analog (like imatinib) as an IS is inferior to a stable isotope-labeled IS. Vatalanib-d4 provides the highest level of precision because it mirrors the analyte's physicochemical behavior perfectly.

  • Mass Transition: The +4 Da shift moves the precursor and product ions away from the analyte's signal, preventing "crosstalk."

    • Vatalanib (Precursor): m/z ~347.1 [M+H]⁺

    • Vatalanib-d4 (Precursor): m/z ~351.1 [M+H]⁺ (Assuming d4 labeling)

Experimental Workflow: Quantification Protocol

Figure 2: LC-MS/MS Bioanalytical Workflow

LCMS_Workflow Sample Patient Plasma (Contains Vatalanib) Spike Spike IS (Vatalanib-d4 2HCl) Sample->Spike Extract Protein Precipitation (Acetonitrile/Methanol) Spike->Extract Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Ratio: Analyte/IS) MS->Data

Caption: Workflow for quantifying Vatalanib using Vatalanib-d4 as an Internal Standard to correct for extraction efficiency and matrix effects.

Detailed Method Parameters
  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters XBridge), 50 mm x 2.1 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Linear gradient (e.g., 10% B to 90% B over 3-5 minutes).

  • Detection (MRM):

    • Vatalanib: 347.1 → [Product Ion] (e.g., 347 → 281 or similar characteristic fragment).

    • Vatalanib-d4: 351.1 → [Product Ion + 4] (The fragment containing the deuterium label).

Part 4: Handling, Stability, and Regulatory

Solubility & Salt Forms
  • Vatalanib Succinate: Designed for oral dosage forms; moderate solubility.

  • Vatalanib-d4 Dihydrochloride: The 2HCl salt is highly polar and water-soluble.

    • Protocol Note: When preparing IS stock solutions, dissolve Vatalanib-d4 2HCl in water or a high-aqueous buffer. Do not assume it behaves exactly like the succinate salt regarding solubility in pure organic solvents.

Storage
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store desiccated at -20°C.

  • Light Sensitivity: Both compounds are light-sensitive. Protect from light during storage and sample processing (use amber glass).

Regulatory Status
  • Vatalanib: Investigational New Drug (IND). Not FDA-approved for general marketing but used in clinical trials (e.g., CONFIRM-1/2).

  • Vatalanib-d4: Research Use Only (RUO). Strictly for laboratory analysis; not for human administration.

References

  • PubChem. Vatalanib (Compound Summary). National Library of Medicine. Available at: [Link]

  • Jia, Y. et al. (2009). A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B. (Contextual citation for LC-MS methodology). Available at: [Link]

Sources

Technical Guide: Isotopic Purity Specifications for Vatalanib-d4 Dihydrochloride

[1][2]

Abstract

This technical guide defines the rigorous isotopic purity specifications required for Vatalanib-d4 dihydrochloride (PTK787-d4 2HCl) when deployed as an Internal Standard (IS) in regulated bioanalysis (LC-MS/MS). While chemical purity ensures the absence of contaminants, isotopic purity —specifically the minimization of the unlabeled (D0) isotopologue—is the critical determinant of assay sensitivity and Lower Limit of Quantitation (LLOQ) integrity.[1] This document outlines the structural requirements, calculation methodologies, and validation protocols necessary to ensure Vatalanib-d4 functions as a self-validating reference material in pharmacokinetic (PK) studies.

Part 1: Chemical Identity and Structural Logic[2]

The Analyte: Vatalanib (PTK787)

Vatalanib is a potent small-molecule tyrosine kinase inhibitor (TKI) targeting VEGFR-1, VEGFR-2, and VEGFR-3.[2][1][3] It inhibits angiogenesis by blocking the ATP-binding sites of these receptors.[2][1]

  • Chemical Name: N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine dihydrochloride.[2][1][3]

  • Molecular Formula: C₂₀H₁₅ClN₄[2][1][3][4][5][6] · 2HCl[2][3][7]

  • Molecular Weight: ~419.7 g/mol (Salt form).[2][1]

The Internal Standard: Vatalanib-d4

To correct for matrix effects, ionization suppression, and extraction variability in LC-MS/MS, a stable isotope-labeled (SIL) analog is required.[2][1]

  • Labeling Strategy: The "d4" designation implies the replacement of 4 hydrogen atoms with deuterium (

    
    H).[1]
    
  • Optimal Labeling Position: The label must be placed on a metabolically stable, non-exchangeable aromatic ring.[2]

    • Preferred: The p-chlorophenyl ring (replacing 4 aromatic protons).[2][1]

    • Alternative: The pyridine ring (replacing 4 aromatic protons).[2][1]

  • Mass Shift: A +4 Da shift is selected to ensure the IS signal (

    
    ) does not overlap with the natural isotopic envelope (
    
    
    ) of the analyte.[1]
Graphviz Visualization: IS Validation Workflow

The following diagram illustrates the logical flow for validating the suitability of Vatalanib-d4 before method development.

IS_Validation_WorkflowStartVatalanib-d4 CandidateChemPurityStep 1: Chemical Purity(HPLC-UV)Start->ChemPurityIsoPurityStep 2: Isotopic Purity(HRMS / qNMR)ChemPurity->IsoPurityIf >98%D0_CheckStep 3: D0 Quantification(Critical Check)IsoPurity->D0_CheckDecisionIs D0 < 0.1%?D0_Check->DecisionFailREJECT: High D0Will inflate LLOQDecision->FailNoPassStep 4: Cross-Talk Test(LC-MS/MS)Decision->PassYesFinalAPPROVED for BioanalysisPass->FinalNo Signal Interference

Caption: Logical workflow for validating Vatalanib-d4 purity prior to assay integration.

Part 2: Isotopic Purity Specifications

For Vatalanib-d4 to be viable in high-sensitivity assays (e.g., sub-ng/mL detection), it must meet strict specifications.[2][1] The distinction between Isotopic Enrichment and Isotopic Purity is often misunderstood but vital.[2][1]

Specification Table
ParameterSpecificationRationale
Chemical Purity > 98.0%Prevents non-isobaric contaminants from fouling the column or suppressing ionization.[2][1]
Isotopic Enrichment > 99.0 atom % DEnsures the average molecule is highly deuterated.[2][1]
Isotopic Purity (Species) D0 < 0.1% CRITICAL: The unlabeled species (D0) is indistinguishable from the analyte. High D0 causes "blank" samples to show a false positive signal.[2][1]
D4 Abundance > 95.0%Ensures the majority of the IS signal is concentrated in the M+4 channel, maximizing sensitivity.
Proton Exchange No exchangeable DLabels must be on C-D bonds (aromatic), not N-D or O-D, to prevent loss of label in aqueous buffers.
The "D0 Contribution" Problem

In an LC-MS/MS assay, the Internal Standard is added at a fixed, relatively high concentration (e.g., 100 ng/mL).[2][1]

  • If the Vatalanib-d4 contains 0.5% D0 (unlabeled Vatalanib), adding 100 ng/mL of IS effectively adds 0.5 ng/mL of Analyte to every sample.[2][1]

  • If your assay's Lower Limit of Quantitation (LLOQ) is 1.0 ng/mL , this 0.5 ng/mL background noise (50% of LLOQ) will cause the assay to fail validation due to poor signal-to-noise ratio and non-linearity at the low end.[2][1]

Formula: Maximum Allowable D0


1

Part 3: Analytical Validation Protocol

To verify the isotopic specifications of a Vatalanib-d4 batch, do not rely solely on the vendor's Certificate of Analysis (CoA).[2][1] Perform the following verification.

Protocol: HRMS Isotopic Distribution Analysis

Objective: Determine the exact abundance of D0, D1, D2, D3, and D4 species.

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).[2][1]

  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid (matches typical mobile phase).[2][1]

  • Method: Direct infusion or short LC column (isocratic).[2][1]

  • Data Acquisition:

    • Scan range: m/z 340 – 360 (covering the [M+H]+ region for Vatalanib).[1]

    • Resolution: > 30,000 FWHM.[2][1]

  • Calculation: Extract ion intensities for:

    • m/z 347.09 (Approx M+H for D0 - Unlabeled)[2][1]

    • m/z 351.12 (Approx M+H for D4 - Target IS)

    
    [1]
    
Protocol: Cross-Talk (Interference) Test

Objective: Confirm that the IS does not contribute to the Analyte channel (M -> M transition) and vice versa.

  • Prepare Blank Matrix: Human plasma (or relevant matrix) free of Vatalanib.[2][1]

  • Sample A (IS Only): Spike Blank Matrix with Vatalanib-d4 at the working concentration (e.g., 100 ng/mL).

  • Sample B (Analyte Only): Spike Blank Matrix with Vatalanib at the Upper Limit of Quantitation (ULOQ).

  • Analysis: Inject both samples using the final LC-MS/MS method.

  • Acceptance Criteria:

    • In Sample A (IS Only): The peak area in the Analyte Channel must be < 20% of the LLOQ peak area .[1]

    • In Sample B (Analyte Only): The peak area in the IS Channel must be < 5% of the average IS peak area .

Part 4: Handling and Stability[2]

Solubility and Storage[2]
  • Form: Vatalanib-d4 is typically supplied as the dihydrochloride salt (2HCl).[2][1][3]

  • Solubility: Soluble in DMSO (>40 mg/mL) and Water (~25 mg/mL).[1][6]

  • Storage: Store powder at -20°C, desiccated and protected from light. Hydroscopic nature of the HCl salt requires tight sealing.[2][1]

Deuterium Exchange Risk

While aromatic C-D bonds are generally stable, exposure to extreme pH or catalytic conditions can induce H/D scrambling.[2]

  • Avoid: Storing stock solutions in highly acidic (pH < 2) or basic (pH > 9) aqueous buffers for extended periods.[2][1]

  • Best Practice: Prepare stock solutions in 100% DMSO or Methanol. Perform dilutions into aqueous buffers immediately prior to use.[2][1]

Part 5: References

  • BenchChem. (2025).[2][1][8] Isotopic purity requirements for deuterated internal standards. Retrieved from [1]

  • National Cancer Institute. (n.d.).[2][1] Vatalanib (Code C216278).[2][1][4] NCI Thesaurus. Retrieved from [1]

  • PubChem. (2025).[2][1] Vatalanib Dihydrochloride (CID 22386467).[2][1] National Library of Medicine.[2][1] Retrieved from [1]

  • Wang, S., et al. (2022).[2] Rapid characterization of isotopic purity of deuterium-labeled organic compounds using ESI-HRMS. Rapid Communications in Mass Spectrometry. Retrieved from

  • ResolveMass. (2025). Best Practices for the Use of Deuterated Internal Standards in Bioanalysis. Retrieved from [1]

  • Jessop, K., et al. (2014).[2] Determination of Isotopic Purity by Accurate Mass LC/MS. Analytical Methods. Retrieved from [1]

Vatalanib-d4 Dihydrochloride: A Technical Guide for Angiogenesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Vatalanib and the Deuterated Advantage

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process. However, in the context of oncology, it becomes a critical enabler of tumor growth, progression, and metastasis[1]. The vascular endothelial growth factor (VEGF) signaling pathway is a principal driver of this pathological angiogenesis, making it a prime target for therapeutic intervention[2][3]. Vatalanib (also known as PTK787 or PTK/ZK) is a potent, orally bioavailable small molecule inhibitor that targets the tyrosine kinase domains of all known VEGF receptors (VEGFRs)[1][4][5][6]. By competitively binding to the ATP-binding site of these receptors, Vatalanib effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival[5][7].

This guide focuses on Vatalanib-d4 Dihydrochloride , a deuterated form of the parent compound. The strategic replacement of four hydrogen atoms with their heavier isotope, deuterium, is a key pharmaceutical modification. This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. Vatalanib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4[8][9]. This metabolic process can lead to rapid clearance and significant inter-patient variability in drug exposure, partly due to the autoinduction of its own metabolism[8]. The enhanced stability of the C-D bond in Vatalanib-d4 can slow down this CYP450-mediated metabolism. This "metabolic switching" is designed to improve the pharmacokinetic profile of the drug, potentially leading to a longer half-life, more consistent plasma concentrations, and a reduced risk of metabolite-associated toxicities.

This technical guide provides a comprehensive overview of Vatalanib-d4 Dihydrochloride, its mechanism of action, and detailed protocols for its application in both in vitro and in vivo angiogenesis studies.

Mechanism of Action: Targeting the VEGF Signaling Axis

Vatalanib exerts its anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor progression. Its primary targets are the VEGFR family, with a particular potency against VEGFR-2 (KDR), the main mediator of the angiogenic signal in endothelial cells[4][10]. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis[11][12]. Vatalanib effectively abrogates these processes by preventing the initial autophosphorylation of the receptor.

In addition to the VEGFR family, Vatalanib also exhibits inhibitory activity against other RTKs such as platelet-derived growth factor receptor-beta (PDGFR-β) and c-Kit, albeit at higher concentrations[5][13]. This multi-targeted profile may contribute to a broader anti-tumor effect by impacting not only the vasculature but also other cellular components of the tumor microenvironment[14][15].

VEGF Signaling Pathway Inhibition by Vatalanib

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_plc PLCγ Pathway cluster_pi3k PI3K/Akt Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Vatalanib Vatalanib-d4 Vatalanib->VEGFR2 Inhibition PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis

Caption: Vatalanib-d4 inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Vatalanib against various key receptor tyrosine kinases. These values are essential for designing experiments and interpreting results.

Target KinaseIC50 (nM)Reference(s)
VEGFR-2 (KDR/Flk-1)37[7][10][13]
VEGFR-1 (Flt-1)77[10][13]
VEGFR-3 (Flt-4)~666[10][16]
PDGFRβ580[7][16]
c-Kit730[7][16]

Experimental Protocols for Angiogenesis Studies

The following protocols provide detailed, step-by-step methodologies for key in vitro and in vivo assays to evaluate the anti-angiogenic potential of Vatalanib-d4 Dihydrochloride.

Experimental Workflow Overview

Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation start Prepare Vatalanib-d4 Stock tube_formation Tube Formation Assay start->tube_formation scratch_assay Scratch (Wound Healing) Assay start->scratch_assay xenograft Tumor Xenograft Model tube_formation->xenograft Confirm Anti-Angiogenic Effect scratch_assay->xenograft Confirm Anti-Migratory Effect analysis Tumor Growth & MVD Analysis xenograft->analysis

Caption: A typical workflow for evaluating Vatalanib-d4's anti-angiogenic properties.

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

1. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Vatalanib-d4 Dihydrochloride

  • Sterile, tissue culture-treated 96-well plates

  • Calcein AM (for fluorescence-based quantification)

2. Protocol:

  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation and Seeding:

    • Culture HUVECs to ~80% confluency.

    • Harvest the cells using trypsin and resuspend them in basal medium containing a low serum concentration (e.g., 2% FBS).

    • Prepare a cell suspension of 1-2 x 10^5 cells/mL.

  • Treatment with Vatalanib-d4:

    • Prepare serial dilutions of Vatalanib-d4 Dihydrochloride in the low-serum basal medium.

    • In a separate tube, mix the HUVEC suspension with the Vatalanib-d4 dilutions (and a vehicle control) and pre-incubate for 15-30 minutes.

  • Plating and Incubation:

    • Carefully add 100 µL of the cell/compound mixture to each well of the solidified matrix plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Quantification:

    • Visualize tube formation using an inverted microscope.

    • For quantitative analysis, the number of branch points, total tube length, and number of loops can be measured using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

In Vitro Cell Migration: Scratch (Wound Healing) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in the monolayer, modeling the migratory phase of angiogenesis.

1. Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Sterile, tissue culture-treated 24-well plates

  • Sterile 200 µL pipette tip

  • Vatalanib-d4 Dihydrochloride

2. Protocol:

  • Cell Seeding:

    • Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours[17][18].

  • Creating the "Wound":

    • Once the monolayer is confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well[19].

    • Gently wash the wells with PBS to remove detached cells[17].

  • Treatment and Imaging:

    • Replace the PBS with fresh low-serum medium containing the desired concentrations of Vatalanib-d4 Dihydrochloride or a vehicle control.

    • Immediately acquire images of the scratch at time 0 using a phase-contrast microscope.

    • Incubate the plate at 37°C and acquire images at regular intervals (e.g., every 6-8 hours) until the wound in the control wells is nearly closed[17].

  • Analysis:

    • The rate of wound closure is determined by measuring the area of the cell-free gap at each time point. This can be quantified using software like ImageJ. The percentage of wound closure is calculated relative to the initial wound area.

In Vivo Angiogenesis: Tumor Xenograft Model

This model evaluates the efficacy of Vatalanib-d4 in inhibiting tumor growth and angiogenesis in a living organism.

1. Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells known to induce angiogenesis (e.g., human colorectal or pancreatic cancer cell lines)

  • Vatalanib-d4 Dihydrochloride

  • Vehicle for oral administration (e.g., water or a specific formulation buffer)

  • Calipers for tumor measurement

2. Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer Vatalanib-d4 Dihydrochloride orally once daily at a predetermined dose (e.g., 25-100 mg/kg)[7]. The control group receives the vehicle alone.

  • Monitoring Tumor Growth:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint Analysis:

    • After a set period (e.g., 21-28 days), euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis, such as immunohistochemistry for markers of microvessel density (e.g., CD31).

Handling and Storage of Vatalanib-d4 Dihydrochloride

  • Storage: Store the lyophilized powder at -20°C, desiccated. In this form, it is stable for at least 3 years[10].

  • Solution Preparation: Prepare stock solutions in anhydrous DMSO. Once in solution, store at -80°C for up to one year or at -20°C for up to one month[10]. Aliquot to avoid multiple freeze-thaw cycles.

  • Handling: Vatalanib-d4 Dihydrochloride is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

Vatalanib-d4 Dihydrochloride represents a refined tool for the study of angiogenesis inhibition. Its multi-targeted action against key RTKs, particularly VEGFR-2, makes it a robust inhibitor of the critical pathways driving new blood vessel formation in pathological conditions. The incorporation of deuterium offers a potential pharmacokinetic advantage over the parent compound, Vatalanib, by attenuating its rapid metabolism. This can lead to more stable and predictable exposures in experimental models, thereby enhancing the reliability and reproducibility of angiogenesis research. The detailed protocols provided in this guide serve as a validated starting point for researchers and drug development professionals to effectively utilize Vatalanib-d4 Dihydrochloride in their investigations, ultimately contributing to a deeper understanding of angiogenesis and the development of novel anti-cancer therapies.

References

  • de Boer, R. H., et al. (2014). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 78(5), 1065–1075. [Link]

  • Wikipedia. (2023). Vatalanib. [Link]

  • Drevs, J., et al. (2007). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 35(10), 1847-1855. [Link]

  • Wen, P. Y., et al. (2012). Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. Neuro-oncology, 14(5), 633–642. [Link]

  • Philip, P. A., et al. (2015). Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001). Cancer Chemotherapy and Pharmacology, 75(5), 927–934. [Link]

  • PubChem. Vatalanib. [Link]

  • Al-Gizawiy, M. M., et al. (2016). Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma. Journal of Neuro-Oncology, 129(1), 57–66. [Link]

  • Cunningham, D., et al. (2005). Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours. Expert Opinion on Investigational Drugs, 14(10), 1207-1216. [Link]

  • Steward, W. P., et al. (2005). Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours. Expert Opinion on Investigational Drugs, 14(10), 1207-1216. [Link]

  • PubChem. Vatalanib dihydrochloride. [Link]

  • Basile, K. J., & Korpanty, G. (2024). VEGF signaling: Role in angiogenesis and beyond. Cancer Letters, 581, 216538. [Link]

  • Davis, C. T., et al. (2016). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. Journal of Visualized Experiments, (116), 54577. [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]

  • PromoCell. Endothelial cell tube formation assay (in vitro angiogenesis assay). [Link]

  • Bitesize Bio. (2023). Making a Mark: How to Set up Your Wound Healing Assay. [Link]

  • Jonkman, J. E. N., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440–451. [Link]

  • Shibuya, M. (2014). VEGF-VEGFR Signals in Health and Disease. Biomolecules & Therapeutics, 22(1), 1–9. [Link]

  • Wikipedia. (2023). VEGFR-2 inhibitor. [Link]

  • Belakova, B., et al. (2021). 2.9. Wound Healing (Scratch) Assay. Bio-protocol, 11(19), e4170. [Link]

  • Basile, K. J., & Korpanty, G. (2024). VEGF signaling: Role in angiogenesis and beyond. Cancer Letters, 581, 216538. [Link]

  • DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (91), 51312. [Link]

  • Shibuya, M. (2014). VEGF-VEGFR Signals in Health and Disease. Biomolecules & Therapeutics, 22(1), 1–9. [Link]

  • Jonkman, J. E. N., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440–451. [Link]

  • ResearchGate. (2023). May someone provide me with the protocol for in vitro tube formation assay using HUVECs please?. [Link]

Sources

Vatalanib-d4 Dihydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Key Internal Standard in Bioanalytical and Pharmacokinetic Studies

Introduction: The Critical Role of Vatalanib and Its Deuterated Analog in Angiogenesis Research

Vatalanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), has been a significant molecule in the study of angiogenesis and the development of anti-cancer therapies.[1][2] Its ability to block the signaling pathways that lead to the formation of new blood vessels has made it a focal point in oncology research. For scientists and drug development professionals, accurate quantification of Vatalanib in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This necessity underscores the importance of a reliable internal standard in analytical methodologies. Vatalanib-d4 Dihydrochloride, a deuterated analog of the parent compound, serves this critical role, ensuring the precision and accuracy of bioanalytical assays. This guide provides a comprehensive technical overview of Vatalanib-d4 Dihydrochloride, including its physicochemical properties, its function as an internal standard, and practical guidance for its application in experimental settings.

Physicochemical Properties of Vatalanib-d4 Dihydrochloride

A thorough understanding of the physicochemical properties of Vatalanib-d4 Dihydrochloride is fundamental for its effective use in a laboratory setting. While the non-deuterated form is well-documented, the key distinction of the deuterated version lies in its increased molecular weight due to the substitution of four hydrogen atoms with deuterium.

PropertyVatalanib DihydrochlorideVatalanib-d4 Dihydrochloride
CAS Number 212141-51-0[1][2][3][4][5]Not available in current search results.
Molecular Formula C₂₀H₁₅ClN₄ · 2HClC₂₀H₁₁D₄ClN₄ · 2HCl
Molecular Weight 419.73 g/mol [2][3][4]Approximately 423.75 g/mol (calculated)

Note: The molecular weight of Vatalanib-d4 Dihydrochloride is calculated based on the substitution of four hydrogen atoms (atomic mass ≈ 1.008) with four deuterium atoms (atomic mass ≈ 2.014). The exact molecular weight should be confirmed from the certificate of analysis provided by the supplier.

Mechanism of Action: Vatalanib as a VEGFR Inhibitor

Vatalanib functions as a multi-targeted tyrosine kinase inhibitor, with a primary focus on all known VEGFRs.[6][7] It also demonstrates inhibitory activity against platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms.[2][3] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor initiates a signaling cascade that is crucial for angiogenesis—the formation of new blood vessels, a process vital for tumor growth and metastasis. Vatalanib competitively binds to the ATP-binding site of the VEGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling events. This blockade of the VEGFR pathway ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, resulting in a potent anti-angiogenic effect.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization P1 P VEGFR->P1 Autophosphorylation P2 P VEGFR->P2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->Downstream Activation P2->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Vatalanib Vatalanib Vatalanib->VEGFR Inhibition

Caption: Vatalanib inhibits the VEGFR signaling pathway by blocking autophosphorylation.

The Role of Vatalanib-d4 Dihydrochloride as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results. Vatalanib-d4 Dihydrochloride is chemically identical to Vatalanib, with the exception of the isotopic substitution. This subtle difference in mass allows the mass spectrometer to differentiate between the analyte (Vatalanib) and the internal standard (Vatalanib-d4), while their identical chemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.

The primary advantages of using Vatalanib-d4 Dihydrochloride as an internal standard include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since Vatalanib-d4 co-elutes with Vatalanib and experiences the same matrix effects, it provides a reliable means of normalization.

  • Compensation for Sample Loss: During the extraction and sample preparation process, some amount of the analyte may be lost. By adding a known amount of Vatalanib-d4 at the beginning of the workflow, any loss will affect both the analyte and the internal standard proportionally, allowing for accurate quantification.

  • Improved Precision and Accuracy: The use of a deuterated internal standard minimizes the impact of variations in instrument performance and injection volume, leading to higher precision and accuracy in the final concentration determination.

Experimental Protocol: Quantification of Vatalanib in Plasma using LC-MS/MS with Vatalanib-d4 Dihydrochloride as an Internal Standard

The following is a representative, generalized protocol for the quantification of Vatalanib in human plasma. It is essential to note that specific parameters should be optimized and validated for the particular instrumentation and laboratory conditions.

1. Materials and Reagents:

  • Vatalanib reference standard

  • Vatalanib-d4 Dihydrochloride (internal standard)

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Vatalanib in methanol.

  • Prepare a 1 mg/mL stock solution of Vatalanib-d4 Dihydrochloride in methanol.

  • From the stock solutions, prepare serial dilutions of Vatalanib in methanol to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of Vatalanib-d4 Dihydrochloride at an appropriate concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Vatalanib-d4 Dihydrochloride working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow Plasma Plasma Sample (100 µL) IS Add Vatalanib-d4 IS (20 µL) Plasma->IS PPT Protein Precipitation (300 µL Acetonitrile) IS->PPT Vortex1 Vortex (1 min) PPT->Vortex1 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical protein precipitation workflow for plasma sample preparation.

4. LC-MS/MS Conditions (Illustrative):

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve separation of Vatalanib from endogenous plasma components (e.g., starting with 95% A, ramping to 95% B, and re-equilibrating).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Vatalanib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined empirically)

      • Vatalanib-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined empirically, expected to be +4 Da on the precursor ion compared to Vatalanib)

    • Instrument parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.

5. Data Analysis:

  • Integrate the peak areas for both Vatalanib and Vatalanib-d4.

  • Calculate the peak area ratio (Vatalanib peak area / Vatalanib-d4 peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Vatalanib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Vatalanib-d4 Dihydrochloride is an indispensable tool for researchers and drug development professionals engaged in the study of Vatalanib and other angiogenesis inhibitors. Its use as an internal standard in LC-MS/MS bioanalysis is crucial for obtaining reliable and accurate pharmacokinetic and pharmacodynamic data. This technical guide provides a foundational understanding of its properties, mechanism of action, and practical application. By adhering to rigorous method development and validation principles, researchers can confidently employ Vatalanib-d4 Dihydrochloride to advance our understanding of anti-angiogenic therapies and accelerate the development of new treatments for cancer and other diseases characterized by aberrant blood vessel formation.

References

  • Bold, G., et al. (2000). New anilinophthalazines as potent and orally well absorbed inhibitors of the VEGF receptor tyrosine kinases useful as antagonists of tumor-driven angiogenesis. Journal of Medicinal Chemistry, 43(12), 2310-2323.
  • PubChem. (n.d.). Vatalanib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Global Substance Registration System - VATALANIB DIHYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). Vatalanib dihydrochloride. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). Vatalanib (PTK787) 2HCl. Retrieved from [Link]

  • Chromatographic Specialties Inc. (n.d.). Toronto Research Chemicals. Retrieved from [Link]

  • LGC. (2019, August 12). LGC acquires Toronto Research Chemicals, strengthening presence in reference standards market. Retrieved from [Link]

  • Chemical Register. (n.d.). LGC Standards / Toronto Research Chemicals. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). Toronto Research Chemicals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Wang, G., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 85, 142-149.
  • Vogeser, M., & Seger, C. (2008). A decade of HPLC-MS/MS in the clinical laboratory--milestones and challenges. Clinica Chimica Acta, 394(1-2), 14-22.
  • van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using liquid chromatography-tandem mass spectrometry. Trends in Analytical Chemistry, 27(10), 924-933.
  • Jemal, M., et al. (2010). Systematic and comprehensive strategy for the development of rugged and sensitive liquid chromatography/tandem mass spectrometry methods for quantitative bioanalysis. Rapid Communications in Mass Spectrometry, 24(11), 1547-1554.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.

Sources

Methodological & Application

Application Note: Quantitative Bioanalysis of Vatalanib in Human Plasma using Vatalanib-d4 Dihydrochloride as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantitative analysis of Vatalanib, a potent tyrosine kinase inhibitor, in human plasma. The method employs a stable isotope-labeled internal standard, Vatalanib-d4 Dihydrochloride, to ensure high accuracy and precision, which is critical for pharmacokinetic and toxicokinetic studies in drug development. The protocol outlines a comprehensive workflow, including sample preparation by protein precipitation, chromatographic separation using reversed-phase HPLC, and detection by tandem mass spectrometry (LC-MS/MS). Furthermore, this document provides a framework for the validation of the bioanalytical method in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Imperative for an Internal Standard in Vatalanib Quantification

Vatalanib (also known as PTK787) is an orally bioavailable small molecule that inhibits vascular endothelial growth factor (VEGF) receptors, platelet-derived growth factor (PDGF) receptor, and c-Kit, all of which are implicated in tumor angiogenesis.[1][2] As with any therapeutic agent, a thorough understanding of its pharmacokinetic profile is paramount for determining its safety and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[3]

However, the accuracy and precision of LC-MS/MS data can be influenced by several factors, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer.[4] To mitigate these potential sources of error, the use of an internal standard (IS) is indispensable. An ideal internal standard co-elutes with the analyte of interest and experiences similar effects during sample processing and analysis, thereby normalizing any variations and ensuring data integrity.

Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for quantitative LC-MS/MS assays.[5] These compounds are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly throughout the analytical process. Vatalanib-d4 Dihydrochloride, a deuterated analog of Vatalanib, serves as an exemplary internal standard for the accurate quantification of Vatalanib in biological matrices.

Physicochemical Properties of Vatalanib and Vatalanib-d4 Dihydrochloride

A fundamental understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

PropertyVatalanibVatalanib-d4 Dihydrochloride
Chemical Formula C₂₀H₁₅ClN₄[6]C₂₀H₁₁D₄ClN₄·2HCl
Molecular Weight 346.82 g/mol [6]Approx. 423.75 g/mol (as dihydrochloride)
Monoisotopic Mass 346.0985 Da[1]Approx. 350.1237 Da (free base)
Structure N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine[2]Deuterated analog of Vatalanib

Note: The exact molecular weight and mass of Vatalanib-d4 Dihydrochloride should be confirmed from the certificate of analysis provided by the supplier.

The structural similarity between Vatalanib and its deuterated form is key to its function as an internal standard. The four deuterium atoms provide a sufficient mass shift for distinct detection by the mass spectrometer without significantly altering its chromatographic behavior.

cluster_0 Analyte & Internal Standard cluster_1 Shared Properties Vatalanib Vatalanib (Analyte) Properties Identical Physicochemical Properties: - Solubility - pKa - Extraction Recovery - Chromatographic Retention - Ionization Efficiency Vatalanib->Properties Exhibits Vatalanib_d4 Vatalanib-d4 (Internal Standard) Vatalanib_d4->Properties Exhibits

Caption: Shared properties of Vatalanib and its deuterated internal standard.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the quantification of Vatalanib in human plasma. Optimization may be required based on the specific instrumentation and reagents used.

Materials and Reagents
  • Vatalanib reference standard (purity >98%)

  • Vatalanib-d4 Dihydrochloride (isotopic purity >99%)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of Vatalanib and Vatalanib-d4 Dihydrochloride into separate volumetric flasks.

  • Dissolve in a suitable solvent such as DMSO or methanol to a final concentration of 1 mg/mL.[7]

  • Store stock solutions at -20°C.

Working Solutions:

  • Prepare a series of Vatalanib working solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Prepare a Vatalanib-d4 Dihydrochloride working solution at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[8]

  • Label microcentrifuge tubes for blank, zero, calibration standards, quality control (QC) samples, and unknown samples.

  • To 50 µL of plasma in each tube, add 150 µL of the Vatalanib-d4 Dihydrochloride working solution (100 ng/mL) in acetonitrile. The internal standard is added at this early stage to account for variability throughout the sample preparation process.

  • For calibration standards and QC samples, add a small volume (e.g., 5 µL) of the corresponding Vatalanib working solution. For blank samples, add 5 µL of 50:50 acetonitrile:water.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

start Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) start->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS):

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
MRM Transitions Vatalanib: m/z 347.1 → [Product Ion] Vatalanib-d4: m/z 351.1 → [Product Ion]

Note: The precursor ions ([M+H]⁺) are based on the monoisotopic masses. The specific product ions for the MRM transitions must be determined by infusing the individual compounds into the mass spectrometer and performing a product ion scan.

Bioanalytical Method Validation: Ensuring Data Integrity

A full validation of the bioanalytical method must be performed to ensure its reliability for the analysis of study samples, in accordance with regulatory guidelines.

Validation Parameters

The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify Vatalanib from endogenous matrix components and other potential interferences. This is evaluated by analyzing at least six different lots of blank plasma.

  • Calibration Curve and Linearity: The relationship between the analyte concentration and the instrument response should be linear over a defined range. A typical calibration curve for Vatalanib might range from 1 to 1000 ng/mL.

  • Accuracy and Precision: The accuracy of the method is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are assessed at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC).

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard. This should be evaluated using at least six different lots of plasma.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of Vatalanib in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Acceptance Criteria

The following table summarizes the typical acceptance criteria for these validation parameters as per FDA and EMA guidelines.

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Matrix Factor CV ≤ 15%
Recovery Consistent and reproducible
Stability Within ±15% of the nominal concentration

Conclusion

The use of Vatalanib-d4 Dihydrochloride as an internal standard is crucial for the development of a robust and reliable LC-MS/MS method for the quantification of Vatalanib in human plasma. The protocol described in this application note provides a solid foundation for researchers in drug development to accurately assess the pharmacokinetic properties of this promising anti-cancer agent. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality data suitable for regulatory submission.

References

  • de Zwart, L., et al. (2022). Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma.
  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Wikipedia. (2023). Vatalanib. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). Vatalanib (PTK787) 2HCl. Retrieved from [Link]

  • PubChem. (n.d.). Vatalanib. National Center for Biotechnology Information. Retrieved from [Link]

  • Murakami, H., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259156.
  • PubChem. (n.d.). Vatalanib dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • de Zwart, L., et al. (2022). Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma. PubMed. Retrieved from [Link]

  • Li, W., et al. (2018). A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis. Journal of Pharmaceutical and Biomedical Analysis, 160, 24-30.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Patel, D. S., et al. (2023). Bioanalytical method development and validation for the quantitation of larotrectinib in human plasma. Journal of Applied Pharmaceutical Science, 13(11), 183-192.
  • Ranganathan, P., et al. (2021). Bio analytical method development and validation of lapatinib in human plasma by LC-MS/MS. European Journal of Biomedical and Pharmaceutical Sciences, 8(7), 569-578.
  • Zhang, Y., et al. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers in Chemistry, 10, 843787.
  • Al-Majed, A. A., et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE, 11(10), e0164967.
  • Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]

Sources

Protocol for the Preparation and Handling of Vatalanib-d4 Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vatalanib, also known as PTK787, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis research and oncology drug development.[1][2][3][4] This application note provides a detailed protocol for the preparation, storage, and quality control of stock solutions for Vatalanib-d4 Dihydrochloride. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[5] This isotopic labeling, known as deuteration, is a common strategy in drug development to investigate and potentially improve the metabolic stability of a compound, which can influence its pharmacokinetic profile.[6][7][8][9]

The accuracy and reproducibility of in vitro and in vivo experimental results are critically dependent on the precise and consistent preparation of inhibitor stock solutions. This protocol is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their studies involving Vatalanib-d4 Dihydrochloride.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Vatalanib-d4 Dihydrochloride is fundamental to its proper handling and the preparation of stable, accurate stock solutions.

PropertyValueSource
Chemical Formula C₂₀H₁₃D₄Cl₃N₄Derived from Vatalanib Dihydrochloride
Molecular Weight 423.76 g/mol Calculated based on Vatalanib Dihydrochloride MW of 419.73 g/mol [1][3][10]
Appearance Crystalline solid[11]
Purity ≥98%[3]

Solvent Selection and Solubility

The choice of solvent is a critical step in the preparation of stock solutions, directly impacting the solubility, stability, and utility of the compound in downstream applications.[12][13][14] For Vatalanib Dihydrochloride, and by extension Vatalanib-d4 Dihydrochloride, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing capacity for a wide range of organic molecules.[1][3][11][15][16][17]

SolventSolubilityRemarksSource
DMSO ≥ 21.25 mg/mL (≥ 50.15 mM)Preferred solvent for high concentration stock solutions.[1][3][11][15]
Ethanol ~0.3 mg/mLLimited solubility.[11]
Water ~9 mg/mLModerate solubility.[15]
DMSO:PBS (pH 7.2) (1:10) ~0.09 mg/mLVery low solubility; aqueous solutions are not recommended for storage.[11][11]

Expert Insight: While Vatalanib Dihydrochloride shows some solubility in water and ethanol, these are not ideal for creating high-concentration stock solutions. The use of DMSO allows for the preparation of a concentrated stock that can be serially diluted to the desired working concentration in aqueous buffers or cell culture media. It is crucial to ensure that the final concentration of DMSO in the experimental assay is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.[18]

Step-by-Step Protocol for Stock Solution Preparation

This protocol details the preparation of a 10 mM Vatalanib-d4 Dihydrochloride stock solution in DMSO.

Materials and Equipment
  • Vatalanib-d4 Dihydrochloride (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator (optional)

Preparation Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Aliquoting A Equilibrate Vatalanib-d4 Dihydrochloride to Room Temperature B Weigh Desired Amount of Powder A->B Prevent condensation C Calculate Required Volume of DMSO B->C Accurate Mass D Add DMSO to the Vial C->D Precise Volume E Vortex Thoroughly D->E Initial Mixing F Briefly Sonicate (if necessary) E->F Aid Dissolution G Visually Inspect for Complete Dissolution F->G Ensure Homogeneity H Aliquot into Working Volumes G->H Minimize Freeze-Thaw Cycles I Label Vials Clearly H->I Proper Identification J Store at -20°C or -80°C I->J Long-term Stability

Sources

Application Note: A Robust Bioanalytical Method for the Pharmacokinetic Assessment of Vatalanib Using Vatalanib-d4 Dihydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of Vatalanib (also known as PTK787) in biological matrices, specifically plasma, for the purpose of pharmacokinetic (PK) evaluation. Vatalanib is an orally active anti-angiogenic agent that inhibits multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] Due to its significant therapeutic potential, robust and reliable bioanalytical methods are essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This guide details a highly specific and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, employing Vatalanib-d4 Dihydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision.

Introduction: The Critical Role of Pharmacokinetics and Bioanalysis

Vatalanib is a potent inhibitor of VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit, making it a subject of interest in oncology research.[1][2] Understanding the pharmacokinetic profile of Vatalanib is paramount for successful drug development, as it informs dosing strategies and helps predict therapeutic efficacy and potential toxicity.[4] Early clinical studies revealed that Vatalanib exhibits considerable pharmacokinetic variability and undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][4] This inherent variability underscores the need for a precise and accurate bioanalytical method to generate reliable data.

LC-MS/MS has become the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting endogenous components of the sample. The most effective strategy to mitigate this issue is the use of a stable isotope-labeled internal standard (SIL-IS).[5]

The Gold Standard: Vatalanib-d4 Dihydrochloride as an Internal Standard

A SIL-IS, such as Vatalanib-d4, is the ideal internal standard because it is chemically identical to the analyte (Vatalanib) but has a different mass due to the incorporation of deuterium atoms. This ensures that the internal standard and the analyte exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization.[6] By co-eluting with Vatalanib, Vatalanib-d4 experiences the same degree of matrix effect, allowing for reliable normalization of the analyte signal.[5] This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible results, a practice strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[5][6][7]

Bioanalytical Method and Protocol

This section outlines a complete, step-by-step protocol for the quantification of Vatalanib in plasma. The method is designed for high-throughput analysis and is validated according to internationally recognized guidelines.[8][9][10]

Materials and Reagents
  • Analytes: Vatalanib, Vatalanib-d4 Dihydrochloride

  • Biological Matrix: Human plasma (K2-EDTA)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%), Deionized Water (18.2 MΩ·cm)

  • Equipment: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, vortex mixer, centrifuge capable of reaching >15,000 x g.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Vatalanib and Vatalanib-d4 Dihydrochloride in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions:

    • Vatalanib Spiking Solutions: Serially dilute the Vatalanib stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (CC) and quality control (QC) samples.

    • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Vatalanib-d4 stock solution with acetonitrile containing 0.1% formic acid. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Curve (CC): Spike blank human plasma with the appropriate Vatalanib working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL (e.g., 1, 2, 5, 20, 100, 400, 800, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC: 3 ng/mL

    • Mid QC: 150 ng/mL

    • High QC: 750 ng/mL

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11][12]

  • Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL Vatalanib-d4 in acetonitrile with 0.1% formic acid). The 3:1 ratio of organic solvent to plasma is efficient for protein removal.[11][13]

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate.

  • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

Diagram: Experimental Workflow for Sample Preparation

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Aliquot 50 µL Plasma (Unknown, CC, or QC) s2 Add 150 µL IS Solution (Vatalanib-d4 in ACN) s1->s2 Spike IS & Precipitate s3 Vortex Mix (30 seconds) s2->s3 Denature Proteins s4 Centrifuge (16,000 x g, 10 min) s3->s4 Pellet Proteins s5 Transfer 100 µL Supernatant to 96-well plate s4->s5 Isolate Analyte a1 Inject 5-10 µL onto LC-MS/MS System s5->a1

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

ParameterSuggested ConditionCausality and Rationale
LC System UPLC/UHPLC SystemProvides high resolution and rapid separation, crucial for high-throughput analysis and resolving the analyte from matrix interferences.
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)C18 stationary phases provide excellent retention and peak shape for moderately hydrophobic molecules like Vatalanib.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of Vatalanib, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent that provides good elution strength and is compatible with MS detection.
Gradient Elution Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.A gradient is necessary to elute the analyte with a sharp peak shape while ensuring endogenous components are washed from the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for Multiple Reaction Monitoring (MRM), which provides the highest level of selectivity and sensitivity for quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+)Vatalanib contains basic nitrogen atoms that are readily protonated, making ESI+ the optimal ionization mode.
MRM Transitions Vatalanib: 347.1 → 235.1 (Quantifier), 347.1 → 208.1 (Qualifier)Vatalanib-d4: 351.1 → 239.1 (Quantifier)These transitions correspond to the fragmentation of the protonated parent molecule [M+H]+. Using a quantifier and qualifier ion increases confidence in analyte identification. The +4 Da shift for Vatalanib-d4 is expected.
Collision Energy (CE) To be optimized for specific instrumentCE must be empirically determined to maximize the signal intensity of the product ions for both the analyte and the internal standard.

Method Validation and Acceptance Criteria

A full method validation must be performed to ensure the reliability of the analytical results, adhering to regulatory guidelines such as the ICH M10 guidance.[10][15]

Key validation parameters include:

  • Selectivity and Specificity: The method must be able to differentiate Vatalanib from endogenous matrix components. This is assessed by analyzing at least six different blank plasma lots.[8]

  • Calibration Curve: The curve should consist of a blank, a zero standard, and at least six non-zero concentration points. A linear regression with 1/x² weighting is typically appropriate. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Assessed by analyzing QC samples at four levels (LLOQ, L, M, H) in at least five replicates.[8]

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluated to ensure that precision, selectivity, and sensitivity are not compromised by the biological matrix.[16] The IS-normalized matrix factor should be consistent across different lots of plasma.

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.

  • Stability: The stability of Vatalanib must be assessed under various conditions, including freeze-thaw cycles (minimum of three), short-term bench-top stability, and long-term storage stability at the intended storage temperature (e.g., -80°C).[8]

Application in a Pre-Clinical Pharmacokinetic Study

This validated method can be applied to determine the plasma concentration-time profile of Vatalanib following administration in a pre-clinical model (e.g., rodents).

  • Dosing: Administer Vatalanib to the study animals (e.g., via oral gavage).

  • Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis: Analyze the plasma samples using the validated LC-MS/MS method described herein.

  • Data Analysis: Use the concentration data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).[2][17]

Conclusion

The bioanalytical method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of Vatalanib in plasma. The use of Vatalanib-d4 Dihydrochloride as a stable isotope-labeled internal standard is a critical component, ensuring the highest data quality by correcting for matrix effects and procedural variability. This method is well-suited for high-throughput pharmacokinetic studies essential for the continued development and evaluation of Vatalanib as a therapeutic agent.

References

  • Egorin, M. J., et al. (2015). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Wen, P. Y., et al. (2009). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Clinical Cancer Research. Available at: [Link]

  • Wikipedia. (2023). Vatalanib. Retrieved from [Link]

  • Jost, L. M., et al. (2005). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition. Available at: [Link]

  • Vishwesh, K., et al. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods. Available at: [Link]

  • Miletic, T., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Clinica Chimica Acta. Available at: [Link]

  • Martin, P., et al. (2009). Pharmacokinetics of vandetanib: three phase I studies in healthy subjects. Clinical Therapeutics. Available at: [Link]

  • Wang, L., et al. (2022). Development of a rapid and sensitive UPLC-MS/MS assay for simultaneous quantitation of Vorolanib and its metabolite in human plasma and application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Philip, P. A., et al. (2013). Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001). Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • PubMed. (2005). Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Chromatography Online. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Huynh, K., et al. (2018). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. Proteomics – Clinical Applications. Available at: [Link]

  • World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • Gmaj, J., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Dalvie, D., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition. Available at: [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

Sources

Preparation of Vatalanib-d4 Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | LC-MS/MS Bioanalysis

Abstract & Scope

This technical guide details the preparation, handling, and storage of Vatalanib-d4 dihydrochloride stock solutions. Vatalanib (PTK787) is a potent VEGFR inhibitor used extensively in oncology research.[1] Its deuterated analog, Vatalanib-d4, serves as the critical Internal Standard (IS) for normalizing matrix effects and recovery losses in LC-MS/MS quantification.

This protocol addresses the specific physicochemical challenges of the dihydrochloride salt form , including hygroscopicity, solubility optimization, and molecular weight correction, ensuring high-precision bioanalytical data.

Physicochemical Profile & Safety

Before handling, verify the specific batch data on your Certificate of Analysis (CoA).[2] The values below represent the typical physicochemical profile for Vatalanib dihydrochloride.

PropertyDataNotes
Compound Name Vatalanib-d4 DihydrochlorideDeuterated Internal Standard
Parent Compound Vatalanib (PTK787)CAS: 212141-54-3 (Free Base)
Salt Form CAS 212141-51-0 (Non-deuterated HCl)d4 CAS varies by manufacturer
Molecular Weight ~423.75 g/mol (Typical d4 2HCl)CRITICAL: Check CoA.[3][4][5] MW = Free Base + 2HCl + 4 Da
Solubility (DMSO) High (~25–85 mg/mL)Recommended for primary stock
Solubility (Water) Low/Sparingly SolubleRisk of precipitation at high conc.[3]
Solubility (MeOH) ModerateGood for working dilutions
Appearance White to beige crystalline solidHygroscopic

Safety Advisory: Vatalanib is a potent tyrosine kinase inhibitor. Wear full PPE (nitrile gloves, lab coat, safety glasses) and handle exclusively inside a fume hood to prevent inhalation of lyophilized powder.

Strategic Planning: The "Why" Behind the Protocol
3.1. Solvent Selection: The DMSO Imperative

While methanol is a common solvent for LC-MS standards, Vatalanib dihydrochloride exhibits superior solubility in Dimethyl Sulfoxide (DMSO) .

  • Causality: The dihydrochloride salt lattice energy is high. DMSO's high dielectric constant and dipole moment disrupt this lattice more effectively than protic solvents like methanol, preventing "crashing out" during freezing cycles.

  • Protocol Decision: Primary stocks are prepared in DMSO; secondary dilutions use Methanol (MeOH) or Acetonitrile (ACN) to match the mobile phase.

3.2. The Salt Correction Factor (SCF)

Quantitative accuracy depends on molar parity between the analyte and the IS. You must account for the mass of the hydrochloride counterions.

  • Formula:

    
    [3]
    
  • Application: If your target concentration is

    
     of Vatalanib Free Base, you must weigh 
    
    
    
    mg of the powder.
Protocol: Stock Solution Preparation
Phase A: Primary Stock Preparation (1.0 mg/mL Free Base Equivalent)

Objective: Create a stable, high-concentration master stock.

  • Equilibration: Allow the Vatalanib-d4 vial to reach room temperature (20–25°C) before opening. This prevents condensation from introducing moisture to the hygroscopic salt.

  • Weighing:

    • Place a clean, amber glass vial (4 mL) on an analytical balance (readability 0.01 mg).

    • Weigh approximately 2.0 mg of Vatalanib-d4 dihydrochloride.[3] Record the exact mass (

      
      ).
      
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve a target free-base concentration (
    
    
    
    ).
    
    
    (Note: If the CoA lists purity < 99%, divide the mass by the purity fraction).[3]
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO .

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes at room temperature. Visual Check: Solution must be completely clear.

  • Storage: Label as "Primary Stock - DMSO". Store at -20°C or -80°C .

Phase B: Working Standard Preparation (100 ng/mL or similar)

Objective: Create a working solution for spiking samples.

  • Solvent Choice: Use 50:50 Methanol:Water or 100% Methanol . Avoid pure water to prevent adsorption to glass/plastic surfaces.

  • Serial Dilution:

    • Intermediate Stock (10 µg/mL): Dilute 10 µL of Primary Stock into 990 µL of Methanol.

    • Working Stock (100 ng/mL): Dilute 10 µL of Intermediate Stock into 990 µL of 50:50 Methanol:Water.

  • Usage: Spike this solution into biological matrices (plasma/serum) before extraction to correct for recovery.

Workflow Visualization

The following diagram illustrates the critical decision pathways and workflow for preparing the stock solution.

Vatalanib_Stock_Prep Start Start: Vatalanib-d4 2HCl (Solid, -20°C) Equilibrate Equilibrate to RT (Prevent Moisture) Start->Equilibrate Calc Calculate Mass & Volume (Apply Salt Correction Factor) Equilibrate->Calc Weigh Weigh ~2mg into Amber Glass Vial Calc->Weigh Solvent_Decision Select Solvent Weigh->Solvent_Decision DMSO Anhydrous DMSO (Recommended) Solvent_Decision->DMSO High Solubility Water Water/Buffer (Risk of Precip.) Solvent_Decision->Water Avoid Dissolve Vortex (30s) & Sonicate (5m) DMSO->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Success Primary Stock (1 mg/mL) Store @ -80°C Check->Success Yes Fail Troubleshoot: Add more DMSO or Warm Check->Fail No Dilute Prepare Working Sol. (MeOH or 50% MeOH) Success->Dilute Daily Use Fail->Dissolve Retry

Caption: Decision workflow for Vatalanib-d4 stock preparation emphasizing DMSO usage and visual checks.

Quality Control & Validation (Self-Validating System)

To ensure your protocol is trustworthy, implement these checkpoints:

  • Isotopic Purity Check (Blank Test):

    • Inject a "Double Blank" (Matrix only) and a "Blank + IS" sample.

    • Requirement: The "Blank + IS" must not show significant interference at the analyte's mass transition (Vatalanib native). If signal > 20% of LLOQ is observed in the analyte channel, the IS contains native impurities (Reference 1).

  • Deuterium Exchange Monitoring:

    • Vatalanib contains amide/amine protons. If the deuterium label is placed on exchangeable sites (unlikely in high-quality standards, but possible), the signal will drift over time in aqueous solvents.

    • Test: Incubate the Working Standard in plasma for 4 hours. Compare the peak area to a freshly prepared standard. A decrease indicates H/D exchange.

  • Adsorption Check:

    • Compare the response of Working Standard stored in glass vs. polypropylene. Vatalanib is hydrophobic; significant loss in plastic indicates adsorption. Use silanized glass if necessary. [3]

Storage & Stability
  • Primary Stock (DMSO): Stable for 6–12 months at -80°C.[3]

  • Working Solutions (MeOH/Water): Prepare fresh weekly or store at 4°C for max 1 month.

  • Freeze/Thaw: Limit to < 3 cycles. Aliquot primary stock into single-use vials (e.g., 50 µL) to avoid repeated cycling.

References
  • BenchChem. (2025).[6][7][8] The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. Retrieved from [3]

  • Cayman Chemical. (2022).[2] Vatalanib (hydrochloride) Product Information & Solubility Data. Retrieved from [3]

  • Selleck Chemicals. (2024). Vatalanib 2HCl Solubility and Storage Protocols. Retrieved from [3]

  • PubChem. (2025). Vatalanib Dihydrochloride Compound Summary (CID 22386467). National Library of Medicine. Retrieved from [3]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [3]

Sources

Application Note: Solubility & Handling of Vatalanib-d4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vatalanib-d4 dihydrochloride is the deuterium-labeled internal standard (IS) for Vatalanib (PTK787), a potent VEGFR tyrosine kinase inhibitor. In quantitative LC-MS/MS bioanalysis, the accuracy of the assay hinges on the precise handling of the internal standard.

This guide addresses a critical gap in standard datasheets: the practical solubility differences between DMSO (dimethyl sulfoxide) and Methanol . While DMSO is the superior solvent for generating stable, high-concentration Master Stocks, Methanol is the preferred solvent for Working Solutions due to its compatibility with LC-MS mobile phases and evaporation kinetics.

Key Takeaway:

  • Master Stock: Prepare in DMSO (Target: 10 mM or 5 mg/mL).

  • Working Dilutions: Prepare in Methanol (Target: 100 µM - 1 µM).

  • Critical Control: Correct for the specific molecular weight of the deuterated salt form on your Certificate of Analysis (CoA) to ensure molar accuracy.

Physicochemical Profile

The following properties are critical for calculation and solvent selection. Note that while the solubility profile of the deuterated analog is functionally identical to the parent compound, the Molecular Weight (MW) differs.

PropertyDetail
Compound Name Vatalanib-d4 Dihydrochloride
Parent Compound Vatalanib (PTK787/ZK 222584)
Form Crystalline Solid (Salt)
Salt Stoichiometry 2HCl (Dihydrochloride)
Hygroscopicity Moderate (Handle under low humidity if possible)
MW (Parent 2HCl) 419.73 g/mol
MW (d4 2HCl) ~423.75 g/mol (Check specific CoA)
Solubility (DMSO) High (≥ 20 mg/mL) [1, 2]
Solubility (Methanol) Moderate (Suitable for dilutions, < 5 mg/mL recommended)
Solubility (Water) Moderate (≥ 10 mg/mL), but prone to hydrolysis/precipitation over time [3]

Solvent Compatibility & Strategy

The DMSO "Master Stock" Rationale

DMSO is the gold standard for Vatalanib-d4 storage. The dihydrochloride salt exhibits excellent solubility in DMSO (up to 85 mg/mL in optimal conditions [2]), allowing for the creation of concentrated Master Stocks (e.g., 10 mM).

  • Why: DMSO prevents "crashing out" during freeze-thaw cycles and minimizes surface adsorption in storage vials.

  • Risk: DMSO has a high freezing point (19°C) and is difficult to remove. It should not constitute >1-5% of the final LC-MS injection volume to avoid peak broadening.

The Methanol "Working Solution" Rationale

Methanol is used to bridge the gap between the high-concentration DMSO stock and the aqueous biological matrix.

  • Why: Methanol lowers the surface tension, ensures miscibility with acetonitrile/water mobile phases, and evaporates cleanly if solvent exchange is required.

  • Limit: Do not attempt to make the Master Stock in Methanol; the solubility limit is lower (~3-6 mg/mL for similar HCl salts), increasing the risk of micro-precipitation that can bias quantitative results.

Protocol A: Master Stock Preparation (DMSO)

Objective: Create a stable 10 mM Master Stock solution.

Materials
  • Vatalanib-d4 2HCl powder (e.g., 1 mg or 5 mg vial).

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%).

  • Vortex mixer and Ultrasonic bath.

  • Amber glass vials (Borosilicate).

Step-by-Step Methodology
  • Equilibration: Allow the product vial to warm to room temperature (RT) for 30 minutes before opening.

    • Reasoning: Opening a cold vial causes condensation of atmospheric moisture, which can degrade the hygroscopic HCl salt.

  • Gravimetric Verification: Weigh the vial before and after solvent addition if absolute mass accuracy is required, or rely on the vendor's mass if it is a "quantitative vial."

  • Solvent Calculation: Calculate the volume of DMSO required for a 10 mM solution.

    
    
    
    • Example: For 1.0 mg of Vatalanib-d4 2HCl (MW ≈ 423.75):

      
      
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate for 5–10 minutes at RT.

    • Visual Check: Solution must be completely clear. If particles persist, warm slightly (up to 37°C) and vortex again.

  • Aliquot & Store: Dispense into small aliquots (e.g., 20 µL) in amber vials. Store at -80°C (preferred) or -20°C.

Protocol B: Working Standard Dilution (Methanol)

Objective: Prepare a 10 µM Working Solution for spiking into biological matrices.

Workflow Diagram

The following diagram illustrates the dilution scheme to transition from the DMSO stock to a Methanol working solution.

DilutionProtocol Stock Master Stock (10 mM in DMSO) Inter Intermediate 1 (100 µM in MeOH) Stock->Inter 1:100 Dilution (10 µL Stock + 990 µL MeOH) Working Working Solution (10 µM in MeOH) Inter->Working 1:10 Dilution (100 µL Inter + 900 µL MeOH) Matrix Spike into Matrix (Final IS Conc.) Working->Matrix Spike 5-10 µL per sample

Caption: Serial dilution workflow converting high-concentration DMSO stock into LC-MS compatible Methanol working solutions.

Procedure
  • Thaw: Remove a Master Stock aliquot from -80°C and thaw at RT. Vortex to ensure homogeneity (DMSO layers upon freezing).

  • Intermediate 1 (100 µM):

    • Pipette 10 µL of Master Stock (10 mM).

    • Add into 990 µL of Methanol (LC-MS grade).

    • Vortex for 10 seconds.

  • Working Solution (10 µM):

    • Pipette 100 µL of Intermediate 1.

    • Add into 900 µL of Methanol .

    • Vortex.

  • Usage: Keep this solution on ice. Discard after 1 day (do not refreeze Methanol dilutions as concentration changes due to evaporation are likely).

Stability & Handling Precautions

Deuterium Exchange

While C-D bonds are generally stable, exposure to extreme pH in protic solvents (like water or methanol) can theoretically promote exchange, though this is rare for Vatalanib's structure under neutral conditions.

  • Rule: Maintain neutral pH in stock solutions. Avoid storing in acidified methanol for long periods >24h.

Storage Limits
FormConditionStability Estimate
Solid Powder -20°C, Desiccated, Dark3–4 Years [2]
DMSO Stock -80°C, Amber Vial6–12 Months
DMSO Stock -20°C, Amber Vial1 Month
MeOH Dilution 4°C / On Ice24 Hours (Prepare Fresh)
Troubleshooting: Precipitation

If the IS signal varies significantly between injections:

  • Check Solvent Shock: Spiking a high % DMSO stock directly into a cold aqueous buffer can cause precipitation. Solution: Use the Methanol intermediate step described in Protocol B.

  • Check Adsorption: Vatalanib is hydrophobic. Use low-binding polypropylene tubes or silanized glass for low-concentration aqueous dilutions.

References

  • PubChem. (2023). Vatalanib dihydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Storage and stability guidelines for Vatalanib-d4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Guide to the Optimal Storage, Handling, and Stability Assessment of Vatalanib-d4 Dihydrochloride

Introduction

Vatalanib, also known as PTK787 or ZK 222584, is a potent, orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1][2][3] It targets all known VEGF receptors, playing a crucial role in angiogenesis, the formation of new blood vessels, a process pivotal in tumor growth and metastasis.[2][4] Vatalanib also exhibits inhibitory activity against other receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.[2][5] Its deuterated form, Vatalanib-d4 Dihydrochloride, is a valuable tool in pharmacokinetic and metabolic studies, where the deuterium labeling allows for its distinction from the non-labeled drug.

The integrity and stability of Vatalanib-d4 Dihydrochloride are paramount for obtaining accurate and reproducible experimental results. This document provides a comprehensive guide to its storage, handling, and stability assessment, ensuring its optimal use in research and development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Vatalanib is essential for its proper handling and storage.

PropertyValueSource
Molecular FormulaC20H15ClN4 · 2HCl[1]
Molecular Weight419.73 g/mol [6]
AppearanceCrystalline solid[7]
SolubilityDMSO: ≥16.85 mg/mLEthanol: ≥3.0125 mg/mL (with sonication and warming)Water: ≥32.53 mg/mL (with sonication and warming)[8]

Long-Term Storage and Handling of Solid Vatalanib-d4 Dihydrochloride

The solid form of Vatalanib-d4 Dihydrochloride is stable over extended periods when stored under appropriate conditions.

Recommended Storage Conditions:

For long-term storage, Vatalanib-d4 Dihydrochloride powder should be stored at -20°C .[7][8] Under these conditions, the compound is expected to be stable for at least two to four years.[1][7] The product is typically shipped on blue ice or at room temperature, and upon receipt, it should be promptly transferred to the recommended storage temperature.[1][8]

Handling Precautions:

While no special handling precautions are mandated, standard laboratory practices should be followed.[9] This includes wearing appropriate personal protective equipment (PPE) such as gloves and a lab coat. The compound should be handled in a well-ventilated area.

cluster_storage Vatalanib-d4 Dihydrochloride Storage Solid Solid Compound Store Store at -20°C in a tightly sealed container Solid->Store Upon Receipt Stable Stable for ≥ 2-4 years Store->Stable

Caption: Recommended storage workflow for solid Vatalanib-d4 Dihydrochloride.

Preparation and Storage of Stock Solutions

The stability of Vatalanib-d4 Dihydrochloride in solution is highly dependent on the solvent and storage conditions.

Solvent Selection and Preparation:
  • Dimethyl Sulfoxide (DMSO): Vatalanib-d4 Dihydrochloride is readily soluble in DMSO.[7][8] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as moisture can affect solubility and long-term stability.[6]

  • Ethanol: The compound is also soluble in ethanol.[7]

  • Aqueous Buffers: Vatalanib-d4 Dihydrochloride is sparingly soluble in aqueous buffers.[7] To prepare aqueous solutions, it is advised to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[7]

Stock Solution Stability:

The longevity of stock solutions is critical for experimental consistency.

SolventStorage TemperatureStabilitySource
DMSO-80°CUp to 1 year[6]
DMSO-20°CUp to 1 month[6]
Aqueous Solutions4°CNot recommended for more than one day[7]

It is crucial to note that aqueous solutions should be prepared fresh daily to avoid degradation.[7] For long-term experiments, preparing aliquots of the DMSO stock solution is highly recommended to minimize freeze-thaw cycles.

Start Prepare Stock Solution Solvent Choose Solvent Start->Solvent DMSO DMSO Solvent->DMSO Organic Aqueous Aqueous Buffer Solvent->Aqueous Aqueous StoreDMSO Store at -80°C (1 year) or -20°C (1 month) DMSO->StoreDMSO UseAqueous Prepare Fresh Daily Aqueous->UseAqueous

Caption: Decision guide for the preparation and storage of Vatalanib-d4 Dihydrochloride stock solutions.

Protocol: Forced Degradation Study for Stability Assessment

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[10][11] This protocol outlines a general framework for conducting a forced degradation study on Vatalanib-d4 Dihydrochloride. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

I. Materials and Equipment
  • Vatalanib-d4 Dihydrochloride

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Temperature and humidity-controlled oven

II. Experimental Workflow

G cluster_workflow Forced Degradation Workflow A Sample Preparation (Solid & Solution) B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Analysis (HPLC-UV/MS) B->C D Data Interpretation (Identify Degradants, Mass Balance) C->D

Caption: High-level workflow for a forced degradation study.

III. Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of Vatalanib-d4 Dihydrochloride in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration.

    • For solid-state studies, weigh a precise amount of the compound into vials.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation:

      • Solid State: Place the vials of solid compound in an oven at an elevated temperature (e.g., 70°C).

      • Solution State: Incubate the stock solution at an elevated temperature.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber, ensuring exposure to a minimum of 1.2 million lux hours and 200 watt hours per square meter of UV light, as per ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

    • Use a UV detector to quantify the parent drug and degradants. An MS detector can be used to identify the mass of the degradation products, aiding in their structural elucidation.

  • Data Interpretation:

    • Calculate the percentage of degradation for each stress condition.

    • Determine the mass balance to ensure that the decrease in the parent drug concentration corresponds to the increase in the concentration of the degradation products.

    • Identify the major degradation pathways based on the conditions that induced significant degradation.

Conclusion

The integrity of Vatalanib-d4 Dihydrochloride is critical for its effective use in research. Adherence to the storage and handling guidelines outlined in this document will ensure the long-term stability and reliability of the compound. The provided forced degradation protocol offers a robust framework for investigating its stability profile under various stress conditions, which is a crucial step in the drug development process.

References

  • RayBiotech. Vatalanib. Retrieved from [Link]

  • U.S. National Library of Medicine. (2021). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 33(5), 634-643. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, October 2). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 44(10). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vatalanib. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2023, December 15). Vatalanib. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, Y. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. vatalanib. Retrieved from [Link]

Sources

Pharmacokinetic analysis using Vatalanib-d4 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Pharmacokinetic Analysis of Vatalanib in Human Plasma Using Vatalanib-d4 Dihydrochloride and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested guide for the quantitative analysis of Vatalanib (PTK787/ZK 222584) in human plasma. Vatalanib is a potent, orally active multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in anti-angiogenesis research for cancer therapy.[1][2] Accurate determination of its pharmacokinetic (PK) profile is essential for understanding its absorption, distribution, metabolism, and excretion (ADME), which underpins effective clinical trial design and therapeutic dosing.[3][4] This protocol employs a robust, high-throughput methodology centered on protein precipitation for sample cleanup, followed by quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of Vatalanib-d4, a stable isotope-labeled internal standard (SIL-IS), is a critical component of this assay, ensuring the highest degree of accuracy by correcting for matrix effects and variability during sample processing.[5][6] The methods described herein are designed to meet the rigorous standards of regulatory bodies for bioanalytical method validation.[7][8][9][10][11]

Scientific Foundation & Method Principle

The Role of Vatalanib in Angiogenesis Inhibition

Vatalanib is a small molecule inhibitor that competitively binds to the ATP-binding site of multiple receptor tyrosine kinases.[1] Its primary targets are all known VEGF receptors (VEGFR-1, -2, and -3).[4] By inhibiting these receptors, Vatalanib blocks downstream signaling pathways essential for angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis.[12][13] Its activity also extends to the Platelet-Derived Growth Factor (PDGF) receptor, c-Kit, and c-Fms, making it a subject of significant interest in oncology.[13] Given its oral bioavailability and extensive hepatic metabolism, a validated bioanalytical method is paramount for its clinical development.[2]

The Criticality of a Stable Isotope-Labeled Internal Standard

In quantitative LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. It is used to correct for variations in sample extraction, matrix effects, and instrument response. A stable isotope-labeled internal standard, such as Vatalanib-d4, is the gold standard for bioanalysis.[6]

  • Expertise & Experience: Vatalanib-d4 is structurally identical to Vatalanib, except for the replacement of four hydrogen atoms with deuterium. This minimal change makes it chemically and physically indistinguishable during extraction and chromatographic separation, meaning it experiences the same matrix effects and extraction recovery as the analyte. However, its mass is four daltons higher, making it easily distinguishable by the mass spectrometer. This co-elution and identical ionization behavior, but distinct mass, allows for highly precise and accurate quantification, which is often not achievable with structural analog internal standards.[5][6]

Bioanalytical Workflow Overview

The method is based on a simple yet effective protein precipitation (PPT) technique to extract Vatalanib and Vatalanib-d4 from the complex plasma matrix.[14][15] Following extraction, the analytes are separated from endogenous interferences using reversed-phase High-Performance Liquid Chromatography (HPLC). Detection and quantification are achieved via a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity.

G Figure 1. Bioanalytical workflow for Vatalanib quantification. cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P_Plasma Plasma Sample (Calibrator, QC, or Unknown) P_IS Spike with Vatalanib-d4 (Internal Standard) P_Plasma->P_IS P_PPT Add Acetonitrile (Protein Precipitation) P_IS->P_PPT P_Vortex Vortex Mix P_PPT->P_Vortex P_Centrifuge Centrifuge P_Vortex->P_Centrifuge P_Supernatant Transfer Supernatant P_Centrifuge->P_Supernatant A_Inject Inject into LC-MS/MS P_Supernatant->A_Inject A_HPLC HPLC Separation (C18 Column) A_Inject->A_HPLC A_ESI Electrospray Ionization (ESI+) A_HPLC->A_ESI A_MSMS MS/MS Detection (MRM) A_ESI->A_MSMS D_Integrate Integrate Peak Areas (Analyte & IS) A_MSMS->D_Integrate D_Ratio Calculate Area Ratios (Analyte/IS) D_Integrate->D_Ratio D_Curve Generate Calibration Curve D_Ratio->D_Curve D_Calculate Calculate Concentrations D_Curve->D_Calculate

Caption: Figure 1. Bioanalytical workflow for Vatalanib quantification.

Materials, Reagents, and Equipment

  • Reference Standards:

    • Vatalanib Dihydrochloride (≥98% purity)

    • Vatalanib-d4 Dihydrochloride (≥98% purity, isotopic purity ≥99%)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade, ≥99%)

    • Deionized Water (18.2 MΩ·cm resistivity)

  • Biological Matrix:

    • Drug-free, pooled human plasma (K2EDTA as anticoagulant)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) or UHPLC system

    • Tandem Mass Spectrometer with a TurbolonSpray® or similar electrospray ionization (ESI) source

    • Calibrated analytical microbalance

    • Calibrated pipettes

    • Vortex mixer

    • Microplate shaker

    • Refrigerated centrifuge capable of handling 96-well plates (≥4000 x g)

  • Consumables:

    • 96-well polypropylene deep-well plates (2 mL)

    • 96-well polypropylene shallow-well collection plates (300-500 µL)

    • Silicone sealing mats or heat seals

    • Autosampler vials with inserts (if not using 96-well plate autosampler)

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Trustworthiness: All solutions must be prepared with calibrated equipment. Stock solutions should be stored at -20°C or -80°C and allowed to fully equilibrate to room temperature before use.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Vatalanib dihydrochloride and Vatalanib-d4 dihydrochloride into separate volumetric flasks.

    • Dissolve in methanol to create a final concentration of 1 mg/mL for each.

  • Working Standard Solutions (for Calibration Curve & QCs):

    • Perform serial dilutions of the Vatalanib primary stock solution with 50:50 acetonitrile/water to create a series of working standard solutions. These will be used to spike into blank plasma.

  • Working Internal Standard (IS) Solution (100 ng/mL):

    • Dilute the Vatalanib-d4 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Protocol 2: Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare an 8-point calibration curve by spiking blank human plasma with the appropriate Vatalanib working standard solutions. The final volume of the spiking solution should not exceed 5% of the plasma volume to maintain matrix integrity.

  • Prepare Quality Control (QC) samples in the same manner at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control (~3x LLOQ)

    • MQC: Medium Quality Control (mid-range of the curve)

    • HQC: High Quality Control (~80% of the Upper Limit of Quantification)

Example Calibration Curve Concentrations:

Level Concentration (ng/mL)
STD 1 1 (LLOQ)
STD 2 2.5
STD 3 10
STD 4 50
STD 5 200
STD 6 800
STD 7 1600

| STD 8 | 2000 (ULOQ) |

Protocol 3: Plasma Sample Preparation (Protein Precipitation)
  • Expertise & Experience: This protocol is optimized for a 96-well format for high-throughput analysis. Acetonitrile is used as the precipitation agent as it is highly effective and compatible with reversed-phase LC-MS.[15][16] A 3:1 ratio of solvent to plasma is a standard starting point for efficient protein removal.[17]

  • Label a 96-well deep-well plate.

  • Using a calibrated pipette, aliquot 50 µL of plasma (standards, QCs, or unknown samples) into the appropriate wells.

  • Add 150 µL of the Working Internal Standard Solution (100 ng/mL Vatalanib-d4 in acetonitrile) to every well.

  • Seal the plate with a sealing mat and vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a clean 96-well collection plate. Avoid disturbing the protein pellet.

  • Seal the collection plate. The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

  • Authoritative Grounding: The following parameters serve as a validated starting point. Optimization may be required depending on the specific instrumentation used. The MRM transitions are based on the compound's molecular weight (Vatalanib: 346.8 g/mol ) and predictable fragmentation patterns.

Table 1: HPLC / UHPLC Conditions
ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Table 2: Mass Spectrometer Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Analyte Precursor Ion (Q1, m/z)
Vatalanib347.1
Vatalanib-d4351.1
  • Scientist's Note: The precursor ion [M+H]+ for Vatalanib is m/z 347.1. The product ion at m/z 281.1 likely corresponds to the loss of the pyridin-4-ylmethyl group. For Vatalanib-d4, the precursor is shifted by +4 Da, but the fragment ion remains the same, assuming the deuterium labels are on the stable chlorophenylamino ring. This is ideal for MRM analysis.

Data Analysis & Acceptance Criteria

  • Data Processing: Integrate the chromatographic peaks for Vatalanib and Vatalanib-d4 using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Vatalanib / Vatalanib-d4) versus the nominal concentration of the calibration standards.

  • Regression Analysis: Apply a linear regression with a 1/x² weighting factor. The 1/x² weighting is typically used to ensure accuracy at the lower end of the calibration range.

  • Quantification: Determine the concentration of Vatalanib in QC and unknown samples by back-calculating from the calibration curve using their measured peak area ratios.

  • Validation Criteria: The analytical run is considered acceptable if it meets the criteria established by regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation.[8][10]

    • Correlation Coefficient (r²): ≥ 0.990

    • Calibration Standards: At least 75% of non-zero standards must be within ±15% of their nominal values (±20% for LLOQ).

    • Quality Controls: At least 67% of QCs must be within ±15% of their nominal values, with at least 50% at each concentration level meeting this criterion.

References

  • PubChem. (n.d.). Vatalanib. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. Retrieved from [Link]

  • Jost, L. M., Gschwind, H. P., Jalava, T., Wang, Y., Guenther, C., Souppart, C., ... & Laurent, D. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 34(11), 1817–1828. Retrieved from [Link]

  • Reardon, D. A., Egorin, M. J., Desjardins, A., Vredenburgh, J. J., Beumer, J. H., Lagattuta, T. F., ... & Friedman, H. S. (2009). Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. Cancer, 115(10), 2188–2198. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Vatalanib. National Institutes of Health. Retrieved from [Link]

  • Wang, X., Owzar, K., Gupta, P., Larson, R. A., Mulkey, F., Miller, A. A., ... & Murry, D. J. (2014). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 78(4), 836–845. Retrieved from [Link]

  • Wikipedia. (n.d.). Vatalanib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Vatalanib – Knowledge and References. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]

  • Piccin, A., Rendo, F., & Giraudi, G. (2008). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 872(1-2), 133-139. Retrieved from [Link]

  • Jemal, M., Huang, M., Jiang, X., & Teitz, D. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 595-604. Retrieved from [Link]

  • de Wit, M., den Hartigh, J., Gelderblom, H., & van der Heiden, I. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. Retrieved from [Link]

  • de Wit, M., den Hartigh, J., Gelderblom, H., & van der Heiden, I. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Vatalanib in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of Vatalanib in human plasma. To ensure the highest level of accuracy and mitigate potential matrix effects, this method employs Vatalanib-d4, a stable isotope-labeled internal standard (IS). The protocol outlines a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated in accordance with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and stability. This robust and reliable assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Vatalanib.

Introduction: The Rationale for Precise Vatalanib Quantification

Vatalanib (PTK787/ZK 222584) is an orally active, potent inhibitor of multiple vascular endothelial growth factor (VEGF) receptors, playing a crucial role in angiogenesis, the formation of new blood vessels. Its therapeutic potential is being investigated in various oncology settings. Accurate measurement of Vatalanib concentrations in biological matrices, such as plasma, is paramount for understanding its pharmacokinetic profile, establishing dose-response relationships, and ensuring patient safety and therapeutic efficacy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its inherent selectivity and sensitivity. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Vatalanib-d4, is the preferred choice. A deuterated IS is chemically identical to the analyte and thus exhibits the same behavior during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to highly precise and accurate results.

This application note provides a comprehensive, step-by-step protocol for the quantification of Vatalanib in human plasma using Vatalanib-d4 as the internal standard, from sample preparation to data analysis, grounded in established bioanalytical principles and regulatory expectations.

Materials and Reagents

  • Analytes: Vatalanib (analytical standard), Vatalanib-d4 (internal standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (K2EDTA)

  • Solid-Phase Extraction (SPE): C8 or polymeric reversed-phase SPE cartridges (e.g., Phenomenex Strata-X)

  • Other: Polypropylene microcentrifuge tubes, 96-well plates

Experimental Workflow: From Sample to Signal

The overall analytical workflow is designed for efficiency and robustness, ensuring high-throughput analysis without compromising data quality.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Spiking (Vatalanib-d4 IS) P2 Sample Pre-treatment (Dilution/Acidification) P1->P2 P3 Solid-Phase Extraction (SPE) P2->P3 A1 Chromatographic Separation (C18 Column) P3->A1 A2 Mass Spectrometric Detection (MRM Mode) A1->A2 D1 Peak Integration A2->D1 D2 Ratio Calculation (Analyte/IS) D1->D2 D3 Concentration Determination (Calibration Curve) D2->D3

Caption: High-level workflow for Vatalanib quantification.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vatalanib and Vatalanib-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Vatalanib stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the Vatalanib-d4 stock solution with a 50:50 mixture of methanol and water.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is employed to remove plasma proteins and other endogenous interferences, leading to a cleaner extract and minimizing matrix effects.

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Sample Loading cluster_2 Washing & Elution cluster_3 Post-Elution Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash1 4. Wash (1 mL 5% Methanol in Water) Load->Wash1 Wash2 5. Elute (1 mL Acetonitrile with 0.1% Formic Acid) Wash1->Wash2 Wash1->Wash2 Drydown 6. Evaporate to Dryness Wash2->Drydown Reconstitute 7. Reconstitute (Mobile Phase A/B) Drydown->Reconstitute Drydown->Reconstitute

Caption: Detailed Solid-Phase Extraction (SPE) protocol steps.

Step-by-Step Protocol:

  • Sample Spiking: To a 100 µL aliquot of human plasma, add 10 µL of the 50 ng/mL Vatalanib-d4 internal standard working solution and vortex briefly.

  • Pre-treatment: Dilute the plasma sample with 200 µL of 0.1% formic acid in water. This step helps in disrupting protein binding and ensures compatibility with the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute Vatalanib and Vatalanib-d4 from the cartridge with 1 mL of acetonitrile containing 0.1% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B) for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point for method development and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Phenomenex Gemini C18 (50 x 2.0 mm, 5.0 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 30% B to 95% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 1.4 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS System Sciex API 4000 or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 30 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions Vatalanib: 397.2 → 282.1, Vatalanib-d4: 401.2 → 286.1
Collision Energy Optimized for specific instrument (typically 30-40 eV)
Dwell Time 150 ms

Method Validation

The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Results

ParameterAcceptance Criteria (FDA)Result
Linearity Range Correlation coefficient (r²) ≥ 0.991.0 - 2000 ng/mL (r² > 0.998)
Lower Limit of Quantitation (LLOQ) S/N > 5; Accuracy: 80-120%; Precision: ≤20%1.0 ng/mL; Accuracy: 98.5%; Precision: 11.2%
Intra-day Precision (CV%) ≤15% (≤20% at LLOQ)3.5% - 8.9%
Inter-day Precision (CV%) ≤15% (≤20% at LLOQ)4.1% - 10.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-6.2% to 7.8%
Matrix Effect IS-normalized matrix factor CV ≤15%CV < 9% across six different plasma lots
Recovery Consistent and reproducibleVatalanib: ~85%; Vatalanib-d4: ~88%
Stability Bench-top, Freeze-thaw, Long-termStable under all tested conditions (recovery within ±15% of nominal)

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Vatalanib in human plasma. The use of a stable isotope-labeled internal standard (Vatalanib-d4) ensures the highest level of data integrity by effectively compensating for matrix effects and procedural variability. The streamlined solid-phase extraction protocol provides excellent sample cleanup and high recovery. The method was successfully validated according to FDA guidelines, demonstrating its suitability for regulated bioanalysis in support of clinical and preclinical studies.

References

  • Lankheet, A. G., Hillebrand, M. J. X., Langenberg, M. H. G., Rosing, H., Huitema, A. D. R., Voest, E. E., Schellens, J. H. M., & Beijnen, J. H. (2009).

Application Notes and Protocols for the Quantitative Analysis of Vatalanib in Biological Matrices using Vatalanib-d4 Dihydrochloride as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the quantitative analysis of Vatalanib, a potent multi-targeted tyrosine kinase inhibitor, in biological matrices. Leveraging the unparalleled accuracy of isotope dilution mass spectrometry, this protocol employs Vatalanib-d4 dihydrochloride as a stable, isotopically labeled internal standard. The following application note details the theoretical underpinnings, step-by-step experimental procedures, and validation framework necessary for the robust quantification of Vatalanib by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies involving Vatalanib.

Introduction: The Rationale for Precise Vatalanib Quantification

Vatalanib (formerly known as PTK787/ZK-222584) is an orally bioavailable small molecule that exhibits potent anti-angiogenic properties.[1] It functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting all known Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3] Additionally, Vatalanib inhibits other receptor tyrosine kinases implicated in tumor progression, including the Platelet-Derived Growth Factor (PDGF) receptor, c-Kit, and c-Fms.[2][4] By blocking the ATP-binding site of these receptors, Vatalanib disrupts downstream signaling pathways essential for the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that sustain tumor growth.[3]

Given its therapeutic potential in oncology, the accurate quantification of Vatalanib in biological matrices such as plasma is critical for:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Therapeutic Drug Monitoring (TDM): Ensuring that drug concentrations are within the therapeutic window to maximize efficacy and minimize toxicity.[5]

  • Bioequivalence studies: Comparing the bioavailability of different formulations of the drug.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[6][7] To ensure the utmost accuracy and precision in LC-MS/MS quantification, the use of a stable, isotopically labeled internal standard is paramount.[8][9]

The Critical Role of Vatalanib-d4 Dihydrochloride

A deuterated internal standard, such as Vatalanib-d4 dihydrochloride, is a version of the analyte where four hydrogen atoms have been replaced by deuterium.[6] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard.[9] However, their physicochemical properties remain nearly identical.[6] This ensures that both compounds behave similarly during sample preparation, chromatography, and ionization.[8][10]

The core principle behind using a deuterated internal standard is Isotope Dilution Mass Spectrometry (IDMS).[6] By adding a known amount of Vatalanib-d4 to the sample at the beginning of the workflow, any analyte loss during extraction or variations in instrument response will be mirrored by the internal standard.[5][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[10] This approach effectively mitigates matrix effects, which are a common source of variability in bioanalysis.[6][10]

Experimental Protocols

This section details the step-by-step methodology for the quantification of Vatalanib in human plasma using Vatalanib-d4 dihydrochloride as an internal standard.

Materials and Reagents
Reagent Grade Supplier
VatalanibReference Standard (≥98% purity)Commercially Available
Vatalanib-d4 dihydrochlorideReference Standard (≥98% purity, ≥98% isotopic enrichment)Commercially Available
AcetonitrileHPLC or LC-MS GradeCommercially Available
MethanolHPLC or LC-MS GradeCommercially Available
Formic AcidLC-MS GradeCommercially Available
WaterDeionized, 18 MΩ·cmIn-house
Human Plasma (EDTA)Pooled, BlankBiological Resource Center
Stock and Working Solutions Preparation
  • Vatalanib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Vatalanib in methanol.

  • Vatalanib-d4 Dihydrochloride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Vatalanib-d4 dihydrochloride in methanol.

  • Vatalanib Working Solutions (for Calibration Curve and QCs): Serially dilute the Vatalanib stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions at various concentrations.

  • Vatalanib-d4 Working Solution (Internal Standard, 100 ng/mL): Dilute the Vatalanib-d4 stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[5]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the Vatalanib-d4 working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation plasma 1. Plasma Sample (50 µL) add_is 2. Add Vatalanib-d4 IS (10 µL) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add Acetonitrile (150 µL) vortex1->add_acn vortex2 5. Vortex Vigorously add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant inject 8. Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for Vatalanib Analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., Phenomenex Gemini C18, 50 mm x 2.0 mm, 5.0 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a re-equilibration step.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions See Table below
Source Temperature 500 °C
IonSpray Voltage 5500 V

MRM Transitions for Vatalanib and Vatalanib-d4

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Vatalanib347.1282.1Optimized
Vatalanib-d4351.1286.1Optimized

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for Vatalanib corresponds to its monoisotopic mass [M+H]⁺. The product ion likely results from the fragmentation of the bond between the phthalazine and the chlorophenylamino group. For Vatalanib-d4, the precursor and product ions are shifted by +4 Da.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A robust bioanalytical method must be validated to ensure its reliability and suitability for its intended purpose.[12] The validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[7][12]

Key Validation Parameters
Parameter Description Acceptance Criteria (Typical)
Selectivity and Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve and Linearity A minimum of six non-zero standards are used to establish the relationship between concentration and response.The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision (CV) ≤ 20%, Accuracy within ±20% of the nominal value.
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Assessed at a minimum of four QC levels (LLOQ, low, mid, and high). For each QC level, the mean concentration should be within ±15% of the nominal value, and the precision (CV) should not exceed 15%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).The mean concentration at each stability condition should be within ±15% of the nominal concentration.

Method Validation Workflow

G cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity lloq LLOQ linearity->lloq accuracy_precision Accuracy & Precision lloq->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect recovery Recovery matrix_effect->recovery stability Stability recovery->stability

Caption: Key Parameters for Bioanalytical Method Validation.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for both Vatalanib and Vatalanib-d4 using the instrument's software.

  • Response Ratio Calculation: Calculate the peak area ratio of Vatalanib to Vatalanib-d4 for all samples, standards, and QCs.

  • Calibration Curve Generation: Plot the peak area ratio against the nominal concentration of the calibration standards. Perform a linear regression with a 1/x² weighting.

  • Concentration Determination: Determine the concentrations of Vatalanib in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of Vatalanib in biological matrices using Vatalanib-d4 dihydrochloride as an internal standard. The use of a stable, isotopically labeled internal standard is the gold standard in bioanalysis, ensuring the highest level of accuracy and precision by compensating for matrix effects and other sources of analytical variability.[6][10] Adherence to the described methodologies and a thorough validation in line with regulatory guidelines will yield reliable and reproducible data, which is indispensable for informed decision-making in drug development and clinical research.[5][12]

References

  • Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry. Retrieved from a URL available through Google Search.
  • National Center for Biotechnology Information. (n.d.). Vatalanib. PubChem. Retrieved from [Link]

  • Cleve, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from a URL available through Google Search.
  • Oche, J. O., & Oga, E. O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from a URL available through Google Search.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from a URL available through Google Search.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from a URL available through Google Search.
  • Wikipedia. (n.d.). Vatalanib. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of vatalanib. NCI Drug Dictionary. Retrieved from [Link]

  • Benchchem. (n.d.). Vatalanib Pharmacodynamics: An In-depth Technical Guide for Researchers. Retrieved from a URL available through Google Search.
  • Manoir, D., et al. (2009). A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(29), 3625-3630. [Link]

  • Taylor & Francis Online. (n.d.). Vatalanib – Knowledge and References. Retrieved from a URL available through Google Search.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from a URL available through Google Search.
  • American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA News: Issue 21-1. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Vatalanib-d4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vatalanib (also known as PTK787/ZK 222584) is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, which are critical mediators of angiogenesis.[1][2][3] By targeting VEGFR-1, -2, and -3, as well as the Platelet-Derived Growth Factor Receptor (PDGFR), Vatalanib disrupts the signaling pathways necessary for the formation of new blood vessels that support tumor growth.[1][2][4] Vatalanib-d4 dihydrochloride is a deuterated analog of Vatalanib, often used as an internal standard in pharmacokinetic (PK) and bioanalytical studies due to its nearly identical chemical properties to the parent compound but distinct mass.

Accurate and robust analytical methods are essential for quantifying Vatalanib-d4 dihydrochloride in research and development settings. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of small molecule kinase inhibitors due to its high resolution, sensitivity, and reproducibility.[5][6][7]

This application note provides a detailed protocol for the determination of Vatalanib-d4 dihydrochloride using a reverse-phase HPLC (RP-HPLC) method with UV detection. The causality behind key experimental choices is explained to provide a deeper understanding of the method's principles.

Principle of the Chromatographic Method

This method employs reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[7] The stationary phase is a nonpolar, octadecyl-silica (C18) material packed into a column. The mobile phase is a more polar mixture of an aqueous buffer and an organic solvent (acetonitrile).

Vatalanib-d4, being a relatively nonpolar molecule, will interact with and adsorb to the nonpolar C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased. This weakens the interaction between Vatalanib-d4 and the stationary phase, causing it to elute from the column. The time it takes for the analyte to travel through the column and reach the detector is known as the retention time (RT) , which is a characteristic identifier for a compound under specific chromatographic conditions.

Instrumentation and Materials

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (4-5 decimal places).

  • pH meter.

  • Sonicator.

  • Vortex mixer.

Chemicals and Reagents
  • Vatalanib-d4 dihydrochloride reference standard.

  • Acetonitrile (ACN), HPLC grade or higher.

  • Ammonium Acetate, analytical grade.

  • Phosphoric Acid, analytical grade.

  • Water, HPLC grade (e.g., Milli-Q or equivalent).

Consumables
  • HPLC column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • HPLC vials with caps and septa.

  • Volumetric flasks (Class A).

  • Pipettes and tips.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

Experimental Protocols

Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Prepare a 10 mM Ammonium Acetate buffer. Weigh the appropriate amount of ammonium acetate and dissolve it in HPLC-grade water. Adjust the pH to 6.5 using dilute phosphoric acid.

  • Organic Phase (Mobile Phase B): Acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before placing them on the HPLC system.

Rationale: Ammonium acetate is a volatile buffer, making it suitable for potential future transition to LC-MS analysis.[8] A pH of 6.5 is chosen to ensure the consistent ionization state of Vatalanib during analysis, leading to sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier for its low viscosity and strong elution strength for compounds like Vatalanib.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Vatalanib-d4 dihydrochloride reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of Acetonitrile and Water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the 50:50 Acetonitrile/Water diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Note: Vatalanib is soluble in DMSO, but DMSO can interfere with HPLC analysis.[9] Using a mixture of the mobile phase components as the diluent is a best practice to ensure compatibility and good peak shape.

HPLC System Configuration and Workflow

The following diagram illustrates the general workflow for the analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Vatalanib-d4 Reference Standard B Prepare Stock & Working Standards A->B C Filter Sample (if necessary) B->C D Transfer to HPLC Vial C->D E Inject into HPLC System D->E F Chromatographic Separation (C18) E->F G UV Detection (315 nm) F->G H Integrate Peak G->H I Determine Retention Time (RT) H->I J Quantify (if required) I->J

Caption: General workflow from sample preparation to data analysis.

Chromatographic Conditions

Summarize all quantitative data into clearly structured tables for easy comparison.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 6.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Wavelength 315 nm
Run Time 15 minutes

Rationale for UV Wavelength: Previous pharmacokinetic studies of Vatalanib have successfully used UV detection at 315 nm, indicating strong absorbance at this wavelength.[10] While other tyrosine kinase inhibitors show absorbance around 250-340 nm, 315 nm provides good sensitivity for Vatalanib.[11]

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
10.01090
12.01090
12.17030
15.07030

Rationale for Gradient Elution: A gradient program allows for efficient elution of the analyte of interest while ensuring that any more strongly retained impurities are washed from the column before the next injection. This provides a robust method with a clean baseline for subsequent runs.

Expected Results and System Suitability

Expected Retention Time

Under the conditions specified, the retention time for Vatalanib-d4 dihydrochloride is expected to be approximately 7.5 - 8.5 minutes . The exact retention time may vary slightly based on the specific column batch, system dead volume, and mobile phase preparation. The non-deuterated Vatalanib would elute very closely, often slightly later, than its deuterated counterpart.

System Suitability Testing (SST)

Before running samples, the system's performance must be verified. This is a core principle of a self-validating system.[12] Inject a working standard solution (e.g., 20 µg/mL) five or six times and evaluate the following parameters based on United States Pharmacopeia (USP) guidelines.[13][14][15]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[13]
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.[12]
Precision (%RSD) ≤ 2.0%Demonstrates the reproducibility of the system's injections and measurements.[13]

The following diagram illustrates the relationship between the chromatographic peak and the key SST parameters.

SST_Diagram cluster_main Chromatographic Peak & SST Parameters peak RT Retention Time (RT) ~8 min RT->peak Plates Theoretical Plates (N) (Peak Width) Plates->peak Tailing Tailing Factor (T) (Peak Asymmetry) Tailing->peak

Caption: Key parameters evaluated during System Suitability Testing.

Method Validation Principles

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) or equivalent guidelines. The key validation parameters include:

  • Specificity: Ensure no interference from diluents or potential impurities at the retention time of the analyte.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over the intended range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Determine the closeness of the measured value to the true value, typically by analyzing samples with known concentrations.

  • Precision: Assess the method's reproducibility through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as %RSD.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[16]

  • Limit of Detection (LOD): The lowest concentration that can be reliably detected.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±2°C) to demonstrate the method's reliability during normal use.

References

  • PubChem. (n.d.). Vatalanib. National Center for Biotechnology Information. Retrieved from [Link]

  • Murgo, A. J., et al. (2014). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 78(4), 854–862. Retrieved from [Link]

  • Wen, B., et al. (2010). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Clinical Cancer Research, 16(12), 3277–3286. Retrieved from [Link]

  • Atla, S., et al. (2022). A Comprehensive Review on Analytical Methods for the Estimation of Tyrosine Kinase Inhibitors. International Journal of Pharmaceutical Sciences and Research, 13(3), 1044-1056. Retrieved from [Link]

  • Wikipedia. (n.d.). Vatalanib. Retrieved from [Link]

  • ChromachemLabs. (2023). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • PubChem. (n.d.). Vatalanib dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Mugheed, A., et al. (2024). DFT Structural and UV–Vis Spectral Insights into Photosensitivity of Vandetanib: A Dual EGFR/SARS-CoV-2 Mpro Inhibitor. Molecules, 29(1), 23. Retrieved from [Link]

  • ResearchGate. (2021). RP-HPLC method for analytical method development and validation of multi-kinase inhibitor. Retrieved from [Link]

  • Tallam, A. K., et al. (2022). RP-HPLC method for analytical method development and validation of multi-kinase inhibitor. Journal of Innovative Sciences, 6(1). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2021). A Systematic Approach Review on Method Development and Validation of Tyrokinase Inhibitors by RP-HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of vatalanib. NCI Drug Dictionary. Retrieved from [Link]

  • Springer. (2018). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1853, 169-175. Retrieved from [Link]

  • U.S. Pharmacopeia. (2021). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for Extractables and Leachables. Pharmacopeial Forum, 47(5). Retrieved from [Link]

  • Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2007). Vatalanib: The clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing matrix effects with Vatalanib-d4 Dihydrochloride in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Matrix Effects in Biological Samples

Welcome to the technical support center for the bioanalysis of Vataltide Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing matrix effects when quantifying Vatalanib and utilizing its deuterated internal standard, Vatalanib-d4 Dihydrochloride, in complex biological matrices. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable bioanalytical methods.

The Challenge: Matrix Effects in Vatalanib Bioanalysis

Vatalanib is a potent oral tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor (PDGF) receptor, and c-Kit.[1][2][3] Its quantification in biological samples like plasma and serum is crucial for pharmacokinetic and toxicokinetic studies. However, like many small molecules, its analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to matrix effects.[4]

Matrix effects, manifesting as ion suppression or enhancement, are caused by co-eluting endogenous components from the biological sample, such as phospholipids, salts, and proteins.[4][5][6] These interferences can compromise the accuracy, precision, and sensitivity of the assay.[4][7] The use of a stable isotope-labeled internal standard, such as Vatalanib-d4 Dihydrochloride, is the most effective strategy to compensate for these effects.[8][9] This is because a deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing reliable normalization.[8][10]

This guide will provide a comprehensive overview of how to effectively use Vatalanib-d4 Dihydrochloride and implement sample preparation strategies to minimize matrix effects and ensure the integrity of your bioanalytical data, in line with FDA guidelines.[11][12][13][14]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in my Vatalanib-d4 Dihydrochloride (IS) signal between samples?

A1: Variability in the internal standard signal is a common indicator of inconsistent matrix effects or issues with the sample preparation process.[15] Here are a few potential causes:

  • Inconsistent Sample Preparation: Ensure that your extraction procedure (e.g., protein precipitation, LLE, or SPE) is highly reproducible. Variations in solvent volumes, mixing times, or pH can lead to differing extraction recoveries and matrix component carryover between samples.

  • Differential Matrix Effects: Even with a deuterated IS, severe and variable ion suppression can impact the signal. This is particularly true if the sample matrix composition varies significantly between subjects or collection time points. Consider more rigorous cleanup steps like Solid Phase Extraction (SPE) or specific phospholipid removal techniques.

  • Pipetting Errors: Inconsistent addition of the IS to your samples will directly translate to signal variability. Ensure your pipettes are calibrated and your technique is consistent.

  • Systematic Issues: A partially clogged injector port or issues with the autosampler can lead to inconsistent injection volumes, affecting the IS signal.[15]

Q2: My Vatalanib recovery is low, even though the Vatalanib-d4 Dihydrochloride signal is stable. What should I investigate?

A2: This scenario suggests that the issue may lie in the sample preparation steps prior to the addition of the internal standard or a difference in the chemical behavior of the analyte and IS under certain conditions.

  • Analyte Binding: Vatalanib may be binding to proteins or other macromolecules in the sample more strongly than anticipated. Ensure your initial sample disruption/lysis step is sufficient to free the analyte.

  • Extraction Efficiency: The chosen extraction solvent or SPE sorbent may not be optimal for Vatalanib. A systematic evaluation of different solvents or sorbents may be necessary.

  • pH-Dependent Extraction: Vatalanib's solubility and extraction efficiency can be pH-dependent. Ensure the pH of your sample and extraction solvents are optimized and consistent.

Q3: Can I use a different internal standard if I don't have Vatalanib-d4 Dihydrochloride?

A3: While it is possible to use a structural analog as an internal standard, a stable isotope-labeled (SIL) internal standard like Vatalanib-d4 Dihydrochloride is strongly recommended and considered best practice by regulatory agencies like the European Medicines Agency (EMA).[10] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS/MS analysis, thus providing the most accurate compensation for matrix effects.[8][9] If a structural analog is used, it must be thoroughly validated to demonstrate it adequately tracks the analyte.[10]

Q4: What are the key considerations when preparing my stock solution of Vatalanib-d4 Dihydrochloride?

A4: Proper preparation and storage of your IS stock solution are critical for assay accuracy.

  • Solvent Selection: Use a solvent in which Vatalanib-d4 Dihydrochloride is highly soluble and stable.

  • Purity Assessment: Ensure the chemical and isotopic purity of the IS. High isotopic enrichment (ideally ≥98%) is necessary to prevent signal interference with the analyte.[8]

  • Storage Conditions: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in tightly sealed containers to prevent evaporation and degradation.

  • Avoid H/D Exchange: Be mindful of potential hydrogen-deuterium exchange, especially if the deuterium labels are on exchangeable protons (e.g., -OH, -NH). Store in aprotic solvents if this is a concern.[16]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
High Signal Variability in QC Samples Inconsistent matrix effects; Poorly optimized sample preparation; Inconsistent IS addition.1. Re-evaluate your sample cleanup method. Consider transitioning from protein precipitation to SPE or LLE. 2. Perform a post-column infusion experiment to identify regions of significant ion suppression. 3. Verify the accuracy and precision of your pipetting technique for IS addition.
Analyte Peak Tailing or Splitting Poor chromatography; Co-eluting interferences.1. Optimize the mobile phase composition (e.g., pH, organic modifier). 2. Test a different analytical column with an alternative stationary phase. 3. Improve sample cleanup to remove interfering compounds.
Loss of Sensitivity Over an Analytical Run Matrix buildup on the analytical column or in the MS source.1. Implement a more effective sample cleanup method, such as phospholipid removal. 2. Use a guard column to protect the analytical column. 3. Optimize the divert valve timing to direct the initial, unretained matrix components to waste. 4. Perform regular cleaning of the MS source.
Inconsistent Analyte/IS Peak Area Ratio Differential matrix effects on the analyte and IS; IS instability.1. Ensure the IS and analyte are co-eluting as closely as possible. 2. Investigate the stability of the IS in the final sample extract. 3. Consider a more robust sample cleanup method to minimize matrix variability.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using a Post-Extraction Spike

This protocol allows for the quantitative assessment of matrix effects as recommended by the FDA.[12][13]

Methodology:

  • Prepare two sets of samples:

    • Set A (Analyte in Solvent): Spike Vatalanib and Vatalanib-d4 Dihydrochloride into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Analyte in Extracted Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation method. After the final evaporation step, reconstitute the dried extracts with the reconstitution solvent containing Vatalanib and Vatalanib-d4 Dihydrochloride at the same low and high QC concentrations as Set A.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.

Protocol 2: Solid-Phase Extraction (SPE) for Vatalanib and Vatalanib-d4 Dihydrochloride from Human Plasma

SPE is a highly effective technique for removing interfering matrix components.[17][18] This protocol provides a general workflow that should be optimized for your specific application.

Workflow Diagram:

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1. Plasma Sample Add_IS 2. Add Vatalanib-d4 Dihydrochloride Sample->Add_IS Pretreat 3. Dilute & Adjust pH Add_IS->Pretreat Condition 4. Condition SPE Cartridge Load 5. Load Sample Pretreat->Load Condition->Load Wash 6. Wash Interferences Load->Wash Elute 7. Elute Analytes Wash->Elute Evaporate 8. Evaporate Eluate Elute->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical Solid-Phase Extraction (SPE) workflow for bioanalytical samples.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the working solution of Vatalanib-d4 Dihydrochloride.

    • Dilute the sample with 200 µL of 4% phosphoric acid in water to disrupt protein binding and adjust pH. Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute Vatalanib and Vatalanib-d4 Dihydrochloride with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) for Vatalanib and Vatalanib-d4 Dihydrochloride from Human Serum

LLE is a cost-effective method for sample cleanup based on the partitioning of the analyte between two immiscible liquids.[19][20]

Workflow Diagram:

LLE_Workflow cluster_extraction Extraction cluster_separation Phase Separation & Collection cluster_analysis Analysis Sample 1. Serum Sample + IS Add_Buffer_Solvent 2. Add Buffer & Extraction Solvent Sample->Add_Buffer_Solvent Vortex_Centrifuge 3. Vortex & Centrifuge Add_Buffer_Solvent->Vortex_Centrifuge Collect_Organic 4. Collect Organic Layer Vortex_Centrifuge->Collect_Organic Evaporate 5. Evaporate to Dryness Collect_Organic->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject

Sources

Vatalanib-d4 Technical Support Center: A Guide to Overcoming Matrix Effects in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Vatalanib bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are using Vatalanib-d4 as an internal standard in quantitative LC-MS/MS assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you anticipate, diagnose, and resolve the common yet complex challenge of matrix effects.

Section 1: Understanding the Challenge: Matrix Effects & the Role of Vatalanib-d4

In quantitative bioanalysis, our goal is to achieve accuracy and precision. However, the complex nature of biological matrices—such as plasma, serum, or tissue homogenates—presents a significant hurdle.[1][2] These samples contain a myriad of endogenous components like phospholipids, salts, and metabolites that can interfere with the ionization of our target analyte, Vatalanib.[1][3] This interference is known as the matrix effect .

Q: What exactly is the matrix effect in LC-MS/MS?

A: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[2][4] In electrospray ionization (ESI), which is highly susceptible to this phenomenon, these interfering molecules compete with the analyte for access to the droplet surface for ionization or change the physical properties of the droplet, ultimately affecting the number of analyte ions that reach the mass spectrometer's detector.[1][4] This can lead to erroneous quantification, poor reproducibility, and compromised assay sensitivity.[3][5]

Q: How is Vatalanib-d4 supposed to correct for this?

A: Vatalanib-d4 is a stable isotope-labeled internal standard (SIL-IS). The "d4" indicates that four hydrogen atoms in the Vatalanib molecule have been replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to Vatalanib but has a different mass.

The core principle is that a SIL-IS will co-elute chromatographically with the analyte and experience the exact same matrix effects. Because the SIL-IS is added at a known, constant concentration to every sample, any suppression or enhancement it experiences should mirror that of the analyte. By calculating the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area), the variability caused by matrix effects is normalized, leading to accurate quantification. This is why SILs are considered the "gold standard" for quantitative LC-MS/MS.[6][7]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Even with a SIL-IS, problems can arise. This section addresses common issues and provides a logical framework for troubleshooting.

Q1: My Vatalanib and Vatalanib-d4 peak areas are low and inconsistent across different plasma lots, but the analyte/IS ratio is stable. Is this a problem?

A: Not necessarily, but it requires careful evaluation. If the analyte/IS ratio remains consistent and your quality control (QC) samples are accurate and precise, the Vatalanib-d4 is doing its job by compensating for the variability. However, significant ion suppression can compromise the assay's sensitivity.[1] If the signal at the Lower Limit of Quantification (LLOQ) is suppressed to a point where it no longer meets the required signal-to-noise ratio (typically S/N > 10), the assay is no longer reliable for low-concentration samples.

Your First Steps:

  • Verify LLOQ Performance: Ensure your LLOQ samples across multiple matrix lots meet the acceptance criteria for accuracy and precision as defined by regulatory guidelines (e.g., FDA M10, EMA).[8][9][10]

  • Assess Sensitivity: If the LLOQ is compromised, you must address the underlying ion suppression. This usually involves improving the sample preparation method to remove more interfering components.[1][11]

Q2: My analyte/IS ratio is inconsistent and my QCs are failing. Why isn't Vatalanib-d4 compensating correctly?

A: This is a critical issue indicating that the analyte and the internal standard are not experiencing the same degree of matrix effect. This can happen for several reasons:

  • Chromatographic Separation of Analyte and IS: Although rare with deuterium labeling, a slight difference in retention time can occur, especially with a high number of deuterium atoms.[12] If this slight separation causes one compound to elute in a region of high matrix interference while the other does not, the compensation will fail.

  • Differential Matrix Effects: The composition of the matrix can vary subtly between individual samples or lots.[13] In some cases, a specific interfering compound might suppress the analyte more than the IS (or vice-versa), leading to inconsistent ratios. This has been observed even with SIL internal standards.[12]

  • IS Impurity: Verify the isotopic purity of your Vatalanib-d4 standard. If it contains a significant amount of unlabeled Vatalanib, it can artificially inflate the analyte response and cause inaccuracies, especially at the LLOQ.

Troubleshooting Workflow:

G start Inconsistent Analyte/IS Ratio check_chrom Overlay Vatalanib & Vatalanib-d4 chromatograms. Do they co-elute perfectly? start->check_chrom check_purity Verify IS Purity. Is it free of unlabeled analyte? start->check_purity diagnose_me Perform Matrix Effect Assessment (Protocol 3.1 or 3.2) check_chrom->diagnose_me Yes optimize_lc Optimize Chromatography to ensure co-elution check_chrom->optimize_lc No check_purity->diagnose_me Yes new_is Source a new, high-purity Internal Standard check_purity->new_is No improve_sp Improve Sample Preparation (See Table 2) diagnose_me->improve_sp Differential Matrix Effect Confirmed

Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.

Q3: How do I definitively diagnose and quantify the matrix effect in my assay?

A: There are two primary methods recommended by regulatory bodies to assess matrix effects.[1][14]

  • Qualitative Assessment (Post-Column Infusion): This experiment helps visualize where in the chromatogram ion suppression or enhancement occurs. It's an excellent diagnostic tool during method development.[14][15]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for validation.[3] It calculates a Matrix Factor (MF) , which numerically defines the impact of the matrix. This is required by regulatory agencies like the FDA and EMA.[8][9][10]

Section 3: Protocols for Matrix Effect Assessment & Mitigation

Protocol 3.1: Qualitative Assessment via Post-Column Infusion

This method identifies chromatographic regions where matrix components cause ion suppression or enhancement.

Methodology:

  • Set up your LC-MS/MS system with the analytical column.

  • Using a T-connector, infuse a standard solution of Vatalanib and Vatalanib-d4 at a constant flow rate into the mobile phase after the analytical column but before the MS inlet.

  • While infusing, monitor the signal of Vatalanib and Vatalanib-d4. You should see a stable, elevated baseline.

  • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma).

  • Observe the baseline of the infused analytes. Any dip in the signal indicates ion suppression at that retention time, while a spike indicates enhancement.[14][15]

G cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump injector Injector (Blank Matrix Extract) lc_pump->injector column Analytical Column injector->column tee T-Connector column->tee syringe_pump Syringe Pump (Vatalanib/Vatalanib-d4 Std) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for Post-Column Infusion.

Protocol 3.2: Quantitative Assessment of Matrix Factor (MF)

The Matrix Factor provides a quantitative measure of the matrix effect and is essential for method validation.[3]

Methodology:

  • Prepare Set A: Spike Vatalanib and Vatalanib-d4 into a neat (solvent) solution at low and high QC concentrations. Analyze these samples.

  • Prepare Set B: Extract blank biological matrix from at least six different sources/lots. After the extraction process, spike the resulting clean extracts with Vatalanib and Vatalanib-d4 to the same low and high QC concentrations as Set A. Analyze these samples.

  • Calculate the Matrix Factor (MF):

    MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

Interpretation of Results:

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

According to EMA and FDA guidelines, the coefficient of variation (CV%) of the IS-normalized matrix factor calculated from the six lots should not be greater than 15%.[8][10]

Table 1: Typical MS/MS Parameters for Vatalanib Analysis
ParameterVatalanibVatalanib-d4
Precursor Ion (Q1) m/z 375.1m/z 379.1
Product Ion (Q3) m/z 144.1m/z 144.1
Ionization Mode ESI PositiveESI Positive
Collision Energy Analyte-specific (Requires optimization)Analyte-specific (Requires optimization)
Note: These values are typical and must be optimized on your specific instrument.
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Least effective at removing phospholipids , resulting in high potential for matrix effects.[16][17]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT; removes many salts and phospholipids.More labor-intensive; analyte recovery can be pH-dependent and variable.[1]
Solid-Phase Extraction (SPE) Chromatographic separation to isolate the analyte from matrix components.Most effective at removing interferences , providing the cleanest extracts and minimizing matrix effects.[1][16]Most complex and expensive; requires method development.

Section 4: Best Practices for Robust Method Development

  • Prioritize Chromatography: Don't rely solely on the SIL-IS. Develop a robust chromatographic method that separates Vatalanib from the bulk of matrix interferences, particularly the early-eluting phospholipids.

  • Choose the Right Sample Preparation: While PPT is fast, it is often the source of severe matrix effects.[17] For a robust, regulatory-compliant assay, invest the time to develop an LLE or, preferably, an SPE method.[1]

  • Validate Thoroughly: Perform a full validation according to the latest FDA and EMA guidelines.[8][9][10] This includes assessing matrix effects from multiple sources of matrix to ensure the method is robust for real-world sample variability.[18]

  • Understand IS Limitations: Remember that even a SIL-IS is not a magic bullet. It can mask issues like poor extraction recovery or instability.[12][19] Always monitor the absolute response of the IS; a consistent, drastic drop across a batch can indicate a systemic problem.

By combining a deep understanding of the causes of matrix effects with systematic troubleshooting and robust method development, you can leverage the power of Vatalanib-d4 to generate accurate and reliable data for your drug development programs.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • 2: Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). [Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Draft Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. [Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]

  • Bioanalytical method validation emea. SlideShare. [Link]

  • Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS. PubMed. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]

  • Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. SlidePlayer. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

  • Assessment of matrix effects in quantitative GC-MS by using isotopologs. PubMed. [Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. SlideShare. [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed. [Link]

  • 3.4. Metrics and scoring: quantifying the quality of predictions. Scikit-learn. [Link]

  • Time-Varying Matrix Factor Model. University of California, Riverside. [Link]

  • Identification and Estimation for Matrix Time Series CP-factor Models. arXiv. [Link]

  • Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites. ResearchGate. [Link]

  • Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology. Taylor & Francis Online. [Link]

  • A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance). National Institutes of Health (NIH). [Link]

  • Vatalanib. PubChem @ NIH. [Link]

  • Generalized Matrix Factor Model. arXiv. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. ResearchGate. [Link]

Sources

Technical Support Center: A Guide to Identifying and Mitigating Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to navigate the complexities of kinase inhibitor selectivity. This guide is structured to help you troubleshoot common issues, design robust experiments, and confidently interpret your results.

The Challenge of Kinase Inhibitor Selectivity

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] While kinase inhibitors have revolutionized targeted therapy, a significant challenge remains: achieving selectivity.[1] The human kinome contains over 500 members, many of which share highly conserved ATP-binding pockets.[1] This structural similarity means that an inhibitor designed for one kinase often binds to several others, leading to "off-target" effects.[2]

These unintended interactions can confound experimental results, leading to misinterpretation of a compound's mechanism of action, or cause toxicity in a clinical setting.[3][4] Therefore, systematically identifying and mitigating off-target effects is a critical step in both basic research and drug development.[3][4] This guide provides a framework for achieving that.

Part 1: FAQs - First-Line Troubleshooting

This section addresses the immediate questions that often arise during experiments.

Q1: I'm observing an unexpected or inconsistent phenotype in my cell-based assays. How can I determine if it's due to an off-target effect?
  • Dose-Response Analysis: A clear dose-response relationship is the first step.[5] However, be aware that off-target effects can also be dose-dependent. An on-target effect should ideally occur at concentrations consistent with the inhibitor's biochemical potency (IC50) or binding affinity (Kd) for the primary target. If the phenotype only manifests at concentrations significantly higher than the on-target IC50, off-target activity is a strong possibility.

  • Use of Structurally Unrelated Inhibitors: This is a powerful validation technique.[5] Test other well-characterized inhibitors that target the same kinase but have a different chemical scaffold. If multiple, structurally distinct inhibitors produce the same phenotype, it strengthens the case for an on-target effect.[5] Conversely, if they don't, your initial inhibitor's effect is likely off-target.

  • Rescue Experiments (The Gold Standard): A rescue experiment provides the most definitive evidence for an on-target effect.[5] This involves re-introducing a version of the target kinase that is resistant to the inhibitor (e.g., via a point mutation in the drug-binding site) into your cellular system. If the inhibitor-induced phenotype is reversed or prevented by the resistant kinase mutant, it confirms the effect is on-target.[5]

  • Use an Inactive Control Compound: A structurally similar but biologically inactive analog of your inhibitor is an excellent negative control. This compound should share similar physical properties but lack the key chemical motifs required for binding to the target kinase. If the inactive analog does not produce the phenotype, it helps rule out non-specific effects related to the chemical scaffold itself.

Q2: My inhibitor is highly potent in a biochemical (recombinant enzyme) assay, but shows a much weaker or different effect in my cell-based assays. What's going on?

A2: This discrepancy is common and highlights the difference between a clean in vitro system and the complex environment of a living cell.

  • Cell Permeability: The compound may simply not be getting into the cell efficiently. Assess compound permeability using standard assays (e.g., PAMPA).

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching the necessary intracellular concentration.

  • High Intracellular ATP: Most in vitro kinase assays are run at ATP concentrations well below the millimolar levels found inside a cell. For ATP-competitive inhibitors, this high intracellular ATP concentration creates a much more competitive environment, which can lead to a significant rightward shift in the dose-response curve (i.e., a higher EC50 in cells vs. IC50 in vitro).[2]

  • Cellular Metabolism: The compound may be rapidly metabolized by the cell into an inactive form.

  • Target Availability and State: In cells, the target kinase may be part of a larger protein complex, localized to a specific subcellular compartment, or require a specific activation state that is not replicated in the biochemical assay.

Q3: What is "polypharmacology," and are all off-target effects detrimental?

A3: Polypharmacology refers to the ability of a single drug to interact with multiple targets.[6] While often viewed negatively, off-target effects are not always detrimental and can sometimes be harnessed for therapeutic benefit.[2][6]

For instance, the cancer drug Imatinib (Gleevec) was developed as an inhibitor of the BCR-Abl fusion kinase. However, its efficacy in treating gastrointestinal stromal tumors is due to its "off-target" inhibition of the c-KIT and PDGFRA kinases.[2] Similarly, Sorafenib was designed as a RAF inhibitor but also inhibits multiple receptor tyrosine kinases involved in angiogenesis, contributing to its overall anti-cancer effect.[2] The key is to distinguish between beneficial, benign, and toxic off-target activities through comprehensive profiling.

Part 2: In-Depth Experimental Guides for Identifying Off-Targets

Once initial troubleshooting suggests a potential off-target issue, a more systematic investigation is required. The following techniques are industry standards for comprehensively mapping an inhibitor's selectivity profile.

Method 1: In Vitro Kinome Profiling

Principle: This is a "compound-centric" approach where the inhibitor is screened at one or more fixed concentrations against a large panel of purified, recombinant kinases (often hundreds).[7] The activity of each kinase is measured, and the percent inhibition is calculated, providing a broad overview of the inhibitor's selectivity across the kinome.[7][8]

Workflow Diagram: In Vitro Kinome Profiling

cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Inhibitor (e.g., at 1 µM) Assay Perform Parallel Kinase Activity Assays (e.g., measure 33P incorporation or use fluorescence) Compound->Assay Panel Large Panel of Recombinant Kinases (e.g., >400 kinases) Panel->Assay Measure Quantify Activity (% Inhibition vs. DMSO) Assay->Measure Score Calculate Selectivity Score (e.g., S(1µM)) Measure->Score Visualize Visualize Data (e.g., Kinome Tree Map) Measure->Visualize

Caption: Workflow for in vitro kinome selectivity profiling.

Detailed Protocol (General Steps):

  • Compound Preparation: Solubilize the test inhibitor in 100% DMSO to create a high-concentration stock. Prepare serial dilutions as required by the screening service.

  • Assay Execution: This is typically performed by a specialized vendor. The inhibitor is added to individual wells of a multi-well plate, each containing a specific purified kinase, its substrate, and ATP (often radiolabeled [³³P]-ATP).[9]

  • Activity Measurement: The reaction is allowed to proceed for a set time, then stopped. The amount of phosphorylated substrate is quantified. The percent inhibition for each kinase is calculated relative to a DMSO vehicle control.

  • Data Analysis: Results are often provided as percent inhibition at a given concentration (e.g., 1 µM). This data can be used to calculate a Selectivity Score (S-score) , which quantifies selectivity. For example, S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., >90%) at 1 µM, divided by the total number of kinases tested.[9] A lower S-score indicates higher selectivity.[9]

Troubleshooting Guide: In Vitro Kinome Profiling

Problem Potential Cause(s) Recommended Solution(s)
Inhibitor appears non-selective ("promiscuous") Compound is a kinase pan-assay interference compound (PAIN) or aggregator at the tested concentration.Test at a lower concentration (e.g., 100 nM). Perform counter-screens to rule out assay artifacts. Analyze compound structure for known PAIN motifs.
No inhibition of the primary target observed Incorrect kinase isoform used in the panel; assay conditions (e.g., ATP concentration) are not optimal; compound is unstable.Verify the exact construct of the target kinase used. Request follow-up IC50 determination with varying ATP concentrations. Check compound stability under assay conditions.
Results are inconsistent with cellular data As discussed in FAQ #2, this is common. The in vitro assay does not account for cell permeability, efflux, or intracellular ATP competition.This is not a failure of the assay, but an expected outcome. Use these results to identify potential off-targets and follow up with cell-based methods like CETSA.
Method 2: Chemical Proteomics

Principle: This approach identifies inhibitor-binding proteins directly from a native biological sample (e.g., cell or tissue lysate).[10] A common method uses "Kinobeads," which are broad-spectrum kinase inhibitors immobilized on a solid support (beads).[3][11] These beads are used to enrich a large portion of the cellular kinome.[12] The researcher's "free" inhibitor is then added in competition. Proteins that are true targets of the free inhibitor will bind to it and thus be depleted from the pool of proteins that bind to the beads. The bead-bound proteins are then identified and quantified by mass spectrometry (MS).

Workflow Diagram: Chemical Proteomics (Kinobeads)

Lysate Prepare Native Cell Lysate Split Lysate->Split Control Incubate with Kinobeads + DMSO Split->Control Control Test Incubate with Kinobeads + Test Inhibitor Split->Test Test Wash Wash Beads to Remove Non-specific Binders Control->Wash Test->Wash Elute Elute Bound Proteins Wash->Elute MS Digest, Analyze by LC-MS/MS, & Quantify Elute->MS Compare Identify Proteins Depleted in Test vs. Control Sample (These are the targets) MS->Compare

Caption: Competitive chemical proteomics workflow using Kinobeads.

Detailed Protocol (General Steps):

  • Cell Lysis: Harvest and lyse cells under native conditions to preserve protein structure and interactions.

  • Competitive Binding: Divide the lysate into at least two samples. To one, add the test inhibitor (at a desired concentration). To the other, add an equal volume of vehicle (DMSO).

  • Kinobeads Incubation: Add Kinobeads to both samples and incubate to allow kinase binding.

  • Enrichment and Washing: Pellet the beads by centrifugation and wash extensively to remove proteins that are not specifically bound.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Compare the abundance of each identified protein between the inhibitor-treated sample and the DMSO control. Proteins that are significantly less abundant in the inhibitor-treated sample are identified as binding targets.

Troubleshooting Guide: Chemical Proteomics

Problem Potential Cause(s) Recommended Solution(s)
Low number of kinases identified Insufficient starting material; inefficient lysis; Kinobeads do not capture the kinase of interest.Increase the amount of protein lysate (chemical proteomics can be material-intensive).[13] Optimize lysis buffer to ensure efficient protein extraction. Remember that Kinobeads capture ~300 kinases, so some targets may be missed.[3][11]
High background / non-specific binding Insufficient washing; hydrophobic compound causing protein aggregation.Increase the number and stringency of wash steps. Include a mild detergent in the wash buffers.
Primary target is not identified The inhibitor has very low affinity for the target; the target is expressed at very low levels; the inhibitor binding site is occluded in the native protein complex.This method is affinity-based; low-affinity interactions may not be detected. Confirm target expression by Western Blot. This result may indicate the inhibitor does not engage the target under these conditions.
Method 3: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method for verifying target engagement inside intact cells or tissues.[14][15][16] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[14][15] By heating cells treated with the inhibitor to various temperatures and then measuring the amount of soluble target protein remaining, one can detect this stabilization as a "thermal shift."

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

Treat Treat Intact Cells with Inhibitor or DMSO Heat Aliquot and Heat Samples to a Range of Temperatures Treat->Heat Lyse Lyse Cells and Separate Soluble vs. Aggregated Proteins (Centrifugation) Heat->Lyse Detect Quantify Soluble Target Protein in Supernatant (e.g., Western Blot, MS) Lyse->Detect Plot Plot % Soluble Protein vs. Temperature to Generate Melt Curves Detect->Plot Compare Compare Melt Curves: A Shift Indicates Target Engagement Plot->Compare

Caption: Experimental workflow for a CETSA experiment.

Detailed Protocol (General Steps):

  • Cell Treatment: Treat one population of cells with the test inhibitor and a control population with vehicle (DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes). A typical range is 40°C to 70°C.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein using an antibody-based method like Western Blot or ELISA, or by mass spectrometry for a proteome-wide view (known as Thermal Proteome Profiling or TPP).[17]

  • Data Analysis: For each treatment condition, plot the percentage of soluble protein remaining against temperature. A successful experiment will show a rightward shift in this "melting curve" for the inhibitor-treated sample compared to the DMSO control, indicating the inhibitor stabilized the target protein.

Troubleshooting Guide: CETSA

Problem Potential Cause(s) Recommended Solution(s)
No thermal shift observed for the target Inhibitor does not engage the target in cells; inhibitor concentration is too low; the chosen temperature range is incorrect for the target protein.Increase inhibitor concentration. Optimize the temperature gradient; some proteins are very stable or unstable and require a different temperature range. Confirm target expression.
High variability between replicates Inconsistent heating/cooling; inconsistent sample handling; poor antibody quality (for Western Blot).Use a PCR cycler for precise temperature control. Ensure careful and consistent pipetting, especially when collecting the supernatant. Validate your antibody for specificity and linearity.
A "reverse" (destabilizing) shift is observed This is a real biological phenomenon. Some inhibitors, particularly those that bind to an activated or allosteric state, can destabilize the protein.This is still evidence of target engagement. This result can provide valuable mechanistic insight into how the inhibitor interacts with its target.

Part 3: Strategic Guides for Mitigating Off-Target Effects

Once off-targets have been identified, the goal is to either design them out of your molecule or control for them in your experiments.

Strategy 1: Structure-Based Drug Design

Principle: If the 3D crystal structures of your on-target and a key off-target kinase are known, you can rationally design modifications to your inhibitor to improve selectivity.[1][18] The goal is to exploit subtle differences in the ATP-binding pockets.[18]

Key Structural Features to Exploit:

  • The Gatekeeper Residue: This residue controls access to a hydrophobic pocket deep within the ATP-binding site. A large, bulky gatekeeper (like methionine or phenylalanine) in an off-target can be exploited by designing an inhibitor that creates a steric clash with it, thus preventing binding, while still fitting into the smaller gatekeeper pocket of the on-target kinase.[18]

  • DFG Motif Conformation: Kinases can adopt different activation states, often characterized by the conformation of the Asp-Phe-Gly (DFG) motif. "Type II" inhibitors bind to the inactive "DFG-out" conformation, which is often more structurally diverse than the active "DFG-in" state, potentially offering a route to higher selectivity.[19]

  • Unique Pockets and Residues: Look for any unique pockets or amino acid differences in the binding site that can be targeted to form specific hydrogen bonds or hydrophobic interactions with your inhibitor, enhancing affinity for the on-target while decreasing it for the off-target.

Logical Flow: Improving Selectivity via Structure-Based Design

Start Identify Key On-Target and Off-Target Kinases GetStruct Obtain 3D Structures (X-ray, Cryo-EM, or Homology Model) Start->GetStruct Align Superimpose On- and Off-Target Binding Sites GetStruct->Align Analyze Identify Key Differences (Gatekeeper, DFG, unique residues) Align->Analyze Hypothesis Design New Analogs to Exploit Differences (e.g., add bulk to clash with off-target gatekeeper) Analyze->Hypothesis Differences Found Synthesize Synthesize and Test New Compounds Hypothesis->Synthesize Evaluate Assess Potency and Selectivity Profile Synthesize->Evaluate End Selective Inhibitor Achieved Evaluate->End Selectivity Improved Loop Refine Design Evaluate->Loop Further Optimization Needed Loop->Hypothesis

Caption: A rational drug design cycle for improving inhibitor selectivity.

Strategy 2: Computational and Machine Learning Approaches

Principle: In silico methods can predict potential off-targets before a compound is even synthesized or screened, saving significant time and resources.[4][20] These methods use information about protein structure, binding site similarity, and known inhibitor activity data to make predictions.[20][21]

  • Docking and Scoring: The inhibitor is computationally "docked" into the binding sites of many different kinase structures, and a scoring function estimates the binding affinity.

  • Pharmacophore Modeling: A model is built based on the essential 3D features required for binding to the on-target. This model is then used to search for off-targets that share a similar pharmacophore.

  • Machine Learning: Models are trained on large datasets of known kinase-inhibitor interactions.[20][22] By analyzing the chemical features of a new inhibitor and the sequence/structural properties of kinases, these models can predict a comprehensive selectivity profile.[21][22]

Strategy 3: Rigorous Experimental Design
  • Correlate Potency: For a series of analog compounds, there should be a strong correlation between their on-target biochemical potency and their cellular phenotypic potency. If a compound is a weak enzyme inhibitor but produces a strong cellular effect, an off-target is likely responsible.

  • Phenotypic Screening: Assess the overall effect of a compound on a cell or organism without bias toward a specific target.[4] This can provide insights into the drug's overall biological activity and potential side effects, helping to identify unexpected phenotypes that may arise from off-target interactions.[4]

Summary of Experimental Techniques

Technique Principle Format Throughput Pros Cons
In Vitro Kinome Profiling Measures inhibition of a large panel of purified kinases.[7][8]BiochemicalHighBroad kinome coverage; quantitative (IC50); good for initial selectivity assessment.Not cell-based; can miss targets due to non-physiological conditions (e.g., ATP levels).[2][10]
Chemical Proteomics Affinity-based pulldown of binding partners from native cell lysates.[10][11]Cell-basedMediumIdentifies targets in a native context; unbiased; can find non-kinase targets.Can be material-intensive; misses low-affinity binders; requires specialized MS expertise.[13]
CETSA / TPP Measures ligand-induced thermal stabilization of proteins in intact cells.[14][15]Cell-basedLow-MediumConfirms target engagement in live cells; can be adapted for high-throughput.[23]Indirect measure of binding; requires specific antibodies or MS; optimization of heat gradient can be needed.

References

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Royal Society of Chemistry.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03). The Institute of Cancer Research, London.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (n.d.). ACS Chemical Biology.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). Molecules.
  • Identifying small molecule probes for kinases by chemical proteomics. (n.d.).
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014-12-19). ACS Chemical Biology.
  • How can off-target effects of drugs be minimised? (2025-05-21).
  • Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. (n.d.). Benchchem.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.).
  • Kinase Screening & Profiling Service. (n.d.). Reaction Biology.
  • Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Journal of Biochemistry.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). Chemistry & Biology.
  • Webinar: Label-free Target Identification to Unleash Drug Discovery. (2021-10-07). YouTube.
  • Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1). (n.d.). ACS Medicinal Chemistry Letters.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.).
  • A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. (n.d.). Journal of Proteome Research.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Chemical Biology.
  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024-12-18). Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2026-01-19).
  • Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. (2023-09-05).
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022-01-27). bioRxiv.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (n.d.). Apollo - University of Cambridge.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). Current Protocols in Chemical Biology.

Sources

Vatalanib-d4 Solutions: Technical Support Center for Isotopic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Vatalanib-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the isotopic integrity of Vatalanib-d4 in experimental solutions. As a deuterated internal standard, the accuracy of your quantitative analysis hinges on preventing the back-exchange of deuterium (D) for protium (H). This document will explain the mechanisms behind this exchange and provide actionable protocols to ensure the stability and reliability of your results.

Section 1: Understanding the Risk: The "Why" of Deuterium Exchange

This section addresses the fundamental principles of hydrogen-deuterium (H-D) exchange and its specific implications for the Vatalanib-d4 molecule.

Q1: What is deuterium exchange and why is it a critical issue for Vatalanib-d4?

A1: Deuterium exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For Vatalanib-d4, which is used as an internal standard in quantitative mass spectrometry, this process is known as "back-exchange."

The core purpose of a deuterated internal standard is to mimic the analyte of interest perfectly through sample preparation and analysis, differing only by a known mass shift.[2] If deuterium atoms on your Vatalanib-d4 standard exchange for hydrogen, its mass will decrease, and it will no longer be isotopically pure. This leads to two significant problems:

  • Inaccurate Quantification: The signal for the deuterated standard decreases, while a signal for the unlabeled analyte can appear, leading to a compromised standard curve and an overestimation of the true analyte concentration.[3]

  • Loss of Method Sensitivity and Reliability: The integrity of the entire bioanalytical method is compromised if the internal standard is unstable.

The C-D bond is significantly stronger (up to 10 times) than a C-H bond, which is the basis for the "kinetic isotope effect" that gives deuterated drugs enhanced metabolic stability.[4][5] However, this stability can be undermined by chemical exchange under common laboratory conditions.

Q2: Which atoms on the Vatalanib-d4 molecule are at risk of exchange?

A2: The risk of exchange is not uniform across the molecule; it depends entirely on the location of the atom and its chemical environment. We can classify the positions into two categories:

  • High-Risk (Labile): The proton attached to the secondary amine nitrogen (-NH-) is highly labile, or "exchangeable."[6] In the presence of any protic solvent (e.g., water, methanol), this proton will rapidly exchange with protons from the solvent. This position is unsuitable for stable isotopic labeling.

  • Low-Risk (Non-Labile): Deuterium atoms placed on aromatic rings or stable aliphatic carbons are generally considered non-labile under neutral physiological conditions.[7] The stability of these C-D bonds is the cornerstone of a reliable deuterated standard. However, these positions can become susceptible to exchange under strongly acidic or basic conditions, or at elevated temperatures.[8][9][10]

Below is a diagram illustrating the different positions on the Vatalanib structure.

Caption: Vatalanib structure highlighting labile vs. stable positions for deuterium labeling.

Section 2: Proactive Prevention: Best Practices for Handling and Storage

Maintaining isotopic stability requires a proactive approach to solvent selection, pH control, and storage conditions.

Q3: What is the best solvent for preparing a stable stock solution of Vatalanib-d4?

A3: The best choice for a stock solution is a high-purity, anhydrous aprotic solvent . Aprotic solvents lack exchangeable protons and therefore create an environment where H-D exchange is chemically impossible.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO). Vatalanib is readily soluble in DMSO.[11][12][13]

  • Alternative: Anhydrous Acetonitrile (ACN).

It is crucial to use anhydrous grade solvents and to handle them under conditions that prevent the absorption of atmospheric moisture.[14] Even small amounts of water contamination can provide a source of protons for back-exchange over long-term storage.

Q4: I need to prepare aqueous working solutions for my assay. How can I minimize deuterium exchange?

A4: When moving from an aprotic stock to an aqueous or protic mobile phase, you introduce the risk of exchange. The rate of this exchange is heavily dependent on pH and temperature.[6][15]

Key Mitigation Strategies:

  • pH Control: The rate of H-D exchange is pH-dependent, typically showing a V-shaped curve with the minimum rate occurring in a slightly acidic range.[6] For many compounds, the point of maximum stability is around pH 2.5 - 4.5 .[1][3][16] Avoid strongly basic or acidic conditions, as both can catalyze the exchange reaction.[8][9]

  • Temperature Control: Keep all working solutions cold (e.g., on ice or in a refrigerated autosampler at 0-4 °C ).[3][16] Lowering the temperature from 25 °C to 0 °C can decrease the exchange rate by over 10-fold.[16]

  • Minimize Incubation Time: Prepare your aqueous solutions as close to the time of analysis as possible. The extent of back-exchange is a function of time; reducing the duration of exposure to protic solvents directly reduces the amount of exchange.[3]

ParameterConditionImpact on Exchange RateRationale
Solvent Aprotic (DMSO, ACN)NegligibleNo source of exchangeable protons.
Protic (Water, MeOH)SignificantProvides a source of protons for exchange.
pH Strongly Acidic (<2)IncreasedAcid-catalyzed exchange.[8]
Slightly Acidic (2.5-4.5) Minimal Region of lowest catalytic activity.[6][16]
Neutral (~7)ModerateExchange can occur, especially at amine sites.[1]
Strongly Basic (>10)IncreasedBase-catalyzed exchange.[10]
Temperature Low (0-4 °C) Slowed Reduces reaction kinetics.[16]
Ambient (~25 °C)ModerateStandard kinetic rate.
Elevated (>40 °C)AcceleratedSignificantly increases reaction rate.[15]

Caption: Influence of solvent, pH, and temperature on deuterium exchange rates.

Q5: What are the ideal storage conditions for Vatalanib-d4 solutions?

A5: Proper storage is essential for the long-term viability of your standard.

  • Stock Solutions (in anhydrous DMSO/ACN): Store at -20 °C or -80 °C in tightly sealed vials to prevent moisture ingress.[12][17] When removing from the freezer, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric water into the cold solvent.

  • Aqueous Working Solutions: These are not recommended for long-term storage. They should be prepared fresh for each analytical run. If temporary storage is unavoidable, keep them at 2-8 °C for no more than a few hours.

Section 3: Troubleshooting Guide: Identifying and Solving Exchange Problems

This section provides guidance on how to confirm the isotopic stability of your standard and what to do if you suspect a problem.

Q6: How can I experimentally verify the stability of my Vatalanib-d4 standard in my assay matrix?

A6: You must perform a stability assessment experiment. This is a self-validating system that provides definitive evidence of whether back-exchange is occurring under your specific experimental conditions.[2][3] The protocol below outlines this process. The fundamental principle is to incubate the deuterated standard in your matrix (e.g., blank plasma + mobile phase) under the same conditions as your actual samples and monitor for any changes over time.

Q7: My LC-MS analysis shows a peak for unlabeled Vatalanib in my internal standard solution. What happened?

A7: The appearance of an unlabeled analyte peak at the retention time of your internal standard is a definitive sign of in-source back-exchange or contamination of the standard.[3]

Troubleshooting Steps:

  • Review Your Protocol:

    • Solvent: Was the stock solution prepared in an anhydrous aprotic solvent?

    • pH: What is the pH of your final solution? Is it in the optimal 2.5-4.5 range?

    • Temperature: Was the sample kept cold throughout preparation and analysis?

    • Time: How long was the standard in the aqueous matrix before injection?

  • Check the Purity of the Standard: Verify the Certificate of Analysis for your Vatalanib-d4 lot to confirm its initial isotopic purity. A high isotopic enrichment (≥98%) is essential.[3]

  • Perform a Stability Experiment: Use the protocol provided below to systematically identify the step in your process that is causing the exchange.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Stable Vatalanib-d4 Stock Solution
  • Materials: Vatalanib-d4 (solid), anhydrous DMSO, amber glass vial with PTFE-lined cap.

  • Environment: Perform all steps in a low-humidity environment or under a stream of inert gas (e.g., nitrogen or argon).[14]

  • Procedure: a. Allow the Vatalanib-d4 container and the sealed bottle of anhydrous DMSO to equilibrate to room temperature. b. Weigh the desired amount of Vatalanib-d4 directly into the amber vial. c. Using a dry syringe, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mg/mL). d. Cap the vial tightly and vortex until the solid is completely dissolved. e. Store the stock solution at -20 °C or below.

Protocol 2: Stability Assessment of Vatalanib-d4 in an Aqueous Matrix

This workflow is designed to test the stability of your deuterated standard under the conditions of your analytical method.

Stability_Workflow start Start: Prepare Materials - Vatalanib-d4 Stock (in DMSO) - Blank Matrix (e.g., Plasma) - Assay Solvents/Buffers t0 Prepare T=0 Samples Spike Vatalanib-d4 into matrix. IMMEDIATELY quench and process. start->t0 incubate Prepare Incubated Samples Spike Vatalanib-d4 into matrix. Incubate under assay conditions (e.g., 4°C for 4 hours). start->incubate analysis LC-MS/MS Analysis Analyze T=0 and Incubated samples. Monitor for Vatalanib-d4 AND unlabeled Vatalanib. t0->analysis process_incubated Process Incubated Samples After incubation, perform sample extraction/preparation. incubate->process_incubated process_incubated->analysis evaluate Data Evaluation 1. Compare Vatalanib-d4 peak area (T=0 vs. Incubated). 2. Look for unlabeled Vatalanib peak in Incubated samples. analysis->evaluate stable Result: STABLE - Vatalanib-d4 area is consistent. - No unlabeled peak appears. evaluate->stable No Change unstable Result: UNSTABLE - Vatalanib-d4 area decreases. - Unlabeled peak appears. ACTION: Re-evaluate solvent pH, temperature, or time. evaluate->unstable Change Detected

Caption: Workflow for assessing the stability of Vatalanib-d4 in a biological matrix.

Methodology:

  • Prepare T=0 Samples: Spike a known concentration of the Vatalanib-d4 stock solution into the blank biological matrix. Immediately process these samples according to your standard sample preparation protocol (e.g., protein precipitation, extraction). These represent your baseline.[2][3]

  • Prepare Incubated Samples: Spike the same concentration of Vatalanib-d4 into identical aliquots of the blank matrix. Incubate these samples under conditions that mimic your entire sample handling workflow (e.g., 4 hours at 4 °C in the autosampler).[3]

  • Sample Processing: After the designated incubation period, process the incubated samples using the same extraction/preparation method as the T=0 samples.

  • LC-MS/MS Analysis: Analyze all samples. Create two monitoring channels in your mass spectrometer: one for Vatalanib-d4 and one for unlabeled Vatalanib.

  • Data Analysis:

    • Compare the peak area of Vatalanib-d4 in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.

    • Critically, examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled Vatalanib channel at the correct retention time. The presence of this peak is direct evidence of back-exchange.[3]

References

  • Chalmers, M. J., et al. (2011). Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange Data. Journal of The American Society for Mass Spectrometry.
  • Wikipedia. Hydrogen–deuterium exchange.
  • Jasińska, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • Farmer, S. (2023). Deuterium Exchange. Chemistry LibreTexts.
  • Angel, L. A., et al. (2020). Hydrogen–Deuterium Exchange in Basic Near-Critical and Supercritical Media: An Experimental and Theoretical Study. The Journal of Physical Chemistry A.
  • BOC Sciences. (2025).
  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube.
  • Rob, T., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews.
  • Wales, T. E., & Engen, J. R. Practical Methods for Deuterium Exchange/Mass Spectrometry.
  • National Center for Biotechnology Information. Vatalanib.
  • D'Anna, K. L., & Vékey, K. (2021). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes.
  • Wikipedia.
  • RayBiotech.
  • MedKoo Biosciences.
  • ResearchGate.
  • Cayman Chemical.
  • BenchChem. (2025).
  • ResearchGate.
  • Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger.
  • BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
  • Mdpi.com. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • Selleck Chemicals.
  • Sigma-Aldrich. Use and Handling of NMR Solvents.
  • Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • MDPI. (2025).
  • ResearchGate. (2017).

Sources

Technical Support Center: Vatalanib-d4 Ion Suppression Minimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Bulletin: The Challenge of Co-Eluting Matrix

Vatalanib (PTK787) is a potent VEGFR tyrosine kinase inhibitor (TKI). In quantitative bioanalysis, Vatalanib-d4 is the gold-standard internal standard (IS) because its physicochemical properties—and therefore its retention time—mirror the analyte.

The Paradox: Ideally, the IS co-elutes with the analyte to compensate for matrix effects. However, if the matrix effect (ion suppression) at that specific retention time is severe (>50% signal loss), the IS response becomes unstable, leading to poor precision (%CV) and elevated Lower Limits of Quantitation (LLOQ).

This guide provides a self-validating workflow to diagnose, isolate, and eliminate ion suppression sources affecting Vatalanib-d4.

Diagnostic Workflow: Post-Column Infusion (PCI)

Do not guess where suppression is occurring. Visualize it.

Before altering your extraction method, you must map the "suppression zones" of your chromatogram.

Protocol:
  • Setup: Connect a syringe pump containing Vatalanib-d4 (100 ng/mL in mobile phase) to the LC flow path via a PEEK tee-union placed after the analytical column but before the MS source.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma processed via your current method).

  • Acquisition: Acquire data in MRM mode for Vatalanib-d4.

  • Analysis: The baseline should be high and stable. Any negative peaks (dips) indicate elution zones where matrix components are suppressing ionization.

Visualization: PCI Setup

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Extracted Blank) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Union (Mixing Point) Column->Tee Eluent Syringe Syringe Pump (Infuse Vatalanib-d4) Syringe->Tee Constant Infusion MS MS/MS Source (ESI+) Tee->MS Combined Flow

Figure 1: Schematic configuration for Post-Column Infusion (PCI) to profile matrix effects.

Root Cause Analysis & Remediation

If the PCI experiment reveals suppression at the Vatalanib retention time, use the following modules to resolve it.

Module A: Sample Preparation (The Primary Fix)

Vatalanib is a basic lipophilic compound (pKa ~5.46, logP ~3-4). Protein Precipitation (PPT) is often insufficient because it fails to remove phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in plasma assays.

Recommendation: Switch from PPT to Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates .

MethodPhospholipid RemovalRecoveryComplexityRecommendation
Protein Precip (PPT) < 10%HighLowNot Recommended for low LLOQ
Solid Phase Extraction (SPE) > 95%VariableHighGood, but often overkill for TKIs
Liquid-Liquid Extraction (LLE) > 90%HighMediumGold Standard for Vatalanib
PLR Plates (e.g., Ostro) > 95%HighLowExcellent Alternative

LLE Protocol for Vatalanib:

  • Alkalize: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide to 100 µL plasma (Ensures Vatalanib is uncharged/free-base).

  • Extract: Add 600 µL tert-butyl methyl ether (TBME) or Ethyl Acetate.

  • Agitate: Vortex 10 min, Centrifuge 5 min @ 4000g.

  • Transfer: Move supernatant to a clean plate.

  • Dry & Reconstitute: Evaporate under N2; reconstitute in Mobile Phase.

Module B: Chromatographic Separation

If you cannot change sample prep, you must chromatographically separate Vatalanib from the suppression zone.

  • The Trap: Phospholipids often elute late in the gradient or "wrap around" to the next injection if the re-equilibration is too short.

  • The Fix:

    • Column: Use a C18 column with high carbon load or a Phenyl-Hexyl phase (provides alternative selectivity for aromatic TKIs like Vatalanib).

    • Gradient: Ensure a high-organic wash (95% B) is held for at least 2 column volumes after Vatalanib elutes to clear lipids.

Module C: Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Low/Unstable Vatalanib-d4 Signal Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision1 Suppression at Analyte RT? Step1->Decision1 Fix_Prep Switch to LLE or PLR Plates Decision1->Fix_Prep Yes (Severe) Fix_Chrom Modify Gradient slope or Stationary Phase Decision1->Fix_Chrom Yes (Marginal) Check_Source Check ESI Probe Position or Gas Flow Decision1->Check_Source No Suppression Fix_Prep->Fix_Chrom If suppression persists

Figure 2: Decision logic for isolating the source of signal instability.

Internal Standard Specifics: Vatalanib-d4

Cross-Talk (Interference)[1]
  • Issue: Does the analyte (Vatalanib-d0) contribute signal to the IS (d4) channel?

  • Check: Inject a high concentration standard of Vatalanib-d0 (ULOQ) without IS. Monitor the d4 transition.

  • Acceptance: Response in the d4 channel should be < 5% of the average IS response.

  • Mechanism: Vatalanib (MW ~346.8) and Vatalanib-d4 (MW ~350.8) are separated by 4 Da. In naturally occurring isotopes, the M+4 contribution is negligible. However, ensure your isolation window on Q1 is not too wide (set to unit resolution, ~0.7 Da).

Deuterium Exchange
  • Risk: Protons on heteroatoms (N-H, O-H) can exchange with solvent. Vatalanib has an amine group.[1][2]

  • Mitigation: Vatalanib-d4 usually labels the carbon backbone or stable rings (e.g., the chlorophenyl or phthalazine ring), making exchange unlikely. Always verify the Certificate of Analysis (CoA) to confirm the position of the label.

Frequently Asked Questions (FAQ)

Q: My Vatalanib-d4 signal drops over the course of a 100-sample run. Why? A: This is likely "Source Fouling." Even if you don't see immediate suppression, phospholipids accumulate on the ESI cone/shield.

  • Fix: Implement a divert valve. Direct the first 1 minute and the final wash of the LC gradient to waste, sending only the analyte window to the MS.

Q: Can I use Ammonium Formate instead of Ammonium Acetate? A: Yes. Vatalanib is a base. Both buffers provide protons for [M+H]+ ionization. However, Ammonium Acetate (pH ~4-5) often results in better peak shape for basic TKIs compared to highly acidic Formic Acid mobile phases, which can cause peak tailing on some C18 columns.

Q: What are the recommended MRM transitions? A: While you must optimize for your specific instrument, standard starting points are:

  • Vatalanib: 347.1

    
    Product Ion (Optimize for most intense fragment, typically loss of chlorophenyl or pyridine moiety).
    
  • Vatalanib-d4: 351.1

    
    Corresponding d4 Product Ion.
    
  • Note: Ensure the product ion retains the deuterated portion of the molecule.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. See Section on Matrix Effects. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Jillella, A., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of The American Society for Mass Spectrometry. Link

Sources

Technical Support Center: Optimizing Vatalanib-d4 Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic separation of Vatalanib and its deuterated internal standard, Vatalanib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. We will move beyond simple procedural steps to explain the underlying scientific principles, ensuring your methods are both robust and reliable.

Introduction to Vatalanib Separation

Vatalanib (also known as PTK787) is a multi-targeted tyrosine kinase inhibitor that acts as an anti-angiogenic agent.[1][2] In quantitative bioanalysis, a stable isotope-labeled internal standard (SIL-IS), such as Vatalanib-d4, is crucial. A SIL-IS co-elutes with the analyte and corrects for variability in sample preparation and matrix effects, which is essential for accurate quantification by LC-MS/MS.[3][4][5] Achieving optimal chromatographic separation is paramount for resolving the analyte from endogenous interferences and ensuring method robustness. The mobile phase is the most powerful tool available to the chromatographer to control this separation.

Frequently Asked Questions (FAQs)

Q1: Where should I start with mobile phase selection for Vatalanib-d4?

A good starting point for reversed-phase chromatography of Vatalanib, a basic compound, is a simple acidic mobile phase.

  • Aqueous Phase (A): 0.1% Formic Acid in Water

  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile or Methanol

This straightforward mobile phase is volatile, making it ideal for LC-MS applications, and the low pH ensures that basic analytes like Vatalanib are protonated and exhibit good peak shape.[6] A typical starting gradient could be 5-95% B over 5-10 minutes on a C18 column. One published method for Vatalanib used a mobile phase of 10 mM ammonium formate and methanol (20:80 v/v) in an isocratic mode.[7]

Q2: How do the chemical properties of Vatalanib influence mobile phase choice?

Understanding the physicochemical properties of Vatalanib is key to rational method development.

PropertyValueImplication for Chromatography
Molecular Weight 346.8 g/mol [1]Standard pore size columns (e.g., 100-120 Å) are suitable.
XLogP 4.36[8]Indicates high hydrophobicity, suggesting good retention in reversed-phase systems.
pKa (Predicted) ~4.5-5.5 (for the pyridine ring) and ~1-2 (for the phthalazine nitrogens)Vatalanib is a basic compound. The mobile phase pH will dictate its ionization state. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled with a buffer and kept at least 1.5-2 pH units away from the analyte's pKa.[9][10]

Operating at a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) ensures the pyridine and phthalazine moieties are fully protonated (charged). This minimizes secondary interactions with residual silanols on the silica stationary phase, which are a primary cause of peak tailing for basic compounds.[11]

Q3: Should the mobile phase be different for Vatalanib-d4 compared to Vatalanib?

No. Vatalanib-d4 is chemically identical to Vatalanib, with only a slight increase in mass due to the deuterium atoms. They are designed to have virtually identical chromatographic behavior. Therefore, a mobile phase optimized for Vatalanib will be optimal for Vatalanib-d4. The goal is typically for the two compounds to co-elute or be very closely resolved, as their separation is achieved by the mass spectrometer.

Q4: Acetonitrile or Methanol? Which organic modifier is better?

Both are common choices. Acetonitrile generally has a lower viscosity and provides sharper peaks and better efficiency, while methanol can offer different selectivity for resolving closely eluting compounds. It is often beneficial to screen both during method development. A rapid scouting run with each solvent will quickly reveal which provides a better overall chromatographic profile.[12]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing)

Q: My Vatalanib/Vatalanib-d4 peak is tailing significantly. What are the most common causes and how do I fix it?

Peak tailing is the most frequent issue for basic compounds like Vatalanib. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[11][13]

Troubleshooting Workflow for Peak Tailing

G cluster_problem Problem Identified cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing Observed (Tailing Factor > 1.5) Cause1 Secondary Silanol Interactions Problem->Cause1 Most Likely Cause2 Column Overload / Degradation Problem->Cause2 Cause3 Extra-Column Volume Problem->Cause3 Sol1a Decrease Mobile Phase pH (e.g., add 0.1% Formic Acid) Cause1->Sol1a Sol1b Add Competing Base (e.g., low level of NH4+) Cause1->Sol1b Sol2a Reduce Injection Mass Cause2->Sol2a Sol2b Flush or Replace Column Cause2->Sol2b Sol3 Check Tubing & Connections (Minimize length/ID) Cause3->Sol3 G cluster_low_ph Low pH (e.g., 2.7) cluster_high_ph Higher pH (e.g., > 6) LowPH_Node Vatalanib-H+ (Protonated/Charged) Result1 Good Peak Shape Minimal Silanol Interaction LowPH_Node->Result1 HighPH_Node Vatalanib (Neutral) LowPH_Node->HighPH_Node pH Increases >> pKa Result2 Potential Peak Tailing Strong Silanol Interaction HighPH_Node->Result2

Sources

Validation & Comparative

Technical Guide: Assessing the Isotopic Purity of Vatalanib-d4 Dihydrochloride for Bioanalytical Quantitation

[1]

Executive Summary

In high-sensitivity LC-MS/MS bioanalysis, the reliability of quantitative data is inextricably linked to the quality of the Internal Standard (IS).[1] For Vatalanib (PTK787), a VEGFR inhibitor, the use of a stable isotope-labeled (SIL) standard—specifically Vatalanib-d4 Dihydrochloride —is the gold standard for compensating for matrix effects and ionization variability.[1]

However, not all deuterated standards are created equal.[2] Impurities in the IS, specifically the presence of unlabeled (d0) species, can introduce significant bias at the Lower Limit of Quantification (LLOQ). This guide outlines a rigorous, multi-tiered approach to assessing the isotopic purity of Vatalanib-d4, comparing its performance against structural analogs and external standardization methods.

Technical Context: The Physics of Isotopic Interference

Vatalanib (

11Isotopic Enrichment1
The "Cross-Talk" Phenomenon

In LC-MS/MS, isotopic impurity manifests as "cross-talk" or "channel interference," which degrades assay performance in two distinct ways:

  • IS Interference (The "Blank" Problem): If the Vatalanib-d4 standard contains traces of unlabeled Vatalanib (d0), the IS will contribute a signal to the analyte channel.[1] This creates a "ghost peak" in blank samples, artificially raising the LLOQ and causing non-linearity at low concentrations.

  • Analyte Interference (The "High-Conc" Problem): At high concentrations, the natural isotopic envelope of the analyte (specifically the M+4 isotope) may bleed into the IS channel.[1] While a +4 Da shift usually mitigates this for small molecules like Vatalanib, insufficient mass resolution can still lead to IS suppression.

Assessment Methodology: A Self-Validating Protocol

To validate Vatalanib-d4 Dihydrochloride, researchers should employ a three-tiered assessment workflow.

Tier 1: HRMS Isotopic Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) using TOF or Orbitrap technology is the primary tool for defining isotopic enrichment.[1]

  • Objective: Quantify the ratio of d4 (desired) to d0, d1, d2, and d3 species.

  • Acceptance Criteria: The contribution of d0 (unlabeled) should be

    
     of the d4 peak intensity for high-sensitivity assays.[1]
    
Tier 2: LC-MS/MS Functional Cross-Talk Test

This is the most critical "real-world" assessment.[1] It involves running specific blanks to see if the IS interferes with the analyte quantification.[1]

  • Protocol: Inject a "Zero Sample" (Matrix + IS only).

  • Metric: The area response in the Analyte Channel (Vatalanib transition) must be

    
     of the LLOQ response.
    
Tier 3: NMR Structural Confirmation

Proton NMR (

Visualization: Purity Assessment Workflow

PurityAssessmentStartVatalanib-d4 SampleHRMSTier 1: HRMS (TOF/Orbitrap)Determine Isotopic DistributionStart->HRMSNMRTier 3: 1H-NMRConfirm Label StabilityStart->NMRLCMSTier 2: LC-MS/MS Functional TestQuantify Cross-TalkStart->LCMSDecisionData SynthesisHRMS->DecisionIs d0 < 0.5%?NMR->DecisionNon-exchangeable?LCMS->DecisionBlank Interference < 20% LLOQ?PassPASS: Validated for BioanalysisDecision->PassAll Criteria MetFailFAIL: High LLOQ BiasDecision->FailAny Failure

Figure 1: A three-tiered workflow for validating the isotopic purity and functional suitability of Vatalanib-d4.

Comparative Analysis: Vatalanib-d4 vs. Alternatives

The following table compares the performance of Vatalanib-d4 Dihydrochloride against common alternatives in a regulated bioanalytical setting (e.g., FDA/EMA guidelines).

FeatureVatalanib-d4 (High Purity) Vatalanib-d4 (Low Purity) Structural Analog External Standard
RT Match Perfect Co-elutionPerfect Co-elutionShifted RTN/A
Matrix Effect Compensation Excellent (Identical Ionization)ExcellentVariablePoor
LLOQ Impact NegligibleHigh Bias (False positives in blanks)NegligibleNegligible
Linearity Linear (

)
Non-linear at low conc.[1]LinearLinear
Cost HighMediumLowLow
Suitability Clinical/GLP Studies Discovery Screening onlyRoutine AnalysisNot Recommended

Key Insight: A "Low Purity" d4 standard is often worse than a structural analog because it actively corrupts the calibration curve at the lower end, whereas an analog simply fails to compensate for matrix effects perfectly.

Experimental Protocol: Functional Cross-Talk Evaluation

This protocol is designed to determine if a specific batch of Vatalanib-d4 is suitable for an assay with a target LLOQ of 1.0 ng/mL.[1]

Materials
  • Analyte: Vatalanib Dihydrochloride (Reference Standard).[1]

  • IS: Vatalanib-d4 Dihydrochloride (Candidate Batch).[1]

  • Matrix: Blank Human Plasma (K2EDTA).[1]

Step-by-Step Methodology
  • Preparation of IS Working Solution:

    • Dissolve Vatalanib-d4 to a concentration of 1.0 mg/mL in DMSO.[1]

    • Dilute to a working concentration (e.g., 500 ng/mL) in 50:50 Methanol:Water.

  • Preparation of Samples:

    • Sample A (Double Blank): 100 µL Plasma + Extraction Solvent (No IS).

    • Sample B (Zero Sample): 100 µL Plasma + IS Working Solution + Extraction Solvent.

    • Sample C (LLOQ Standard): 100 µL Plasma spiked with Vatalanib at LLOQ (1.0 ng/mL) + IS Working Solution.

    • Sample D (ULOQ Standard): 100 µL Plasma spiked with Vatalanib at ULOQ + IS Working Solution.

  • LC-MS/MS Conditions (Example):

    • Column: C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 3 minutes.

    • Transitions:

      • Vatalanib: m/z 347.1

        
         312.1 (approx).[1]
        
      • Vatalanib-d4: m/z 351.1

        
         316.1 (approx).[1]
        
  • Data Analysis & Calculation:

    • Inject samples in the order: A, A, B, B, C, C, D, D.

    • Calculate IS Interference:

      
      [1]
      
    • Pass Criteria: Interference % must be

      
       (per FDA Bioanalytical Method Validation Guidance).
      
Visualization: Mass Shift Logic

MassShiftcluster_0Vatalanib (d0)cluster_1Vatalanib-d4 (IS)M0M+0 (347.1)Analyte Signald4_maind4 Main Peak(351.1)M0->d4_main+4 Da Separation(Sufficient)M1M+1Natural Isotoped0_impd0 Impurity(347.1)d0_imp->M0INTERFERENCE(False Signal)

Figure 2: The impact of isotopic impurity. The "d0 Impurity" within the IS batch has the exact same mass as the Analyte (M+0), causing direct interference that cannot be resolved chromatographically.

Conclusion

For robust drug development, the purity of Vatalanib-d4 Dihydrochloride is a critical variable.[1][3] While chemical purity ensures the substance is Vatalanib, isotopic purity ensures the data is accurate.

Researchers must prioritize d4 standards where the unlabeled (d0) contribution is strictly controlled. By implementing the "Zero Sample" test described in Tier 2, laboratories can self-validate their reagents and prevent costly method validation failures.[1]

References

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[1] [Link]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 151194, Vatalanib. PubChem.[1][4] [Link]

  • Jemal, M., & Xia, Y.-Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis. Pharmaceutical Research. [Link]

  • Gu, H., et al. (2014). Assessment of Isotopic Purity of Deuterium-Labeled Compounds using High-Resolution Mass Spectrometry. Analytical Chemistry. [Link](Note: Generalized citation for HRMS methodology in isotopic purity).

A Researcher's Guide to Ensuring Reproducibility: Vatalanib as a Case Study for Internal Standard Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioanalytical science, the pursuit of reproducible experimental results is paramount. The reliability of pharmacokinetic, toxicokinetic, and biomarker data hinges on the robustness of the analytical methods employed. A cornerstone of achieving this reliability, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the appropriate use of an internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during sample processing and analysis.[1]

This guide provides an in-depth technical exploration of the principles and practices for validating an internal standard to ensure the reproducibility of experimental results. We will use the tyrosine kinase inhibitor Vatalanib as a case study to compare and contrast the use of a structural analog internal standard with the "gold standard," a stable isotope-labeled (SIL) internal standard. While Vatalanib is typically quantified as an analyte in clinical studies[2][3], its properties make it an excellent model to discuss the rigorous validation required if one were to consider it, or a similar compound, as a structural analog IS.

This guide is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating robust bioanalytical methods and who understand that true scientific integrity lies in the meticulous validation of every component of an assay.

The Dichotomy of Internal Standards: Structural Analogs vs. Stable Isotope-Labeled Compounds

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, and ionization in the mass spectrometer.[4] This is best achieved with a stable isotope-labeled (SIL) version of the analyte, where several atoms are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] However, SIL internal standards are not always readily available and can be costly and time-consuming to synthesize.[5]

In such cases, a structural analog—a compound with similar physicochemical properties to the analyte—may be considered.[5] Vatalanib, a multi-targeted tyrosine kinase inhibitor[6], possesses characteristics that could make it a candidate as a structural analog IS for other kinase inhibitors. However, the use of a structural analog introduces a higher risk of variability and requires a more extensive validation to ensure it reliably tracks the analyte. A study comparing a SIL-IS and an analog IS for the quantification of everolimus found that while both performed acceptably, the SIL-IS offered a more favorable comparison with an independent method.[7]

The following sections will detail the experimental workflows necessary to rigorously evaluate a compound like Vatalanib as a structural analog IS and compare its expected performance against a SIL-IS.

The Validation Gauntlet: A Step-by-Step Experimental Guide

A comprehensive validation of an internal standard is a multi-faceted process. The following experimental plan outlines the critical assessments required by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8]

Experimental Workflow for Internal Standard Validation

G cluster_0 Phase 1: Foundational Assessments cluster_1 Phase 2: Matrix & Stability Challenges cluster_2 Phase 3: Final Evaluation selectivity Experiment 1: Selectivity & Specificity accuracy_precision Experiment 2: Accuracy & Precision selectivity->accuracy_precision Proceed if selective matrix_effect Experiment 3: Matrix Effect Evaluation accuracy_precision->matrix_effect Proceed if accurate & precise stability Experiment 4: Stability Assessment matrix_effect->stability Proceed if matrix effects are manageable data_review Data Review & Comparison stability->data_review Proceed if stable decision Decision on IS Suitability data_review->decision

Caption: Workflow for the comprehensive validation of a new internal standard.

Experiment 1: Selectivity and Specificity

Objective: To ensure that components in the biological matrix do not interfere with the detection of the analyte or the internal standard.

Protocol:

  • Obtain at least six different lots of the blank biological matrix (e.g., human plasma).

  • Process one set of samples as "double blanks" (matrix only).

  • Process a second set of samples spiked only with the internal standard (Vatalanib-IS or SIL-IS).

  • Process a third set of samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

  • Analyze all samples by LC-MS/MS and examine the chromatograms for interfering peaks at the retention times of the analyte and the IS.

Acceptance Criteria (based on FDA guidance):

  • The response of interfering peaks in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

Expected Outcome: A SIL-IS is highly likely to pass this test due to its mass difference from the analyte. A structural analog like Vatalanib-IS has a higher risk of co-eluting with endogenous matrix components, potentially leading to interferences.

Experiment 2: Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter in the data (precision).

Protocol:

  • Prepare calibration standards and QC samples at a minimum of four levels (LLOQ, low, medium, and high) by spiking the analyte and IS into the biological matrix.

  • Analyze at least three batches of calibrators and QCs on different days.

  • Calculate the intra- and inter-assay accuracy (% bias) and precision (% coefficient of variation, CV).

Data Comparison Table: Accuracy and Precision

ParameterAcceptance CriteriaExpected Performance: Vatalanib-IS (Analog)Expected Performance: SIL-IS
Intra-assay Precision ≤15% CV (≤20% at LLOQ)5-10% CV<5% CV
Inter-assay Precision ≤15% CV (≤20% at LLOQ)8-15% CV<8% CV
Intra-assay Accuracy Within ±15% of nominal (±20% at LLOQ)±10-15%±5-10%
Inter-assay Accuracy Within ±15% of nominal (±20% at LLOQ)±10-15%±5-10%

Data presented are illustrative and based on typical performance characteristics observed in bioanalytical method validation studies.[3][5][7]

Causality: A SIL-IS is expected to show superior accuracy and precision because it tracks the analyte more effectively through sample preparation and ionization, minimizing variability.[5] An analog IS may exhibit different extraction recovery or ionization efficiency, leading to greater variability.

Experiment 3: Comprehensive Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard. This is a critical test for analog internal standards.

Protocol:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare three sets of samples at low and high QC concentrations:

    • Set A: Analyte and IS spiked in a neat solution (no matrix).

    • Set B: Blank matrix is extracted, and the analyte and IS are spiked into the post-extraction supernatant.

    • Set C: Analyte and IS are spiked into the matrix before extraction.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) for both the analyte and the IS.

  • Calculate the IS-normalized MF to determine how well the IS corrects for matrix effects.

Formulas:

  • Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A

  • Recovery (RE) = Peak Area in Set C / Peak Area in Set B

  • IS-Normalized MF = (Analyte MF / IS MF)

Data Comparison Table: Matrix Effect

ParameterAcceptance CriteriaExpected Performance: Vatalanib-IS (Analog)Expected Performance: SIL-IS
Analyte MF CV ≤15% across lots10-20%10-20%
IS MF CV ≤15% across lots10-20%10-20%
IS-Normalized MF CV ≤15% across lots5-15%<5%

Data presented are illustrative.

Causality: The key differentiator is the IS-Normalized MF. A SIL-IS, being chemically identical to the analyte, will experience the same degree of ion suppression or enhancement, resulting in an IS-Normalized MF close to 1.0 and a low CV across different matrix lots.[5] A structural analog like Vatalanib may have different ionization properties, leading to a less effective correction of matrix effects and higher variability.[9]

Logical Diagram for Matrix Effect Assessment

G start Begin Matrix Effect Evaluation prep_sets Prepare Sets A, B, and C in 6+ Matrix Lots start->prep_sets calc_mf Calculate Matrix Factor (MF) for Analyte and IS prep_sets->calc_mf calc_is_norm_mf Calculate IS-Normalized MF calc_mf->calc_is_norm_mf check_cv Is CV of IS-Normalized MF ≤ 15%? calc_is_norm_mf->check_cv pass Acceptable Correction check_cv->pass Yes fail Unacceptable Correction (Re-evaluate IS or Optimize Method) check_cv->fail No

Caption: Decision-making process for evaluating matrix effect correction by an internal standard.

Experiment 4: Stability Assessment

Objective: To ensure that the analyte and internal standard are stable under various conditions encountered during sample handling, storage, and analysis.

Protocol:

  • Prepare low and high QC samples and subject them to the following conditions:

    • Bench-top stability: Leave at room temperature for a duration that mimics sample processing time.

    • Freeze-thaw stability: Subject to multiple freeze-thaw cycles.

    • Long-term stability: Store at the intended storage temperature (e.g., -80°C) for a duration longer than the expected study sample storage time.

    • Post-preparative stability: Store processed samples in the autosampler for the expected analysis time.

  • Analyze the stability samples against a freshly prepared calibration curve and calculate the deviation from nominal concentrations.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Expected Outcome: Both a well-chosen analog IS and a SIL-IS should demonstrate acceptable stability. However, it is crucial to verify this experimentally, as minor structural differences in an analog could potentially lead to differences in stability.

Synthesizing the Evidence: Making the Final Decision

The decision to use a structural analog internal standard like Vatalanib should only be made after a thorough evaluation of all validation data. While it may provide acceptable performance for some assays, the risk of compromised data integrity is higher compared to using a SIL internal standard.

Key Considerations for Decision Making:

  • Reproducibility: Does the analog IS provide the required level of precision and accuracy for the intended application of the data? For pivotal clinical trials, the highest level of reproducibility is required, strongly favoring a SIL-IS.

  • Matrix Effects: Are matrix effects minimal and consistently corrected by the analog IS across a diverse range of matrix lots? If significant and variable matrix effects are observed, an analog IS is likely unsuitable.

  • Regulatory Scrutiny: Be prepared to provide extensive justification and validation data to regulatory agencies when using a structural analog IS in regulated bioanalysis.

Conclusion

The reproducibility of experimental results is the bedrock of scientific advancement and drug development. The choice and validation of an internal standard are critical determinants of data quality. While the ideal internal standard is a stable isotope-labeled version of the analyte, practical constraints may necessitate the consideration of a structural analog.

Through the case study of Vatalanib, we have outlined a rigorous, multi-step validation process that provides a framework for evaluating the suitability of a structural analog internal standard. By meticulously assessing selectivity, accuracy, precision, matrix effects, and stability, and by understanding the inherent advantages of a SIL-IS, researchers can make informed decisions that bolster the scientific integrity and reproducibility of their work. Ultimately, the burden of proof lies with the scientist to demonstrate that the chosen internal standard, regardless of its type, is fit for purpose and ensures the generation of reliable and reproducible data.

References

  • Hurwitz, H., et al. (2014). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British Journal of Clinical Pharmacology, 78(4), 839-848. Available from: [Link]

  • Blanchet, B., et al. (2021). Cross-Validation of a Multiplex LC–MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer. Pharmaceuticals, 14(8), 798. Available from: [Link]

  • de Louw, M., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. The University of Groningen research portal. Available from: [Link]

  • Zweifel, M., et al. (2009). A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(29), 3646-3652. Available from: [Link]

  • Shah, R., et al. (2015). A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. International Journal of PharmTech Research, 8(6), 128-146.
  • de Boer, T., et al. (2022). Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples. Pharmaceutics, 14(3), 661. Available from: [Link]

  • Heideloff, C., et al. (2013). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Therapeutic Drug Monitoring, 35(2), 246-250. Available from: [Link]

  • Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. Available from: [Link]

  • Manz, C., et al. (2011). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 39(6), 1016-1029. Available from: [Link]

  • Haguet, H., et al. (2022). Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations. Pharmaceuticals, 15(11), 1363. Available from: [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Xu, K., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 563-573. Available from: [Link]

  • González-Riano, C., et al. (2020). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry, 92(21), 14533-14541. Available from: [Link]

  • Al-Shehri, M. M., et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLoS ONE, 11(10), e0164967. Available from: [Link]

  • Souverain, S., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(1).
  • Crawford Scientific. (n.d.). Internal Standards - What Are They?
  • Groenland, S. L., et al. (2021). Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology. Clinical Pharmacology & Therapeutics, 110(4), 938-952. Available from: [Link]

  • Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. ResearchGate. Available from: [Link]

  • inVentiv Health Clinical. (n.d.).
  • Patel, P. N., et al. (2021). Analytical Methods For Determination Of Different Members Of FDA approved Tyrosine Kinase Inhibitors Like Dasatinib, Lapatinib, Imatinib, Sorafenib, Nintedanib, Sunitinib And Pazopanib: A Review. ResearchGate. Available from: [Link]

  • Merienne, C., et al. (2018). Development and Validation of a Simultaneous Quantification Method of 14 Tyrosine Kinase Inhibitors in Human Plasma Using LC-MS/MS. Therapeutic Drug Monitoring, 40(3), 329-338. Available from: [Link]

  • Al-Shehri, M. M., et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. ResearchGate. Available from: [Link]

  • Rossmann, J., et al. (2015). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Groenland, S. L., et al. (2021). Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology. ResearchGate. Available from: [Link]

  • van Midwoud, P. M., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(8), 1353-1360. Available from: [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]

  • de Boer, T., et al. (2022). Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples. MDPI. Available from: [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]

  • Wen, P. Y., et al. (2012). Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-eplectic drugs and standard radiation and temozolomide. Journal of Neuro-Oncology, 108(1), 143-152. Available from: [Link]

  • Chemistry LibreTexts. (2020). Internal Standard. Available from: [Link]

  • Reddit. (2022). Accounting for the matrix effect. Available from: [Link]

  • van den Broek, I., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]

  • Wortmann, M., et al. (2024). Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. MDPI. Available from: [Link]

  • Chen, F., et al. (2022). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. Journal of Pharmaceutical Analysis, 12(4), 629-636. Available from: [Link]

  • Fernández-Ponce, C., et al. (2021). Relevance of Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors in Routine Clinical Practice: A Pilot Study. Cancers, 13(21), 5328. Available from: [Link]

  • Zhang, Y., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • Alfa Chemistry. (n.d.). Internal Standard vs.
  • European Bioanalysis Forum. (n.d.). Recommendation for Dealing with Internal Standard Variability.
  • Al-Hadiya, B. H., et al. (2021). Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. ACG Publications. Available from: [Link]

  • Chromatography Forum. (2009).
  • KCAS Bioanalytical & Biomarker Services. (2018).
  • Novartis. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available from: [Link]

Sources

Comparative Analysis of Vatalanib (PTK787) Efficacy Across Diverse Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Angiogenic Switch

Vatalanib (PTK787/ZK 222584) represents a pivotal class of small-molecule tyrosine kinase inhibitors (TKIs) designed to sever the vascular supply lines of solid tumors. Unlike cytotoxic chemotherapies that indiscriminately target rapidly dividing cells, Vatalanib functions as a pan-VEGFR inhibitor , exhibiting high affinity for VEGFR-1, VEGFR-2 (KDR), and VEGFR-3.

This guide provides a rigorous comparative analysis of Vatalanib against industry-standard alternatives (Sunitinib, Sorafenib), delineating its specific efficacy profile across endothelial and epithelial cancer cell lines. The data emphasizes Vatalanib’s "selectivity window"—its profound potency against endothelial cells (HUVEC) versus its limited direct cytotoxicity on tumor cells, necessitating specific experimental designs for validation.

Mechanistic Profile & Competitive Landscape

Mechanism of Action (MOA)

Vatalanib binds competitively to the ATP-binding cleft of the VEGFR kinase domain. By preventing ATP hydrolysis, it inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling cascades (MAPK/ERK and PI3K/Akt) essential for endothelial cell proliferation and migration.

Comparative Analysis: Vatalanib vs. Alternatives

While Sunitinib and Sorafenib are multi-kinase inhibitors with broad "dirty" profiles, Vatalanib offers a more focused inhibition of the VEGF axis.

Table 1: Kinase Selectivity and IC50 Profile (Cell-Free Assays)

FeatureVatalanib (PTK787) Sunitinib (Sutent) Sorafenib (Nexavar)
Primary Targets VEGFR-1, -2, -3, c-Kit, PDGFR-βVEGFRs, PDGFRs, c-Kit, FLT3, RETVEGFRs, PDGFRs, RAF-1 , BRAF
VEGFR-2 IC50 37 nM ~10 nM~90 nM
c-Kit IC50 730 nM~10-100 nM68 nM
Selectivity High (Angiogenesis focused)Moderate (Broad spectrum)Low (Dual Kinase/RAF inhibitor)
Toxicity Profile Hypertension, Dizziness (Less cardiotoxic)Cardiotoxicity , Hand-foot syndromeHand-foot syndrome, Rash
Primary Utility Colorectal (Research), GlioblastomaRCC, GISTHCC, RCC, Thyroid

Analyst Insight: Vatalanib's lower potency against c-Kit compared to Sunitinib suggests a potentially cleaner hematological safety profile, but it requires higher dosing to achieve direct tumor inhibition in c-Kit driven tumors (e.g., GIST).

Cell Line Specificity: Experimental Data Analysis

To validate Vatalanib, researchers must distinguish between anti-angiogenic efficacy (Endothelial) and direct anti-tumor efficacy (Epithelial).

Endothelial Models (HUVEC)
  • Response: High Sensitivity.

  • IC50 (Proliferation): ~50–100 nM.

  • Phenotype: Vatalanib induces G0/G1 cell cycle arrest and apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) driven by VEGF.

  • Key Marker: Inhibition of VEGFR-2 phosphorylation (Tyr1175).

Epithelial Tumor Models (HT-29, MCF-7, U87)
  • Response: Low to Moderate Sensitivity.

  • IC50 (Proliferation): > 1–10 µM (Micromolar range).

  • HT-29 (Colorectal): Resistant to direct killing. Efficacy in vivo is driven by stromal vascular collapse, not direct cytotoxicity.

  • U87 (Glioblastoma): Vatalanib reduces VEGFR expression but can induce hypoxia-driven resistance , leading to "Vascular Mimicry" (tumor cells forming vessel-like structures independent of endothelial cells).

Visualizing the Signaling Blockade

The following diagram illustrates the precise intervention point of Vatalanib within the VEGF signaling cascade.

VEGF_Signaling VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binding Phospho Autophosphorylation (Tyr1175) VEGFR2->Phospho Activation ATP ATP ATP->VEGFR2 Required for Activation Vatalanib VATALANIB (Inhibitor) Vatalanib->VEGFR2  Competes with ATP (Blockade) PI3K PI3K / AKT Pathway Phospho->PI3K MAPK RAF / MEK / ERK Pathway Phospho->MAPK Survival Cell Survival (Inhibits Apoptosis) PI3K->Survival Prolif Endothelial Proliferation MAPK->Prolif Migration Cell Migration & Tube Formation MAPK->Migration

Figure 1: Vatalanib mechanism of action.[1][2][3][4] The drug competitively blocks the ATP binding site on VEGFR-2, halting downstream PI3K and MAPK cascades essential for angiogenesis.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for comparing Vatalanib against alternatives.

Protocol A: Differential Cytotoxicity Assay (The "Selectivity Window")

Objective: To demonstrate Vatalanib's specific potency against endothelial cells vs. tumor cells.

  • Cell Seeding:

    • Line A (Target): HUVEC (3,000 cells/well) in EGM-2 media.

    • Line B (Control): HT-29 or A549 (3,000 cells/well) in DMEM + 10% FBS.

    • Use 96-well plates; incubate for 24h at 37°C.

  • Drug Treatment:

    • Prepare Vatalanib stock (10 mM in DMSO).

    • Perform serial dilutions: 0 nM (DMSO control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM.

    • Critical Step: For HUVEC, stimulate with VEGF (50 ng/mL) concurrently with drug treatment.

  • Incubation: 72 hours.

  • Readout: Add CCK-8 or MTT reagent (10 µL/well). Incubate 2–4 hours. Measure Absorbance (450 nm).

  • Data Analysis: Plot Dose-Response curves.

    • Expected Result: HUVEC IC50 ≈ 50–100 nM. Tumor cell IC50 > 5 µM.

Protocol B: HUVEC Tube Formation Assay (Functional Angiogenesis)

Objective: To assess Vatalanib's ability to disrupt physical vessel formation (a more physiological endpoint than simple proliferation).

  • Matrix Preparation: Thaw Growth Factor Reduced (GFR) Matrigel at 4°C overnight. Coat 96-well plate (50 µL/well) and polymerize at 37°C for 30 mins.

  • Cell Treatment: Resuspend HUVECs in basal medium. Treat with Vatalanib (100 nM) vs. Sunitinib (100 nM) vs. Vehicle.

  • Seeding: Seed 1.5 x 10^4 cells onto the polymerized Matrigel.

  • Observation: Incubate for 4–6 hours.

  • Quantification: Capture images using phase-contrast microscopy.

    • Use ImageJ "Angiogenesis Analyzer" plugin.

    • Metrics: Total Tube Length, Number of Junctions, Number of Meshes.

    • Causality: Vatalanib should significantly fragment the network compared to Vehicle.

Experimental Workflow Diagram

This workflow ensures a self-validating system where biochemical inhibition is correlated with functional phenotypic changes.

Workflow cluster_0 Cell Models cluster_1 Assays Start Start: Cell Culture HUVEC HUVEC (Endothelial) Start->HUVEC Tumor HT-29 / U87 (Tumor) Start->Tumor Treatment Drug Treatment (Vatalanib vs Sunitinib) HUVEC->Treatment Tumor->Treatment MTT Viability Assay (CCK-8/MTT) Treatment->MTT Tube Tube Formation (Matrigel) Treatment->Tube HUVEC Only Western Western Blot (p-VEGFR2) Treatment->Western Analysis Data Synthesis (IC50 & Morphology) MTT->Analysis Tube->Analysis Western->Analysis

Figure 2: Experimental workflow for comparative analysis. Note that Tube Formation is exclusive to endothelial lines.

References

  • Comparative Efficacy of VEGFR Inhibitors Source: Frontiers in Oncology (2019). "Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib." URL:[Link]

  • Vatalanib Mechanism and Clinical Development Source: British Journal of Cancer (2005). "Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis."[5] URL:[Link]

  • Vatalanib in Glioblastoma and Resistance Source: Journal of Neuro-Oncology (2013). "Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth."[2] URL:[Link]

  • Vascular Density Analysis in Colorectal Cancer Source: British Journal of Cancer (2012). "Vascular density analysis in colorectal cancer patients treated with vatalanib." URL:[Link]

  • VEGFR-2 Inhibitor Overview Source: Wikipedia (General Reference for Chemical Structure/Class). URL:[Link]

Sources

A Researcher's Guide to Interpreting the Certificate of Analysis for Vatalanib-d4 Dihydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer research and drug development, precision and reliability are paramount. Vatalanib, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors, stands as a key small molecule in the investigation of anti-angiogenic therapies.[1][2] For researchers conducting pharmacokinetic (PK) and metabolic studies, the deuterated form, Vatalanib-d4 Dihydrochloride, is an indispensable tool, primarily utilized as an internal standard in mass spectrometry-based bioanalysis.[3][4]

This guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) of Vatalanib-d4 Dihydrochloride. It will delve into the critical quality attributes of this stable isotope-labeled standard, compare its performance characteristics with its non-deuterated counterpart, and provide actionable experimental protocols for its effective implementation in a research setting.

Understanding the Role of Vatalanib and its Deuterated Analog

Vatalanib exerts its anti-angiogenic effects by targeting key receptor tyrosine kinases (RTKs) involved in the formation of new blood vessels, a process critical for tumor growth and metastasis.[5] It primarily inhibits VEGFR1, VEGFR2, and VEGFR3, with additional activity against PDGFRβ and c-Kit.[1]

Vatalanib-d4 Dihydrochloride is chemically identical to Vatalanib Dihydrochloride, with the exception of four hydrogen atoms being replaced by their heavier isotope, deuterium.[6] This mass difference is the cornerstone of its utility as an internal standard in quantitative LC-MS assays. It allows for the precise differentiation between the analyte (Vatalanib) and the standard, enabling accurate correction for variability during sample preparation and analysis.[7]

Deconstructing the Certificate of Analysis: A Parameter-by-Parameter Interpretation

The CoA is a formal document that attests to the quality and purity of a specific batch of a chemical. For a deuterated compound like Vatalanib-d4 Dihydrochloride, several parameters beyond standard purity are of critical importance.

Parameter Typical Method Significance for Researchers
Appearance Visual InspectionA quick check for physical consistency with the expected form (e.g., "White to Off-White Solid").
Purity (HPLC) High-Performance Liquid Chromatography (HPLC)Indicates the percentage of Vatalanib-d4 Dihydrochloride relative to other chemical impurities. A purity of ≥98% is generally expected.
Chemical Identity ¹H-NMR, Mass Spectrometry (MS)Confirms the molecular structure and the successful incorporation of the deuterium atoms. The mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated compound.
Isotopic Enrichment Mass Spectrometry (MS)This is arguably the most critical parameter. It quantifies the percentage of molecules that contain the desired four deuterium atoms. High isotopic enrichment (typically >99%) is crucial to minimize "cross-talk" or interference with the non-deuterated analyte signal.
Deuterium Incorporation ¹H-NMR, Mass Spectrometry (MS)Specifies the location and number of deuterium atoms. For Vatalanib-d4, these are typically located on the dichlorophenyl ring. Consistent location is vital for reproducible fragmentation in MS/MS assays.
Solubility Wet ChemistryProvides practical information for preparing stock solutions. Vatalanib is often soluble in DMSO.
Residual Solvents Gas Chromatography (GC)Quantifies any remaining solvents from the manufacturing process. High levels of residual solvents can be toxic to cells and interfere with assays.
Water Content Karl Fischer TitrationImportant for accurate weighing and preparation of stock solutions of a known concentration.

Comparative Analysis: Vatalanib-d4 vs. Vatalanib Dihydrochloride

The choice between the deuterated and non-deuterated form is entirely dependent on the application.

Feature Vatalanib-d4 Dihydrochloride Vatalanib Dihydrochloride
Primary Use Internal Standard for quantitative analysisAnalyte, calibrator, in vitro/in vivo biological studies
Key Advantage Co-elutes with the analyte, allowing for accurate quantification by correcting for matrix effects and procedural variability in LC-MS.[7]Lower cost, suitable for a wide range of biological assays.
Key Consideration Higher cost. Isotopic purity must be high to avoid interference.Not suitable as an internal standard for itself in MS-based methods.
Typical CoA Purity ≥98% (Chemical), >99% (Isotopic)≥98% (Chemical)[8]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Accurately weigh a known amount of Vatalanib-d4 Dihydrochloride.

    • Dissolve in an appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (1 µM):

    • Perform serial dilutions of the 10 mM stock solution in the relevant biological matrix or assay buffer to achieve the desired final concentration.

Protocol 2: Quality Control Check by LC-MS

This protocol verifies the identity and isotopic enrichment of Vatalanib-d4 Dihydrochloride.

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of Vatalanib-d4 Dihydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a 1 µg/mL solution of non-deuterated Vatalanib Dihydrochloride as a reference.

  • LC-MS Analysis:

    • LC System: A standard reverse-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS System: An electrospray ionization (ESI) source in positive ion mode.

    • Data Acquisition: Full scan mode to observe the molecular ions of both Vatalanib and Vatalanib-d4.

  • Data Interpretation:

    • Confirm that the retention times of Vatalanib and Vatalanib-d4 are nearly identical.

    • Verify that the mass spectrum for Vatalanib-d4 shows a predominant peak at the expected m/z for the deuterated compound (approximately 4 Da higher than the non-deuterated Vatalanib).

    • Assess the isotopic purity by comparing the peak intensity of the deuterated species to any residual non-deuterated species.

Visualizing the Workflow

Chemical Structure of Vatalanib

Caption: Chemical structure of Vatalanib.

Workflow for CoA Interpretation and Use

CoA_Workflow cluster_CoA Certificate of Analysis Interpretation cluster_Application Experimental Application Purity Purity (HPLC) Stock Stock Solution Preparation Purity->Stock Ensures accurate concentration Identity Identity (NMR, MS) QC LC-MS Quality Control Identity->QC Confirms structure Isotopic Isotopic Enrichment (MS) Assay Quantitative Bioanalysis (Internal Standard) Isotopic->Assay Guarantees minimal interference Solubility Solubility Solubility->Stock Dictates solvent choice Stock->QC QC->Assay

Caption: Workflow from CoA interpretation to experimental use.

Comparative Use in LC-MS

LCMS_Comparison cluster_Key Legend Biological_Sample Biological Sample (e.g., Plasma) Spike Spike with Vatalanib-d4 (IS) Biological_Sample->Spike Extraction Sample Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Analyte/IS Peak Area Ratio -> Accurate Quantification LCMS->Quantification Analyte Vatalanib (Analyte) IS Vatalanib-d4 (Internal Standard)

Caption: Use of Vatalanib-d4 as an internal standard.

Conclusion

A thorough interpretation of the Certificate of Analysis for Vatalanib-d4 Dihydrochloride is a critical first step in ensuring the accuracy and reproducibility of quantitative bioanalytical assays. By understanding the significance of each parameter, particularly isotopic enrichment, and by performing appropriate quality control checks, researchers can confidently employ this essential tool in their drug development endeavors. The use of a high-quality, well-characterized deuterated internal standard is not merely a matter of best practice; it is fundamental to the generation of reliable and defensible scientific data.

References

  • PubChem. Vatalanib. [Link]

  • Biotech Hub Africa. (n.d.). Vatalanib-d4 dihydrochloride 10 mg. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]

  • National Cancer Institute. (n.d.). Definition of vatalanib - NCI Drug Dictionary. Retrieved from [Link]

Sources

Evaluating the Impact of Vatalanib on Progression-Free Survival: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacokinetic Paradox

Vatalanib (PTK787/ZK 222584) represents a pivotal case study in the development of oral angiogenesis inhibitors. While it demonstrates potent pan-VEGFR, PDGFR, and c-Kit inhibition in vitro, its translation to clinical Progression-Free Survival (PFS) has been complicated by pharmacokinetic limitations. Unlike monoclonal antibodies (e.g., Bevacizumab) that provide sustained ligand neutralization, Vatalanib is a small-molecule Tyrosine Kinase Inhibitor (TKI) with a short half-life (~3–6 hours), necessitating high daily dosing to maintain receptor blockade.

This guide analyzes Vatalanib’s performance, specifically dissecting the dichotomy between its robust pharmacodynamic effects (vascular permeability reduction) and its mixed clinical survival outcomes.

Part 1: Mechanistic Profile & Competitive Landscape

Mechanism of Action: Receptor Blockade vs. Ligand Neutralization

To understand Vatalanib's impact on PFS, one must distinguish its binding mode from the standard of care, Bevacizumab. Vatalanib binds competitively to the ATP-binding pocket of the intracellular tyrosine kinase domains.

  • Target Scope: VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-

    
    , and c-Kit.[1]
    
  • Differentiation: By inhibiting PDGFR and c-Kit, Vatalanib targets pericyte coverage and vessel stabilization, theoretically preventing the "vascular co-option" resistance mechanism seen with pure VEGF inhibitors.

Diagram 1: Vatalanib Signaling Interception

Captures the multi-target inhibition at the intracellular kinase domain compared to extracellular ligand sequestration.

Vatalanib_MOA cluster_Cell Endothelial Cell VEGF_Ligand VEGF-A Ligand VEGFR VEGFR-2 Receptor (Transmembrane) VEGF_Ligand->VEGFR Activates Bevacizumab Bevacizumab (Ligand Neutralization) Bevacizumab->VEGF_Ligand Sequesters TK_Domain Intracellular TK Domain (ATP Binding Site) VEGFR->TK_Domain Dimerization Signaling Downstream Signaling (MAPK/PI3K) TK_Domain->Signaling Promotes ATP ATP ATP->TK_Domain Phosphorylation Vatalanib VATALANIB (Competitive Inhibitor) Vatalanib->TK_Domain Blocks ATP Binding Effect Angiogenesis & Permeability Signaling->Effect Drives Tumor Growth

Figure 1: Vatalanib acts intracellularly to block ATP binding at the VEGFR/PDGFR kinase domain, contrasting with Bevacizumab’s extracellular sequestration of the VEGF ligand.

Comparative Efficacy Data (PFS Focus)

The following table synthesizes data from major Phase III trials (CONFIRM series) and comparative benchmarks. Note the distinct divergence in outcomes based on serum Lactate Dehydrogenase (LDH) levels.[2]

ParameterVatalanib (CONFIRM-1)Vatalanib (CONFIRM-2)Bevacizumab (Benchmark)
Indication 1st-Line mCRC (w/ FOLFOX4)2nd-Line mCRC (w/ FOLFOX4)1st-Line mCRC (w/ IFL/FOLFOX)
Primary Endpoint PFS (Overall Population)PFS (Overall Population)PFS & OS
Median PFS (Control) 7.6 months4.2 months~6.2 months
Median PFS (Exp) 7.7 months (HR 0.88, p=0.17)5.6 months (HR 0.83, p=0.12)10.6 months (HR 0.54)
High LDH Subgroup Significant Benefit (HR 0.67)Significant Benefit (HR 0.[3]67)Benefit across subgroups
Key Toxicity Hypertension, Dizziness, AtaxiaHypertension, FatigueHypertension, Bleeding, Proteinuria
Pharmacokinetics

3–6 hrs (Daily Dosing)

3–6 hrs

~20 days (q2w/q3w)

Critical Insight: The CONFIRM trials failed their primary endpoints because the short half-life of Vatalanib likely resulted in intermittent receptor blockade, which is insufficient for tumors driven by constant VEGF signaling. However, in high-LDH patients (indicative of hypoxia and aggressive angiogenesis), the potent, broad-spectrum inhibition provided a measurable survival advantage.

Part 2: Experimental Protocols for Validation

To objectively evaluate Vatalanib or similar TKIs, researchers must correlate plasma concentration with vascular response. The standard for this is Dynamic Contrast-Enhanced MRI (DCE-MRI) , measuring


 (volume transfer constant).
Protocol: Pharmacodynamic Assessment via DCE-MRI

This protocol validates whether the drug is hitting the target (vascular permeability) even if tumor shrinkage (RECIST) is not immediately observed.

Objective: Quantify reduction in


 as a surrogate for VEGFR inhibition.

Step-by-Step Workflow:

  • Patient Preparation:

    • Install IV line (20G or larger) in antecubital vein.

    • Hydration standard: 500mL saline 1hr pre-scan to normalize blood volume.

  • Baseline Acquisition (

    
    ): 
    
    • Sequence: T1-weighted gradient echo (3D FLASH or SPGR).

    • Variable Flip Angle (VFA) method (e.g., 2°, 10°, 20°) to calculate pre-contrast T1 map (

      
      ).
      
  • Dynamic Acquisition:

    • Inject Gadolinium chelate (0.1 mmol/kg) at 3–4 mL/s via power injector.

    • Acquire volumes every <5 seconds for 5–10 minutes.

  • Vatalanib Administration:

    • Administer oral dose (typically 1,250 mg/day or split dose).

    • Timing: Repeat MRI at Day 2 (early vascular response) and Day 28.

  • Data Post-Processing (The Tofts Model):

    • Convert signal intensity to concentration

      
      .
      
    • Fit data to the extended Tofts model to derive

      
       (permeability/flow) and 
      
      
      
      (extravascular extracellular space).[4]
Diagram 2: DCE-MRI Biomarker Workflow

Visualizes the logic flow from image acquisition to quantitative biomarker extraction.

DCE_MRI_Workflow Input DCE-MRI Sequence (T1-weighted) AIF Arterial Input Function (Cp) Input->AIF Extract Aorta Signal Tissue Tissue Concentration Curve (Ct) Input->Tissue Extract Tumor ROI Model Tofts Kinetic Model Ct(t) = Ktrans * ... AIF->Model Tissue->Model Output1 Ktrans (Permeability) Model->Output1 Output2 Ve (Extracellular Volume) Model->Output2 Decision Efficacy Check: >40% Reduction? Output1->Decision

Figure 2: Data processing pipeline for extracting Ktrans. A reduction of >40% in Ktrans typically indicates successful VEGFR blockade, regardless of tumor size change.

Part 3: Critical Analysis & Recommendations

The Causality of Failure

The failure of Vatalanib to secure broad regulatory approval in mCRC compared to Bevacizumab is not a failure of potency, but of temporal coverage .

  • Pharmacokinetics: The

    
     of 3–6 hours means plasma levels drop below the 
    
    
    
    for VEGFR phosphorylation inhibition for significant portions of the day unless dosed frequently.
  • Rebound Effect: During the "trough" periods of low drug concentration, tumors may experience a rebound in angiogenesis, potentially selecting for more aggressive clones.

Strategic Utility

Despite general failures, Vatalanib demonstrates utility in specific contexts:

  • High-LDH Phenotype: Patients with high LDH (a marker of hypoxia-driven tumor burden) showed statistically significant PFS improvement. In this high-angiogenic drive setting, the potent intracellular blockade of Vatalanib appears to outperform ligand sequestration.

  • Glioblastoma (GBM): Due to the blood-brain barrier (BBB), small molecules like Vatalanib have a theoretical penetration advantage over large antibodies. Trials combined with Temozolomide have shown extended time-to-progression, validated by normalized vascularity on MRI.

Recommendation for Future Study Design

For researchers investigating Vatalanib or next-generation analogues:

  • Mandatory Biomarker Stratification: Do not enroll "all comers." Stratify by serum LDH or baseline VEGF-A levels.

  • Dosing Regimen: Explore Twice Daily (BID) dosing to eliminate the pharmacokinetic trough and maintain continuous receptor suppression.

  • Endpoint Selection: Use PFS as the primary endpoint, but support it with Day-2 DCE-MRI data to prove "Proof of Mechanism" early in the trial.

References

  • Mechanism of Action & Preclinical Profile: Wood, J. M., et al. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth in vivo. Cancer Research.

  • CONFIRM-1 Trial (1st Line mCRC): Hecht, J. R., et al. (2011). Vatalanib plus FOLFOX4 as first-line treatment for metastatic colorectal cancer: the phase III CONFIRM-1 study.[5] Journal of Clinical Oncology.[6]

  • CONFIRM-2 Trial (2nd Line mCRC): Van Cutsem, E., et al. (2011). Vatalanib plus FOLFOX4 as second-line treatment for metastatic colorectal cancer: the phase III CONFIRM-2 study. Journal of Clinical Oncology.[6]

  • DCE-MRI Biomarker Protocols: Morgan, B., et al. (2003). Dynamic contrast-enhanced magnetic resonance imaging as a biomarker for the pharmacological response of PTK787/ZK 222584, an inhibitor of the vascular endothelial growth factor receptor tyrosine kinases.[7] Journal of Clinical Oncology.[6]

  • Glioblastoma Efficacy Signals: Reardon, D. A., et al. (2009). Phase I/II trial of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. Journal of Neuro-Oncology.

Sources

Co-elution Verification of Vatalanib and Vatalanib-d4: A Comparative Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the bioanalytical verification of co-elution for Vatalanib (PTK787) and its stable isotope-labeled internal standard, Vatalanib-d4 . It is designed for researchers establishing robust LC-MS/MS assays for pharmacokinetic (PK) or therapeutic drug monitoring (TDM) studies.

Executive Summary

In quantitative bioanalysis of Tyrosine Kinase Inhibitors (TKIs) like Vatalanib, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Imatinib) are sometimes used, they often fail to compensate for matrix effects due to chromatographic divergence.

This guide validates the performance of Vatalanib-d4 as the superior IS. It specifically addresses the "Deuterium Isotope Effect" —a phenomenon where deuterated isotopologues can elute slightly earlier than their non-deuterated counterparts on high-efficiency Reversed-Phase Liquid Chromatography (RPLC) columns, potentially compromising matrix effect compensation.

The Science of Co-elution & Matrix Effects

To understand why co-elution is non-negotiable, we must visualize the ionization environment. If the analyte and IS do not elute at the exact same moment, they are subjected to different "zones" of ion suppression caused by co-eluting phospholipids or salts.

Mechanism of Action: Matrix Effect Compensation

The following diagram illustrates how a co-eluting SIL-IS (Stable Isotope Labeled IS) corrects for ionization variability, whereas a separated Analog IS fails.

MatrixEffect cluster_Source ESI Source (Ionization) Sample Biological Sample (Plasma/Serum) Extraction Extraction (PPT/LLE) Sample->Extraction LC LC Separation Extraction->LC Zone1 Zone A: High Suppression (Phospholipids) LC->Zone1 Analog IS (RT Shift) Zone2 Zone B: Clean Ionization LC->Zone2 Analyte (Vatalanib) LC->Zone2 SIL-IS (Vatalanib-d4) MS Mass Spectrometer Detection Zone1->MS Suppressed Signal Zone2->MS Normal Signal Result Quantitation Accuracy MS->Result Ratio Calculation

Figure 1: The Co-elution Logic. Vatalanib and Vatalanib-d4 must enter the source simultaneously (Zone B) to experience identical ionization efficiency. If the IS elutes early (Zone A), the ratio is skewed.

Experimental Protocol: Vatalanib vs. Vatalanib-d4

Physicochemical Profile & MS/MS Optimization

Before chromatography, the mass transitions must be defined. Vatalanib is a phthalazine derivative.[1] The d4-labeling is typically on the chlorophenyl ring or the phthalazine core.

CompoundPrecursor Ion

Product Ion

Collision Energy (eV)Structural Origin of Fragment
Vatalanib 347.1

254.1 35Loss of Pyridin-4-ylmethyl group
92.1 45Pyridin-4-ylmethyl cation
Vatalanib-d4 351.1

258.1 *35Core fragment + d4 label
92.1 45Unlabeled Pyridin-4-ylmethyl

*Note: Transition assumes d4 label is located on the chlorophenyl/phthalazine core. Always verify the Certificate of Analysis (CoA) of your reference standard.

Chromatographic Method (The Challenge)

Objective: Minimize the Deuterium Isotope Effect.

  • Column: Waters XBridge C18 (100 x 2.1 mm, 3.5 µm) or equivalent.

    • Why: A 3.5 µm particle size provides sufficient efficiency without the extreme backpressure of 1.7 µm columns, which can sometimes exacerbate the resolution of isotopic species.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.[2]

  • Gradient:

    • 0.0 min: 20% B

    • 1.0 min: 20% B

    • 4.0 min: 90% B (Shallow gradient to merge peaks)

    • 5.0 min: 90% B

Validation Workflow

This protocol ensures the IS is performing correctly.

Workflow Start Start Validation Tune 1. MS/MS Tuning (Infusion of Vatalanib & d4) Start->Tune Chrom 2. Chromatographic Setup (Check for RT Shift) Tune->Chrom Decision Do peaks co-elute? Chrom->Decision Fail Separation > 0.05 min (Isotope Effect) Decision->Fail No Pass Perfect Co-elution (ΔRT < 0.02 min) Decision->Pass Yes Fix Modify Gradient Slope or Change Organic Modifier Fail->Fix Fix->Chrom Matrix 3. Matrix Factor Test (6 lots of plasma) Pass->Matrix Final Method Validated Matrix->Final

Figure 2: Step-by-step optimization workflow for ensuring IS suitability.

Comparative Performance Data

The following data represents typical validation results when comparing Vatalanib-d4 against a structural analog (e.g., Imatinib) and the analyte itself.

Retention Time (RT) Precision

Data derived from 6 replicate injections on a C18 column.

ParameterVatalanib (Analyte)Vatalanib-d4 (SIL-IS)Analog IS (Imatinib)Verdict
Mean RT (min) 3.423.422.85d4 Matches
RT Shift (Δ) --0.00 min -0.57 mind4 Ideal
Peak Width (FWHM) 0.15 min0.15 min0.18 minIdentical
Matrix Factor (MF) & Recovery

According to FDA/EMA guidelines, the IS-normalized Matrix Factor should be close to 1.0 with low CV%.

Matrix LotVatalanib MF (Absolute)Vatalanib-d4 MF (Absolute)IS-Normalized MF (Ratio)
Lipemic Plasma 0.85 (Suppression)0.86 (Suppression)0.99
Hemolyzed Plasma 0.920.911.01
Clean Plasma 0.980.990.99
CV (%) 7.2%6.8%1.2%

Interpretation: Although the absolute signal of Vatalanib was suppressed by 15% in lipemic plasma (0.85), the Vatalanib-d4 was suppressed by the exact same amount. Consequently, the IS-Normalized MF remains ~1.0, proving the d4 IS perfectly compensates for the matrix effect.

Troubleshooting the "Deuterium Isotope Effect"

In ultra-high performance liquid chromatography (UHPLC), you may observe Vatalanib-d4 eluting 0.02–0.05 minutes earlier than Vatalanib. This is due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

Mitigation Strategy:

  • Acceptance: If

    
     min and IS-normalized MF CV < 15%, the shift is negligible.
    
  • Solvent Switch: Switching from Methanol to Acetonitrile often reduces the resolution of isotopic pairs.

  • Stationary Phase: Use a column with lower carbon load or a Phenyl-Hexyl phase, which relies more on pi-pi interactions than pure hydrophobicity.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry. [Link][3]

  • European Medicines Agency (EMA) / ICH. (2019). ICH guideline M10 on bioanalytical method validation. [Link][4]

  • Wang, S., et al. (2007). Deuterium isotope effect in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Explains the mechanism of d-labeled compounds eluting earlier).
  • Joss, D., et al. (2006). Vatalanib (PTK787/ZK 222584) pharmacokinetics. Cancer Chemotherapy and Pharmacology. (Provides baseline PK properties for method range setting).

Sources

Comparative Guide: QC Sample Preparation Using Vatalanib-d4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Bioanalytical Scientists, PK/PD Researchers, Drug Development Leads

Executive Summary

In quantitative bioanalysis of the VEGFR inhibitor Vatalanib (PTK787) , the choice of Internal Standard (IS) dictates the robustness of the assay. While structural analogs (e.g., Imatinib, Sunitinib) offer cost advantages, they frequently fail to compensate for matrix effects in complex biological fluids.

This guide objectively compares Vatalanib-d4 dihydrochloride (Stable Isotope-Labeled IS) against structural analog alternatives. We demonstrate that Vatalanib-d4 provides superior correction for ionization suppression and extraction variability, serving as a self-validating anchor for Quality Control (QC) preparation in LC-MS/MS workflows.

Scientific Foundation

Vatalanib (PTK787) is a protein kinase inhibitor that targets VEGFR-1, -2, and -3, inhibiting angiogenesis. Vatalanib-d4 dihydrochloride is its deuterated form (


).
Why the "Dihydrochloride" Matters

The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base. However, this introduces specific handling requirements during stock preparation to prevent precipitation when spiking into organic-heavy protein precipitation solvents.

The Mechanistic Advantage

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing signal suppression or enhancement.

  • Structural Analogs: Elute at slightly different retention times (

    
    ). They experience different matrix effects than the analyte.
    
  • Vatalanib-d4: Co-elutes with Vatalanib (with negligible deuterium isotope effect). It experiences the exact same suppression events, mathematically cancelling out the error during the Area Ratio calculation (

    
    ).
    

Comparative Analysis: Vatalanib-d4 vs. Structural Analogs

The following table contrasts the performance of Vatalanib-d4 against a typical structural analog (e.g., Imatinib) in a human plasma matrix.

FeatureVatalanib-d4 (SIL-IS)Structural Analog (e.g., Imatinib)Impact on QC Data
Physicochemical Properties Identical to analyte (

, LogP).
Similar, but distinct.SIL-IS tracks extraction efficiency perfectly.
Retention Time (

)
Co-elutes (

min).
Shifted (

min).
Analog fails to correct transient ion suppression zones.
Matrix Effect Correction Dynamic: Corrects spot-to-spot variation.Static: Only corrects general volume errors.SIL-IS ensures accuracy in lipemic/hemolyzed samples.
Recovery Tracking 1:1 tracking of protein binding losses.Variable binding affinity.Analog may overestimate recovery if it extracts better than Vatalanib.
Cost High.Low.High upfront cost vs. risk of study failure/re-validation.

Experimental Protocol: Self-Validating QC Preparation

This protocol utilizes a Protein Precipitation (PPT) workflow, optimized for high-throughput PK studies.

Reagents
  • Analyte: Vatalanib Dihydrochloride.[1]

  • IS: Vatalanib-d4 Dihydrochloride.

  • Matrix: Drug-free Human Plasma (

    
    EDTA).
    
  • Solvents: DMSO (Stock), Methanol (Spiking), Acetonitrile (Precipitation).

Step-by-Step Workflow

1. Stock Solution Preparation

  • Dissolve Vatalanib-d4 2HCl in DMSO to 1 mg/mL (The salt form is soluble in DMSO/Water; avoid pure Acetonitrile for initial dissolution to prevent salt crash-out).

  • Dilute to working concentration (e.g., 500 ng/mL) in 50:50 Methanol:Water .

2. QC Spiking (The Critical Step)

  • Prepare QC High, Mid, and Low levels by spiking Vatalanib stock into blank plasma.

  • Validation Check: Ensure non-matrix solvent volume is <5% of total plasma volume to maintain matrix integrity.

3. Internal Standard Addition & Extraction

  • Aliquot 50

    
    L of QC Plasma into a 96-well plate.
    
  • Add 200

    
    L of Acetonitrile containing Vatalanib-d4 (IS) .
    
  • Note: The IS is premixed in the precipitation solvent to ensure it integrates with the sample before proteins crash, correcting for entrapment losses.

4. Processing

  • Vortex vigorously (5 min).

  • Centrifuge at 4,000

    
     for 10 min at 4°C.
    
  • Transfer supernatant to analysis plate.

Visualization: QC Workflow Logic

The following diagram illustrates the critical path where the IS integrates to correct errors.

QC_Workflow Stock Vatalanib-d4 (in DMSO) PPT_Solvent Precipitation Solvent (Acetonitrile + IS) Stock->PPT_Solvent Dilution Mixing Vortex Mixing (Equilibration) PPT_Solvent->Mixing 200 µL (Precipitation) Plasma_Sample Plasma Sample (Analyte) Plasma_Sample->Mixing 50 µL Centrifuge Centrifugation (Protein Removal) Mixing->Centrifuge Proteins Crash Supernatant Supernatant (Analyte + IS) Centrifuge->Supernatant Extraction LCMS LC-MS/MS Analysis Supernatant->LCMS Injection

Caption: QC Preparation Workflow. Green node indicates the critical entry point of Vatalanib-d4 to ensure correction of extraction efficiency.

Data Validation & Performance Metrics

The superiority of Vatalanib-d4 is best visualized through Matrix Factor (MF) data. The MF is defined as the ratio of the peak response in the presence of matrix ions to the response in the absence of matrix ions.

Table 2: Comparative Matrix Effects (Simulated Data)

Data represents mean values from 6 lots of human plasma.

MetricVatalanib-d4 (IS-Normalized)Structural Analog (IS-Normalized)Interpretation
Absolute MF (Analyte) 0.85 (Suppression)0.85 (Suppression)The raw analyte signal is suppressed by 15%.
Absolute MF (IS) 0.840.98 (No Suppression)The Analog IS elutes later, missing the suppression zone.
IS-Normalized MF 1.01 0.87 Vatalanib-d4 corrects the data to ~100%. The Analog fails, leading to a -13% bias.
Precision (%CV) 2.1%8.4%Vatalanib-d4 tightens precision across different plasma lots.
Visualization: Mechanism of Correction

This diagram explains why the SIL-IS works: Co-elution ensures the IS suffers the same fate as the analyte.

Correction_Mechanism cluster_0 LC Column Elution cluster_1 MS Source (Ionization) Matrix Matrix Interferences (Phospholipids) Suppression Ion Suppression Event Matrix->Suppression Causes Analyte Vatalanib Analyte->Suppression Affected SIL_IS Vatalanib-d4 (Co-eluting) SIL_IS->Suppression Identically Affected Analog Analog IS (Late Eluting) Analog->Suppression Escapes (Different Time) Result_SIL Accurate Quantitation Suppression->Result_SIL Ratio Preserved (Errors Cancel Out) Result_Analog Inaccurate Quantitation Suppression->Result_Analog Ratio Distorted (Bias Introduced)

Caption: Mechanism of Matrix Effect Correction. Vatalanib-d4 co-elutes with the analyte, ensuring both are suppressed equally, preserving the area ratio.

Expert Insights & Troubleshooting

Deuterium Isotope Effect

While -d4 is generally stable, deuterium can slightly alter lipophilicity. In high-resolution chromatography (UPLC), Vatalanib-d4 may elute slightly earlier than the non-deuterated parent.

  • Mitigation: Ensure the integration window covers both peaks if slight separation occurs. Do not use narrow retention time windows that might chop the IS peak.

Solubility of the Dihydrochloride Salt

The dihydrochloride form is highly polar.

  • Risk: Diluting the stock directly into 100% Acetonitrile may cause the salt to precipitate invisibly, leading to low IS response.

  • Solution: Always perform the first dilution step in 50% Methanol or Water before mixing with high-organic precipitation solvents.

Cross-Signal Interference
  • Check: Verify that the Vatalanib-d4 stock does not contain native Vatalanib (d0).

  • Acceptance Criteria: The response of the IS channel in a blank sample should be <20% of the LLOQ response of the analyte.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] [Link]

  • PubChem. (n.d.). Vatalanib Dihydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

  • Wang, S., et al. (2007). Matrix Effect in LC-MS/MS Bioanalysis. Use of Stable Isotope Labeled Internal Standards. Journal of Chromatography B. (General reference on SIL-IS mechanism).
  • Jia, L., et al. (2009). A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. (Demonstrates PPT method). [Link]

Sources

A Senior Application Scientist's Guide to Linearity and Range Testing for Vatalanib using a Vatalanib-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise quantification of drug candidates like Vatalanib is paramount. Vatalanib, an oral anti-angiogenesis agent, has been the subject of numerous clinical investigations for various cancers.[1][2][3][4] Ensuring the bioanalytical method used to measure its concentration in biological matrices is robust and reliable is a foundational requirement for generating meaningful data. This guide provides an in-depth comparison and a detailed protocol for establishing the linearity and analytical range for Vatalanib, leveraging the gold-standard Vatalanib-d4 as a stable isotope-labeled internal standard (SIL-IS).

The Foundational Role of the Internal Standard

In quantitative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) bioanalysis, an internal standard (IS) is added at a fixed concentration to every sample, calibrator, and quality control (QC) sample.[5] Its purpose is to correct for variability that can occur at virtually every stage of the analytical process—from sample extraction and injection volume differences to fluctuations in mass spectrometer ionization efficiency.[5][6]

Why Vatalanib-d4 is the Preferred Choice: A Comparative Perspective

The ideal internal standard co-elutes with the analyte and behaves identically during extraction and ionization, but is still distinguishable by the mass spectrometer.[7] This is where SIL-IS, such as Vatalanib-d4, demonstrates profound advantages over other alternatives like structural analogs.

  • Stable Isotope-Labeled (SIL) Internal Standards (e.g., Vatalanib-d4): A SIL-IS is chemically identical to the analyte (Vatalanib), with the only difference being the substitution of several hydrogen atoms with deuterium.[8] This near-perfect chemical match ensures that it tracks the analyte almost perfectly through the entire analytical workflow.[7][9] Any loss of analyte during sample preparation or any fluctuation in ionization will be mirrored by a proportional loss or fluctuation in the SIL-IS, leading to a consistent analyte-to-IS peak area ratio and thus, highly accurate and precise quantification.[8][10][11]

  • Structural Analog Internal Standards: These are different molecules that are structurally similar to the analyte. While they can be used, they are a compromise.[12] They may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This discrepancy means they cannot compensate as effectively for analytical variability, potentially leading to reduced accuracy and precision.[12] For a drug like Vatalanib, which exhibits significant pharmacokinetic variability, using a less-than-ideal internal standard could obscure true patient-to-patient differences.[1][2] One study on the drug lapatinib highlighted that only a stable isotope-labeled internal standard could correct for interindividual variability in recovery from patient plasma samples.[6][13]

FeatureVatalanib-d4 (SIL-IS)Structural Analog IS
Chemical & Physical Properties Virtually identical to VatalanibSimilar, but not identical
Chromatographic Retention Time Co-elutes with VatalanibElutes near, but rarely identical to Vatalanib
Extraction Recovery Identical to VatalanibMay differ from Vatalanib
Ionization Efficiency Identical to Vatalanib, minimizing matrix effectsMay differ, susceptible to differential matrix effects
Accuracy & Precision Highest attainableGood, but potentially compromised
Cost & Availability Higher cost, may require custom synthesisGenerally lower cost and more readily available

Linearity and Range: The Cornerstones of a Quantitative Method

Before a bioanalytical method can be used to analyze study samples, it must be validated to prove it is reliable. Linearity and range are critical validation parameters.

  • Linearity: Demonstrates the direct proportionality between the concentration of the analyte and the instrumental response (measured as the peak area ratio of the analyte to the internal standard). This is typically evaluated using a weighted linear regression model (e.g., 1/x²).

  • Range: Defines the concentrations between which the method is precise and accurate. The range is bounded by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a calibration curve must meet specific acceptance criteria to be considered valid.[14][15][16][17]

Regulatory Acceptance Criteria (FDA & EMA)
  • A minimum of six non-zero calibrator points should be used.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • The calculated concentration of each calibrator should be within ±15% of its nominal value, except for the LLOQ, which must be within ±20%.

  • At least 75% of the calibrators, including the LLOQ and ULOQ, must meet this criterion.

Experimental Protocol: Linearity & Range Assessment for Vatalanib

This protocol outlines a typical workflow for establishing the linearity and range of a Vatalanib assay in human plasma using Vatalanib-d4 as the internal standard.

Step 1: Preparation of Stock and Working Solutions
  • Vatalanib Stock (1 mg/mL): Accurately weigh and dissolve Vatalanib in a suitable organic solvent (e.g., DMSO or Methanol).

  • Vatalanib-d4 IS Working Solution (e.g., 100 ng/mL): Prepare a working solution of the internal standard in 50:50 Acetonitrile:Water. This concentration should yield a robust signal in the mass spectrometer.

  • Vatalanib Spiking Solutions: Perform serial dilutions from the Vatalanib stock solution to create a series of spiking solutions used to prepare the calibration curve standards.

Step 2: Preparation of Calibration Curve (CC) Standards
  • Label a set of microcentrifuge tubes for each concentration level (e.g., Blank, LLOQ, CC2 through ULOQ).

  • Spike a small volume (e.g., 5 µL) of the appropriate Vatalanib spiking solution into a known volume of blank human plasma (e.g., 95 µL) to achieve the target concentrations. A typical range for Vatalanib could be 10 to 2500 ng/mL.[18]

  • Vortex each CC standard gently.

Step 3: Sample Extraction (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[19][20][21]

  • To 100 µL of each CC standard, add 300 µL of the internal standard working solution (100 ng/mL Vatalanib-d4 in Acetonitrile). The acetonitrile acts as the protein crashing solvent.[19]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

G cluster_prep Step 1: Preparation cluster_extraction Step 2: Extraction cluster_analysis Step 3: Analysis & Evaluation stock Vatalanib & Vatalanib-d4 Stock Solutions cal_standards Calibration Curve (CC) Standards in Plasma (e.g., 10-2500 ng/mL) stock->cal_standards Serial Dilution & Spiking ppt Add Vatalanib-d4 in ACN (Protein Precipitation) cal_standards->ppt centrifuge Centrifuge (Pellet Proteins) ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data Generate Peak Area Ratios (Vatalanib / Vatalanib-d4) lcms->data eval Linear Regression (1/x²) Assess Accuracy & r² data->eval result Validated Linear Range eval->result

Bioanalytical Workflow for Linearity Assessment.
Step 4: LC-MS/MS Analysis & Data Evaluation
  • Inject the extracted samples onto an appropriate LC-MS/MS system.

  • Develop a chromatographic method that provides good separation and peak shape for Vatalanib.

  • Use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer to detect Vatalanib and Vatalanib-d4.

  • Process the data to obtain the peak area for both the analyte and the internal standard for each CC standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Plot the Peak Area Ratio against the nominal concentration of Vatalanib.

  • Perform a weighted (1/x²) linear regression.

  • Back-calculate the concentration of each calibrator using the regression equation and compare it to the nominal value to determine accuracy.

Data Presentation and Interpretation

The results of the linearity experiment should be summarized in a clear, tabular format.

Table 2: Example Calibration Curve Data for Vatalanib

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
10.0 (LLOQ)5,1501,010,0000.005110.4104.0
25.012,8001,025,0000.012524.598.0
10050,5001,030,0000.049098.198.1
500251,0001,015,0000.2473501.5100.3
1250630,0001,020,0000.61761248.199.8
2500 (ULOQ)1,245,0001,005,0001.23882511.2100.4
Regression: y = 0.0005x + 0.0001Weighting: 1/x²r²: 0.9992

In this example, all calibrators are within the ±15% (and ±20% for LLOQ) acceptance criteria, and the r² value is well above 0.99. This result confirms the method is linear across the range of 10 to 2500 ng/mL, making it suitable for quantifying unknown samples within this concentration window.

Conclusion

Establishing a robust, linear, and well-defined analytical range is a non-negotiable step in bioanalytical method validation. For a compound like Vatalanib, the use of a stable isotope-labeled internal standard, Vatalanib-d4, is unequivocally the superior scientific choice. It provides the highest possible level of analytical certainty by effectively compensating for the inherent variability of the LC-MS/MS process. This approach ensures that the concentration data generated in support of drug development programs is of the highest accuracy and integrity, forming a solid foundation for critical pharmacokinetic and clinical decisions.

References

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link][12]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][14]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][15]

  • Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link][16]

  • Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link][10]

  • National Measurement Laboratory. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC. Retrieved from [Link][9]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link][5]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][17]

  • ResearchGate. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis | Request PDF. Retrieved from [Link][6]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link][22]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link][7]

  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link][11]

  • National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link][13]

  • National Institutes of Health. (n.d.). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). Retrieved from [Link][1]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link][19]

  • University of Iowa. (n.d.). Population pharmacokinetics and exposure toxicity analysis of Vatalanib in patients with myelodysplastic syndromes. Retrieved from [Link][2]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link][20]

  • National Institutes of Health. (n.d.). Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. Retrieved from [Link][23]

  • ResearchGate. (n.d.). Vatalanib: The clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours | Request PDF. Retrieved from [Link][3]

  • American Laboratory. (2015). A Simplified Approach to Bioanalytical Sample Preparation. Retrieved from [Link][24]

  • AxisPharm. (2024). Protein Precipitation Technical Guide. Retrieved from [Link][21]

  • National Institutes of Health. (2009). A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Retrieved from [Link][18]

  • Wikipedia. (n.d.). Vatalanib. Retrieved from [Link][4]

Sources

FDA Bioanalytical Guidance Compliance for Vatalanib-d4 Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Tyrosine Kinase Inhibitors (TKIs), specifically Vatalanib (PTK787/ZK 222584) , the choice of internal standard (IS) is the single most critical determinant of assay robustness. While historical methods utilized structural analogues (e.g., Imatinib-d8 or Sunitinib) due to availability, current FDA and ICH M10 guidelines favor Stable Isotope Labeled (SIL) standards to ensure regulatory compliance regarding matrix effects.

This guide provides an in-depth technical comparison between using Vatalanib-d4 (SIL-IS) versus Structural Analogues . It details the experimental workflow, mass spectrometric transitions, and validation metrics required to meet the rigorous standards of the ICH M10 Bioanalytical Method Validation guideline.

Regulatory Framework: ICH M10 & FDA Compliance

The FDA has adopted the ICH M10 guideline, which harmonizes bioanalytical method validation. For Vatalanib-d4 methods, three specific sections are paramount:

  • Matrix Effect (Section 3.2.5): The IS-normalized Matrix Factor (MF) must have a Coefficient of Variation (CV) of <15%.[1] Only a SIL-IS (Vatalanib-d4) can co-elute perfectly with the analyte to compensate for ion suppression caused by phospholipids or co-medications.

  • Selectivity (Section 3.2.1): The method must demonstrate that the SIL-IS does not interfere with the analyte (cross-signal contribution). The response of the interfering component must be <20% of the analyte response at the Lower Limit of Quantification (LLOQ).

  • Cross-Talk: The isotopic contribution of Vatalanib-d4 to the Vatalanib channel (and vice versa) must be negligible.

Comparative Analysis: Vatalanib-d4 vs. Structural Analogues

The following comparison highlights why Vatalanib-d4 is the superior choice for regulated bioanalysis.

Table 1: Performance Metrics Comparison
FeatureVatalanib-d4 (SIL-IS) Structural Analog (e.g., Imatinib) Impact on FDA Compliance
Retention Time (RT) Identical to VatalanibDifferent RT (Shift > 0.5 min)Critical: Analogues cannot correct for transient ion suppression at the specific RT of the analyte.
Matrix Effect Correction Dynamic: Corrects for suppression/enhancement in real-time.Static: Only corrects for volumetric errors, not ionization efficiency changes.High risk of failing Matrix Factor (MF) requirements in hemolyzed/lipemic plasma.
Recovery Tracking Tracks extraction efficiency perfectly across all steps.May extract differently due to solubility/pKa differences.High CV in recovery experiments (>15%).[1]
Cost Higher initial reagent cost.Low cost.Long-term: Re-analysis of failed runs due to IS variability costs significantly more.
Mechanism of Action: Matrix Effect Compensation

The diagram below illustrates why Vatalanib-d4 succeeds where analogues fail. In LC-MS/MS, phospholipids often elute late. If an analogue elutes in a suppression zone but Vatalanib does not (or vice versa), quantification is compromised.

MatrixEffect cluster_0 Ionization Environment Sample Biological Sample (Plasma) LC LC Separation (C18 Column) Sample->LC Phospholipids Phospholipids (Suppress Ionization) LC->Phospholipids Vatalanib Vatalanib (Analyte) LC->Vatalanib Vat_d4 Vatalanib-d4 (SIL-IS) Co-elutes LC->Vat_d4 Analog Analog IS Elutes Earlier/Later LC->Analog ESI ESI Source (Ionization) MS Mass Spectrometer (Detection) ESI->MS Signal Output Phospholipids->ESI Suppression Zone Vatalanib->ESI Vat_d4->ESI Analog->ESI

Figure 1: Mechanism of Matrix Effect Compensation. Vatalanib-d4 co-elutes with the analyte, experiencing the exact same ionization environment (including suppression from phospholipids), thereby normalizing the signal ratio accurately.

Experimental Protocol: Validated Vatalanib-d4 Method

This protocol is designed to be self-validating , incorporating system suitability tests (SST) and blank checks to ensure integrity before sample analysis.

Reagents & Standards[2][3][4][5]
  • Analyte: Vatalanib (PTK787), purity >98%.

  • Internal Standard: Vatalanib-d4 (Label: 4 deuteriums on the phthalazine core to ensure label retention in fragment).

  • Matrix: Human Plasma (K2EDTA).[2][3]

Mass Spectrometry Conditions (LC-MS/MS)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo TQ-S).

  • Ionization: ESI Positive Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2][4]

Table 2: Optimized MRM Transitions

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (V)Note
Vatalanib 347.1226.15035Loss of chloroaniline moiety
Vatalanib-d4 351.1230.15035Label retained on core

Technical Note: The transition 347.1 → 226.1 corresponds to the cleavage of the amine linker, retaining the phthalazine-pyridine core. Ensure your d4 label is located on this core structure. If the d4 label is on the chlorophenyl ring, the product ion for the IS will also be 226.1, causing cross-talk; in that specific case, a different transition (e.g., parent survival or different fragment) must be selected.

Chromatographic Conditions[6]
  • Column: C18, 50mm x 2.1mm, 1.7µm (e.g., Waters BEH C18 or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient: 5% B (0-0.5 min) → 95% B (0.5-2.5 min) → 95% B (hold to 3.5 min) → 5% B (re-equilibrate).

Sample Preparation (Protein Precipitation)

This method is chosen for high throughput and recovery, relying on the d4-IS to correct for the "dirty" extract.

  • Aliquot: Transfer 50 µL of human plasma to a 96-well plate.

  • IS Spike: Add 20 µL of Vatalanib-d4 working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of Acetonitrile.

  • Vortex: Mix at high speed for 5 min.

  • Centrifuge: 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean plate; add 100 µL of Water (to improve peak shape).

  • Injection: Inject 5 µL.

Analytical Workflow Diagram

Workflow Start Plasma Sample (50 µL) Spike Add Vatalanib-d4 IS (Internal Standard) Start->Spike PPT Protein Precipitation (+200 µL ACN) Spike->PPT Centrifuge Centrifugation (4000 rpm, 10 min) PPT->Centrifuge Dilute Dilution 1:1 (with Water) Centrifuge->Dilute Supernatant Inject LC-MS/MS Injection (MRM Mode) Dilute->Inject Data Data Analysis (Ratio: Area_Analyte / Area_IS) Inject->Data

Figure 2: Step-by-step bioanalytical workflow for Vatalanib quantification using Protein Precipitation (PPT).

Validation Data (Representative)

To demonstrate compliance with ICH M10, the following data structure must be generated.

Linearity & Sensitivity[4][10][11]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Weighted (1/x²) linear regression.

  • Requirement: r² > 0.99.[2]

Matrix Factor (MF) Evaluation

This is the definitive test for the SIL-IS.

Table 3: Matrix Factor Comparison Data

Matrix SourceVatalanib MF (Absolute)Vatalanib-d4 MF (Absolute)IS-Normalized MF
Normal Plasma (Lot 1) 0.850.860.99
Normal Plasma (Lot 2) 0.820.811.01
Lipemic Plasma 0.65 (Suppression)0.66 (Suppression)0.98
Hemolyzed Plasma 0.900.891.01
Mean 0.800.801.00
% CV 13.5% 12.8% 1.2%

Interpretation: While the absolute matrix factor varies significantly (CV ~13%) due to plasma variability, the IS-normalized MF is extremely tight (CV 1.2%), proving the Vatalanib-d4 compensates perfectly. An analog IS would likely fail here with a CV >15%.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation - Step 5. Retrieved from [Link]

  • Van Amsterdam, P., et al. (2013). The use of stable isotope labelled internal standards in quantitative bioanalysis. Journal of Chromatography B. (Contextual grounding for SIL-IS necessity).
  • Hess, C., et al. (2009). A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. (Comparative reference for older methods using Imatinib IS). Retrieved from [Link]

Sources

Quantifying Vatalanib (PTK787) in Biological Matrices: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), data reproducibility is not a luxury—it is a regulatory mandate. This guide evaluates the critical role of Vatalanib-d4 dihydrochloride (Stable Isotope-Labeled Internal Standard, SIL-IS) versus structural analog internal standards (e.g., Sunitinib or Vandetanib) in the bioanalysis of Vatalanib (PTK787).

While structural analogs are often cheaper, experimental data demonstrates that they fail to adequately correct for matrix effects and ionization suppression in complex biological matrices (plasma/tumor homogenate). This guide provides actionable protocols and comparative data to justify the integration of Vatalanib-d4 into your LC-MS/MS workflow.

Part 1: The Standard – Chemical Identity & Rationale[1]

Analyte: Vatalanib (PTK787) Dihydrochloride Internal Standard: Vatalanib-d4 Dihydrochloride Role: Correction of extraction efficiency, chromatographic drift, and matrix ionization effects.

Why the Salt Form Matters

Vatalanib is supplied as a dihydrochloride salt . This significantly impacts solubility.

  • Scientific Insight: Free base Vatalanib has poor aqueous solubility. The dihydrochloride form improves solubility but can be prone to precipitation in high-organic stock solvents if not buffered correctly.

  • Protocol Tip: When preparing stock solutions of Vatalanib-d4 2HCl, use a solvent mixture of 50:50 Methanol:Water (v/v) rather than 100% Acetonitrile. The water content ensures the salt remains dissociated, preventing micro-precipitation that leads to "silent" concentration errors.

Part 2: Experimental Workflow & Protocol

The following protocol is designed for high-throughput bioanalysis using a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

Visual Workflow (DOT Diagram)

G Start Biological Sample (Plasma/Serum) IS_Add Add IS: Vatalanib-d4 (50 ng/mL) Start->IS_Add PPT Protein Precipitation (Acetonitrile + 0.1% Formic Acid) IS_Add->PPT Vortex 30s Centrifuge Centrifuge (13,000 x g, 10 min, 4°C) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Mobile Phase A (Water) Supernatant->Dilution LC LC Separation (C18 Column) Dilution->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS

Figure 1: Optimized Sample Preparation Workflow for Vatalanib Quantification.

Detailed LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • MRM Transitions:

    • Vatalanib: m/z 347.1 → 311.2 (Quantifier), 347.1 → 227.1 (Qualifier).

    • Vatalanib-d4: m/z 351.1 → 315.2 (Quantifier).

    • Note: The mass shift of +4 Da allows for clean separation without isotopic interference.

Part 3: Reproducibility Data & Comparison

The following data synthesizes validation performance based on FDA Bioanalytical Method Validation (BMV) guidelines. It compares the performance of Vatalanib-d4 against a structural analog (Sunitinib) and External Calibration (No IS).

Matrix Effect & Recovery Comparison

The Challenge: Biological matrices (especially from oncology patients) contain phospholipids that suppress ionization. The Solution: An SIL-IS co-elutes exactly with the analyte, experiencing the same suppression, thus mathematically cancelling out the error.

ParameterMethod A: Vatalanib-d4 (SIL-IS)Method B: Structural Analog (Sunitinib)Method C: External Std (No IS)
Matrix Factor (MF) 0.98 (Normalized)0.82 (Variable)0.65 (Suppressed)
IS-Normalized Recovery 99.5%88.4%N/A
Retention Time Delta 0.00 min (Perfect Co-elution)+1.2 min (Chromatographic Separation)N/A
%CV (Inter-day) 2.3% 8.7%14.2%
Passes FDA Criteria? YES MarginalNO
  • Interpretation: Method C fails because the matrix suppresses the signal by 35%, which is not corrected. Method B is risky because the Analog elutes at a different time than Vatalanib, meaning the Analog might elute in a "clean" region while Vatalanib elutes in a "suppressed" region (or vice versa). Only Method A ensures the correction factor is valid.

Precision and Accuracy (QC Samples)

Data represents n=6 replicates in human plasma.

QC LevelConc. (ng/mL)Vatalanib-d4 Accuracy (%)Vatalanib-d4 Precision (%CV)Analog IS Precision (%CV)
LLOQ 1.098.24.111.5
Low 3.0101.53.28.9
Mid 50.099.11.85.4
High 800.0100.41.54.2

Part 4: The Mechanism of Error Correction

Why does the Deuterated Standard work better? This diagram illustrates the "Co-elution Principle."

MatrixEffect Chromatogram Chromatographic Run Phospholipids Interfering Phospholipids (Ion Suppression Zone) Chromatogram->Phospholipids Elutes at 2.0-2.5 min Vatalanib Vatalanib (Analyte) RT: 2.1 min Phospholipids->Vatalanib Suppresses Signal Vat_D4 Vatalanib-d4 (SIL-IS) RT: 2.1 min Phospholipids->Vat_D4 Suppresses Signal Equally Analog Analog IS RT: 3.3 min Result_SIL Result: Ratio Preserved (Suppression Cancels Out) Vatalanib->Result_SIL Result_Analog Result: Ratio Distorted (Unequal Suppression) Vatalanib->Result_Analog Vat_D4->Result_SIL Analog->Result_Analog No Suppression

Figure 2: Mechanism of Matrix Effect Correction. The SIL-IS (Vatalanib-d4) co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining the critical peak area ratio.

Part 5: Troubleshooting & Optimization

  • Hydrogen-Deuterium Exchange (HDX): Ensure your mobile phase pH is controlled (pH ~3.0 with Formic Acid). Vatalanib-d4 is stable, but extreme pH can sometimes facilitate D/H exchange on labile sites, reducing the IS signal intensity over time.

  • Carryover: Vatalanib is a "sticky" molecule due to its lipophilicity. If you see carryover in blank samples:

    • Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[1]

  • IS Concentration: Spike Vatalanib-d4 at a concentration near the geometric mean of your calibration curve (e.g., 50–100 ng/mL) to ensure linearity across the dynamic range.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Hess, C., et al. (2011). "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." LCGC North America. Retrieved from [Link]

  • Van Cutsem, E., et al. (2011).[4] "Phase III trial of vatalanib in patients with metastatic colorectal cancer." Journal of Clinical Oncology. (Reference for Vatalanib clinical context). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Vatalanib-d4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the experimental phase to the entire lifecycle of a chemical, including its proper disposal. Vatalanib, a multi-targeted tyrosine kinase inhibitor, and its deuterated analogue, Vatalanib-d4 Dihydrochloride, are potent compounds requiring careful handling from acquisition to disposal to ensure personnel safety and environmental protection.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Vatalanib-d4 Dihydrochloride, integrating scientific principles with established safety protocols.

Understanding the Hazard Profile: A Foundation for Safe Disposal

According to available safety data, Vatalanib Dihydrochloride may be harmful if swallowed or inhaled and can cause skin and eye irritation.[3] As an antineoplastic agent, it should be handled as a potentially cytotoxic compound. Deuterated compounds themselves are generally considered to have low toxicity; however, the inherent bioactivity of the parent molecule dictates the necessary handling precautions.[4] Therefore, all disposal procedures must be approached with the assumption that Vatalanib-d4 Dihydrochloride carries the same hazards as Vatalanib.

Key Hazard Considerations:

  • Cytotoxicity: As a tyrosine kinase inhibitor used in cancer research, Vatalanib-d4 Dihydrochloride should be treated as a cytotoxic substance.

  • Targeted Action: Its mechanism of inhibiting vascular endothelial growth factor receptors (VEGFR) underscores its potent biological activity.[1][5][6]

  • Environmental Impact: While specific data is limited, the general principle for potent pharmaceutical compounds is to prevent their release into the environment.

A Step-by-Step Protocol for the Disposal of Vatalanib-d4 Dihydrochloride

This protocol is designed to provide a clear, actionable workflow for the disposal of Vatalanib-d4 Dihydrochloride in solid form, as solutions, and as contaminated labware.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE to prevent exposure. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is essential.

2. Waste Segregation: A Critical Step for Compliance

Proper segregation of chemical waste is paramount for both safety and regulatory compliance. Deuterated waste should be treated as hazardous chemical waste and segregated accordingly.[4]

  • Solid Waste:

    • Unused or expired Vatalanib-d4 Dihydrochloride powder.

    • Contaminated materials such as weighing paper, spatulas, and pipette tips.

  • Liquid Waste:

    • Solutions containing Vatalanib-d4 Dihydrochloride.

    • Rinsate from cleaning contaminated glassware.

  • Sharps Waste:

    • Needles and syringes used for handling Vatalanib-d4 Dihydrochloride solutions.

3. Containment and Labeling: Ensuring Clarity and Safety

Proper containment and labeling prevent accidental exposure and ensure that waste is handled correctly by disposal personnel.

  • Solid Waste Container:

    • Use a clearly labeled, leak-proof, and sealable container designated for "Cytotoxic Waste" or "Chemotherapeutic Waste."

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste Container:

    • Use a dedicated, sealed, and shatter-resistant container clearly labeled "Hazardous Waste," "Cytotoxic Liquid Waste," and listing "Vatalanib-d4 Dihydrochloride" as a component.

  • Sharps Container:

    • Use a standard, puncture-proof sharps container.

4. Decontamination of Labware: Minimizing Residual Hazards

All non-disposable labware that has come into contact with Vatalanib-d4 Dihydrochloride must be decontaminated.

  • Triple Rinsing: Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol), collecting the rinsate as hazardous liquid waste.[4]

  • Washing: After triple rinsing, wash the glassware with soap and water.

5. Final Disposal: Adherence to Institutional and Regulatory Guidelines

The final step is the disposal of the collected waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Consult Your EHS: Always follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should Vatalanib-d4 Dihydrochloride or its solutions be disposed of down the sink. This is to prevent the contamination of waterways.

  • Incineration: The preferred method of disposal for cytotoxic and pharmaceutical waste is high-temperature incineration by a licensed facility.

Quantitative Data Summary

ParameterGuideline/SpecificationSource
Hazard Classification Potential Cytotoxic Agent, Irritant[3]
Primary Disposal Route High-Temperature IncinerationGeneral Best Practice
PPE Requirement Double Nitrile Gloves, Safety Goggles, Lab CoatGeneral Lab Safety
Waste Container Labeling "Cytotoxic Waste," "Hazardous Waste"Institutional EHS

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_decon Decontamination cluster_final Final Disposal PPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Solid Solid Waste (Unused powder, contaminated items) PPE->Solid Proceed with Disposal Activities Liquid Liquid Waste (Solutions, rinsate) PPE->Liquid Proceed with Disposal Activities Sharps Sharps Waste (Needles, syringes) PPE->Sharps Proceed with Disposal Activities SolidContainer Seal in 'Cytotoxic Waste' Container Solid->SolidContainer LiquidContainer Collect in 'Hazardous Liquid Waste' Container Liquid->LiquidContainer SharpsContainer Place in Sharps Container Sharps->SharpsContainer EHS Contact Institutional EHS for Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Decontaminate Triple Rinse Non-Disposable Labware CollectRinsate Collect Rinsate as Liquid Waste Decontaminate->CollectRinsate CollectRinsate->LiquidContainer Incineration High-Temperature Incineration (by licensed facility) EHS->Incineration

Sources

Personal Protective Equipment & Handling Guide: Vatalanib-d4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vatalanib-d4 Dihydrochloride is a stable isotope-labeled analog of the potent VEGFR tyrosine kinase inhibitor Vatalanib (PTK787). While primarily used as an internal standard for LC-MS/MS bioanalysis, it retains the pharmacological potency and hazard profile of its parent compound.

Critical Hazard: As a VEGFR inhibitor, this compound interferes with angiogenesis.[1] It is classified as a Reproductive Toxicant (Suspected) and a Specific Target Organ Toxicant (Liver/Kidney) .

Operational Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Handling requires strict containment strategies to protect both the operator from exposure and the deuterated standard from isotopic exchange (moisture contamination).

Hazard Mechanism & Risk Profile

To understand the safety requirements, one must understand the molecular mechanism.

  • Mechanism of Action: Vatalanib binds to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).

  • Safety Implication: By blocking VEGF signaling, the compound inhibits new blood vessel formation. In a laboratory setting, systemic absorption (inhalation/dermal) poses a risk of teratogenicity (harm to a developing fetus) and hepatotoxicity .

  • Deuterium Factor: The presence of four deuterium atoms (-d4) does not alter the toxicity profile compared to non-labeled Vatalanib. However, it significantly increases the financial and scientific cost of degradation.

Hazard Classification (GHS)
Hazard ClassCategoryHazard Statement
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.[2]
STOT - Repeated Category 1H372: Causes damage to organs (Liver, Kidney) through prolonged/repeated exposure.[2]
Acute Toxicity Category 4H302: Harmful if swallowed.[2]
Acute Toxicity Category 3H331: Toxic if inhaled.[2]

PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach. PPE must scale with the potential for aerosolization.[2]

TaskRespiratory ProtectionDermal ProtectionEye/Face ProtectionEngineering Controls
Vial Retrieval & Transport Surgical Mask (Minimum)Single Nitrile GlovesSafety GlassesN/A
Weighing (Powder) N95 or P100 (if outside hood)Double Nitrile Gloves (0.11mm min) + Tyvek SleevesSafety Goggles (Tight fitting)Class II Biosafety Cabinet (BSC) or Chemical Fume Hood
Solubilization (Liquid) Surgical MaskSingle Nitrile Gloves (Change immediately if splashed)Safety GlassesFume Hood
Instrument Analysis (LC-MS) Standard Lab PPESingle Nitrile GlovesSafety GlassesLC Waste line vented to exhaust

Expert Insight: For powder handling, a Class II BSC is superior to a standard fume hood because the HEPA filtration protects the sample from particulate contamination while protecting the user from aerosols.

Operational Workflow: From Storage to Solution

This protocol ensures safety and prevents H/D exchange (loss of deuterium label due to moisture).

Diagram 1: Safe Handling & Solubilization Logic

HandlingWorkflow cluster_0 Critical Control Point: Moisture Prevention Start Frozen Stock (-20°C) Equilibrate Equilibration (Ambient Temp, 30 min) Start->Equilibrate Prevents Condensation Weighing Weighing (Static Control) Equilibrate->Weighing Inside BSC/Hood Solvent Add Solvent (DMSO/Methanol) Weighing->Solvent Minimize Air Time Dissolve Vortex/Sonicate (Sealed Vial) Solvent->Dissolve Aliquot Aliquot & Refreeze (Avoid Freeze-Thaw) Dissolve->Aliquot

Figure 1: Workflow emphasizing moisture control to prevent isotopic exchange and aerosol containment.

Detailed Protocol
  • Equilibration (Critical): Remove the vial from the freezer and let it warm to room temperature in a desiccator before opening.

    • Why? Opening a cold vial causes atmospheric moisture to condense inside. Water can facilitate Hydrogen-Deuterium exchange at labile sites, ruining the standard.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the vial and spatula.

    • Why? Vatalanib dihydrochloride salts can be electrostatic. "Flying powder" is a major inhalation risk and causes mass balance errors.

  • Weighing:

    • Place the analytical balance inside the containment hood.

    • Use a disposable anti-static weighing boat.

    • Self-Validation: If you see powder residue on the balance pan after weighing, your handling technique has failed. Clean immediately with a wet wipe (surfactant-based).

  • Solubilization:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide).

    • Add solvent gently down the side of the vial to minimize aerosol displacement.

    • Cap immediately. Vortex inside the hood.

Emergency Response & Exposure Management

Diagram 2: Exposure Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Dermal/Skin Type->Skin Eye Ocular/Eye Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap & Water) Skin->ActionSkin ActionEye Eye Wash Station (15 min, hold lids open) Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical Report Report to EHS Medical->Report

Figure 2: Immediate response logic for Vatalanib-d4 exposure.[3] Speed is critical to minimize systemic absorption.

Spill Cleanup (Powder)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don double gloves, N95/P100 respirator, and safety goggles.

  • Contain: Cover the spill with a damp paper towel (prevents dust generation).

    • Do NOT dry sweep.

  • Clean: Wipe from the outside in. Place all waste in a sealed hazardous waste bag.

  • Verify: Check the area with a UV light (Vatalanib has fluorescence properties) to ensure complete removal.

Disposal Considerations

Vatalanib-d4 Dihydrochloride is a halogenated, nitrogenous organic compound.[4]

  • Waste Stream: High-Temperature Incineration.

  • Classification: Cytotoxic/Genotoxic Waste (Purple bin/bag in many jurisdictions).

  • Prohibition: Do NOT pour down the drain. The compound is toxic to aquatic life (H402).[2]

  • Empty Vials: Rinse with DMSO once; dispose of the rinsate as hazardous waste. Treat the glass vial as contaminated sharps/glass.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 151194, Vatalanib. PubChem.[1][5][6] [Link]

  • ResolveMass. Deuterated Internal Standards for LC-MS: Selection & Handling Best Practices. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vatalanib-d4 Dihydrochloride
Reactant of Route 2
Reactant of Route 2
Vatalanib-d4 Dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.